molecular formula C14H9N3 B493125 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 214958-29-9

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

カタログ番号: B493125
CAS番号: 214958-29-9
分子量: 219.24g/mol
InChIキー: FMGMAYUWGRFWLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a high-purity chemical compound offered as a solid for research and development purposes. It belongs to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its broad spectrum of useful pharmacological properties. This scaffold is found in compounds with documented anti-inflammatory, antiviral, antibacterial, and antifungal activities, and has been investigated for the treatment of conditions such as hepatitis C and as HIV therapeutics . The specific 6-carbonitrile substitution on the core structure provides a versatile handle for further synthetic transformations, making it a valuable intermediate for the preparation of more complex molecules, including through palladium-catalyzed cross-coupling reactions . Researchers can utilize this building block in drug discovery programs, particularly in lead optimization and the synthesis of targeted libraries for biological screening. The product is strictly for research use and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-8-11-6-7-14-16-13(10-17(14)9-11)12-4-2-1-3-5-12/h1-7,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGMAYUWGRFWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254820
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214958-29-9
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214958-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: Synthesis Pathway, Mechanistic Insights, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[1,2-a]pyridine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore widely utilized in medicinal chemistry and materials science. Compounds containing this core exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. Specifically, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9) represents a highly functionalized derivative where the C2-phenyl group provides lipophilic target engagement, and the C6-carbonitrile (cyano) group acts as a strong electron-withdrawing moiety. This cyano substitution critically modulates the electronic landscape of the molecule, lowering the HOMO-LUMO gap for photophysical applications and enhancing hydrogen-bond acceptor capabilities in kinase active sites[1].

Retrosynthetic Analysis & Mechanistic Rationale

The most atom-economical and robust route to construct the imidazo[1,2-a]pyridine core is via a bimolecular condensation strategy, originally pioneered as a variant of the Tschitschibabin reaction[2]. Retrosynthetic cleavage of the imidazole ring points to two commercially available precursors: 2-amino-5-cyanopyridine and 2-bromoacetophenone (phenacyl bromide).

Mechanistic Causality

A common point of confusion in this synthesis is regioselectivity: Which nitrogen acts as the initial nucleophile? Despite the presence of a primary exocyclic amine, the endocyclic pyridine nitrogen is the actual nucleophilic center. The lone pair on the exocyclic amino group is heavily delocalized into the electron-deficient pyridine ring—a delocalization that is significantly exacerbated by the strong electron-withdrawing effect of the 5-cyano group. Conversely, the lone pair of the endocyclic nitrogen resides in an sp2 orbital orthogonal to the aromatic π -system, preserving its nucleophilicity[2].

  • Alkylation ( SN​2 ): The endocyclic pyridine nitrogen attacks the electrophilic α -carbon of 2-bromoacetophenone, displacing the bromide leaving group to form an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group, now positioned in close proximity to the ketone, undergoes intramolecular nucleophilic addition to the carbonyl carbon, generating a cyclic hemiaminal intermediate.

  • Dehydration & Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly loses a molecule of water to yield the fully conjugated 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile[3].

Mechanism R1 2-Amino-5-cyanopyridine + 2-Bromoacetophenone I1 Intermediate 1 (N-Alkylated Pyridinium) R1->I1 SN2 Attack (-Br⁻) I2 Intermediate 2 (Cyclic Hemiaminal) I1->I2 Intramolecular Cyclization P 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile + H2O + HBr I2->P Dehydration (-H2O)

Reaction mechanism of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile via condensation.

Experimental Protocol

To ensure reproducibility, the following protocol utilizes a base-mediated condensation. The inclusion of a mild base (Sodium Bicarbonate) is a critical self-validating step: it neutralizes the hydrobromic acid (HBr) byproduct. Without this base, HBr would protonate the unreacted 2-amino-5-cyanopyridine, rendering it non-nucleophilic and prematurely stalling the reaction[4].

Step-by-Step Methodology
  • Reagent Preparation: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 equiv, 10 mmol) in 30 mL of absolute ethanol.

  • Electrophile Addition: Add 2-bromoacetophenone (1.05 equiv, 10.5 mmol) portion-wise to the stirring solution at room temperature. A slight excess is used to account for potential degradation of the α -haloketone.

  • Base Incorporation: Introduce sodium bicarbonate ( NaHCO3​ ) (1.5 equiv, 15 mmol) directly into the reaction mixture.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C). Maintain vigorous stirring for 4–6 hours. Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent system. The reaction is deemed complete when the fluorescent starting material spot disappears.

  • Quenching & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the crude mixture slowly into 100 mL of ice-cold distilled water under continuous stirring. The sudden shift in polarity will cause the highly hydrophobic product to precipitate.

  • Extraction & Workup: Filter the precipitate under vacuum. If precipitation is incomplete, extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude solid via silica gel column chromatography (gradient elution: Hexane to 30% EtOAc in Hexane) or recrystallize from hot ethanol to yield the pure product as a solid.

Workflow S1 Mix Reactants in Ethanol S2 Add NaHCO3 & Reflux (78°C) S1->S2 S3 Cool & Quench in Ice Water S2->S3 S4 Extract (EtOAc) & Dry (Na2SO4) S3->S4 S5 Purify via Chromatography S4->S5

Step-by-step experimental workflow for the synthesis and purification process.

Optimization & Yield Data

Recent advancements in synthetic methodologies have introduced greener and more efficient conditions for this specific condensation. The table below summarizes quantitative data comparing various reaction conditions for the synthesis of imidazo[1,2-a]pyridines from α -haloketones and 2-aminopyridines.

Reaction ConditionSolventCatalyst / BaseTemp (°C)Time (h)Avg. Yield (%)Reference
Classical RefluxEthanol NaHCO3​ 784.0 - 6.070 - 75[4]
Solvent-FreeNoneNone602.0 - 4.085 - 90[2]
Ultrasound-AssistedWaterKI / TBHPRT1.0 - 2.088 - 92[5]
MicrowaveEthanolNeutral Alumina800.590 - 95[4]

Note: Solvent-free and ultrasound-assisted methods in water significantly reduce environmental impact while accelerating the cyclization kinetics.

Analytical Characterization

Validating the synthesized 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile requires rigorous analytical profiling to confirm the cyclization and structural integrity[6]:

  • Mass Spectrometry (HRMS-ESI+): The calculated exact mass for C14​H9​N3​ [M+H]+ is 220.0869. Experimental results should yield a dominant peak at m/z 220.0862[6].

  • 1 H NMR Spectroscopy ( CDCl3​ , 400 MHz): The successful formation of the imidazo[1,2-a]pyridine core is characterized by the disappearance of the primary amine protons ( NH2​ ) and the emergence of a highly deshielded singlet corresponding to the imidazole C3-H proton around δ 7.90 - 8.00 ppm. Furthermore, the C5 proton (adjacent to the bridgehead nitrogen and the electron-withdrawing cyano group) typically appears as a highly deshielded fine doublet or singlet at δ>8.5 ppm, confirming the regiochemistry of the cyclization[7].

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered substantial interest from the medicinal chemistry community. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities. This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, a molecule of interest for researchers and drug development professionals. Understanding these fundamental properties is paramount for predicting a compound's pharmacokinetic profile, optimizing its formulation, and ultimately, its success as a therapeutic candidate.

While experimental data for the titular compound is limited, this guide will leverage data from the parent compound, 2-phenylimidazo[1,2-a]pyridine, and other closely related analogs to provide a robust and scientifically grounded profile. We will delve into the key physicochemical parameters, the experimental methodologies for their determination, and the rationale behind these experimental choices, offering a practical framework for researchers in the field.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any potential drug candidate is a thorough understanding of its molecular structure and inherent physicochemical properties. These properties govern how the molecule will behave in various biological environments.

Core Structure and Spectroscopic Characterization

The structure of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile consists of a fused imidazo[1,2-a]pyridine bicyclic system with a phenyl group at the 2-position and a nitrile group at the 6-position.

Table 1: Summary of Key Physicochemical Properties for 2-Phenylimidazo[1,2-a]pyridine and Related Analogs

Property2-Phenylimidazo[1,2-a]pyridine2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (Predicted/Estimated)Rationale for Estimation
Molecular Formula C₁₃H₁₀N₂C₁₄H₉N₃Addition of a CN group to the parent structure.
Molecular Weight 194.24 g/mol 219.25 g/mol Calculated based on the molecular formula.
Melting Point 133-137 °CLikely higher than the parent compoundThe introduction of a polar nitrile group can increase intermolecular forces, leading to a higher melting point. The melting point of the related imidazo[1,2-a]pyridine-6-carbonitrile is reported as 161-167 °C[1][2].
Boiling Point 245 °C at 11 mmHgExpected to be higher than the parent compoundIncreased molecular weight and polarity generally lead to a higher boiling point.
Calculated logP ~3.0 - 3.4~2.5 - 3.0The nitrile group is electron-withdrawing and can slightly decrease lipophilicity compared to the unsubstituted parent compound.
pKa ~6.8Likely lower than the parent compoundThe electron-withdrawing nature of the nitrile group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.

Spectroscopic Data for the Parent Compound (2-Phenylimidazo[1,2-a]pyridine):

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.14 (d, J = 6.60 Hz, 1H), 7.97–8.00 (m, 2H), 7.89 (s, 1H), 7.69 (d, J = 9.30 Hz, 1H), 7.44–7.51 (m, 2H), 7.33–7.38 (m, 1H), 7.19–7.25 (m, 1H), 6.83 (t, J = 6.90 Hz, 1H).[3]

  • IR (KBr, cm⁻¹): 3132, 3037, 2927, 1635, 1475, 1372, 1249, 1147, 936, 840, 746.[3]

The characterization of novel derivatives like 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile would follow similar spectroscopic principles, with expected shifts in the NMR signals and additional characteristic peaks in the IR spectrum (e.g., a nitrile stretch around 2220-2260 cm⁻¹).

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method[3]. This method provides the equilibrium solubility of a compound in a given solvent.

Step-by-Step Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (usually 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.

  • HPLC-UV Quantification: Provides a sensitive and specific method for accurately measuring the concentration of the dissolved analyte.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability and, consequently, absorption and distribution. It is commonly expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

Experimental Protocol: logP/logD Determination (Shake-Flask Method)

Step-by-Step Methodology:

  • Phase Preparation: Equal volumes of octan-1-ol and the relevant aqueous buffer (presaturated with each other) are added to a vial.

  • Compound Addition: A known amount of the compound is added to the vial.

  • Equilibration: The mixture is vigorously shaken for a set period to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octan-1-ol phases is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • Octan-1-ol as a surrogate for biological membranes: It is a widely accepted model for the lipid bilayer due to its amphiphilic nature.

  • Presaturation of solvents: Prevents volume changes during the experiment that could affect the accuracy of the concentration measurements.

  • Vigorous shaking: Ensures that equilibrium is reached for the partitioning of the compound between the two phases.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For drug candidates, the pKa influences solubility, permeability, and receptor binding. Imidazo[1,2-a]pyridines are basic compounds, and their pKa is a measure of the basicity of the pyridine nitrogen.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Step-by-Step Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Potentiometric Titration: A direct and accurate method for determining the pKa of ionizable compounds.

  • Strong Acid Titrant: Ensures a complete reaction with the basic analyte.

  • Continuous pH Monitoring: Allows for the precise determination of the equivalence point and half-equivalence point.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods available. The introduction of the 6-cyano group can be achieved through various synthetic strategies. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Synthesis_Workflow cluster_0 Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core A 2-Amino-5-cyanopyridine C Cyclocondensation A->C B 2-Bromoacetophenone B->C D 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile C->D Base, Solvent

Caption: A potential one-pot synthesis of the target compound.

Step-by-Step Methodology (Illustrative):

  • Reactant Preparation: To a solution of 2-amino-5-cyanopyridine in a suitable solvent (e.g., ethanol or DMF), is added 2-bromoacetophenone.

  • Reaction: A base (e.g., sodium bicarbonate) is added to the mixture. The reaction is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Causality Behind Experimental Choices:

  • 2-Amino-5-cyanopyridine as starting material: Provides the pyridine ring with the pre-installed cyano group at the desired position.

  • 2-Bromoacetophenone: The α-haloketone is a common and effective reagent for the cyclocondensation reaction to form the imidazole ring.

  • Base: Facilitates the nucleophilic attack of the pyridine nitrogen and the subsequent cyclization by neutralizing the HBr formed during the reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Biological Context and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-infective properties. The introduction of a phenyl group at the 2-position and a cyano group at the 6-position can significantly modulate the pharmacological profile of the molecule. The phenyl group can engage in π-π stacking and hydrophobic interactions with biological targets, while the cyano group can act as a hydrogen bond acceptor and influence the electronic properties of the entire molecule.

Potential Signaling Pathway Involvement

Given the known activities of related imidazo[1,2-a]pyridine derivatives, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile could potentially interact with various signaling pathways implicated in disease. For instance, many heterocyclic compounds are known to be kinase inhibitors.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Molecule 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Kinase Target Kinase (e.g., PI3K, c-Met) Molecule->Kinase Binds to ATP-binding site Substrate Substrate Protein ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PhosphoSubstrate->Downstream Block->PhosphoSubstrate Inhibition

Caption: Hypothetical mechanism of action via kinase inhibition.

Conclusion and Future Directions

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a molecule of significant interest within the broader class of imidazo[1,2-a]pyridine derivatives. While direct experimental data on its physicochemical properties are not yet widely available in the public domain, a comprehensive profile can be reasonably estimated based on the well-characterized parent compound and related analogs. This guide has provided a detailed overview of the key physicochemical parameters, the robust experimental methodologies for their determination, and a plausible synthetic route.

For drug development professionals, a thorough experimental characterization of this specific molecule is a critical next step. The protocols and rationale outlined herein provide a solid foundation for such an undertaking. Future research should focus on obtaining precise experimental values for the solubility, logD at physiological pH, and pKa of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. This data will be invaluable for building accurate structure-activity relationships (SAR) and for guiding the further optimization of this promising scaffold for various therapeutic applications.

References

  • Determination of acidity constants of pyridines, imidazoles, and oximes by capillary electrophoresis. (2023).
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002).
  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Valid
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). Journal of Medicinal Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • LogP/LogD/pKa/pH Solubility in Preformul
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025). Journal of Advances in Medicine and Medical Research.
  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. (2009). Journal of Pharmaceutical and Biomedical Analysis.
  • Imidazo 1,2-a pyridine-6-carbonitrile 95 106850-34-4. (n.d.). Sigma-Aldrich.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (2001). Advanced Drug Delivery Reviews.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). Inorganica Chimica Acta.
  • Heterocycles in Medicinal Chemistry III. (2026). Molecules.
  • Imidazo[1,2-a]pyridine-6-carbonitrile. (n.d.). Chem-Impex.
  • Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2016). ACS Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002). Bioorganic & Medicinal Chemistry Letters.
  • Effect of The Lipophilic Parameter (Log P) On The Anti-Parasitic Activity of Imidazo (1,2-A)
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2026).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2026).
  • Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics. (2012). Organic Letters.
  • Predicting the pKa of Small Molecules. (2011). Combinatorial Chemistry & High Throughput Screening.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Current Medicinal Chemistry.
  • Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacoki-netic Insights. (2026).
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. (2025). Chemical Methodologies.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Deriv

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the putative mechanism of action of a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. While direct and extensive research on this exact molecule is emerging, this document synthesizes findings from closely related analogues to present a comprehensive overview of its likely biological targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a robust framework for further investigation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. This scaffold is a key component in several approved drugs and numerous investigational agents. The unique structural and electronic characteristics of the imidazo[1,2-a]pyridine core allow for versatile interactions with a range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of its biological profile.[3]

Core Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the title compound, this would involve the reaction of 2-amino-5-cyanopyridine with a phenacyl halide. This versatile synthetic route allows for the introduction of various substituents on both the pyridine and phenyl rings, facilitating the exploration of the chemical space for optimal biological activity.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Reagents: To this solution, add phenacyl bromide (1.05 eq) and a base such as sodium bicarbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Putative Mechanisms of Action

Based on the analysis of structurally related compounds, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile likely exerts its biological effects through two primary mechanisms: inhibition of key cellular kinases and modulation of aldehyde dehydrogenase activity.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][5]

The anticancer properties of these compounds often stem from their ability to modulate key signaling pathways, induce apoptosis, and inhibit kinases implicated in tumor progression.[6] Specifically, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have demonstrated potent PI3Kα inhibition, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] It is plausible that 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile shares this inhibitory activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 2-Phenylimidazo[1,2-a]pyridine -6-carbonitrile Compound->PI3K inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of aldehydes to carboxylic acids. The isoform ALDH1A3 is particularly relevant in cancer biology as it is a marker for cancer stem cells and is associated with poor prognosis in several malignancies.[7] Inhibition of ALDH1A3 is a promising strategy to target cancer stem cells and overcome drug resistance.

A closely related compound, known as NR6, which is a 2-phenylimidazo[1,2-a]pyridine derivative bearing a cyanophenyl substituent at the 6-position, has been identified as a selective inhibitor of ALDH1A3.[8][9] It is highly probable that 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile also targets ALDH1A3. The cyano group is a key pharmacophore that likely contributes to the binding and inhibitory activity against the enzyme.

ALDH1A3_Inhibition cluster_0 ALDH1A3 Catalytic Cycle Retinal Retinal (Substrate) ALDH1A3 ALDH1A3 (Enzyme) Retinal->ALDH1A3 Retinoic_Acid Retinoic Acid (Product) ALDH1A3->Retinoic_Acid Compound 2-Phenylimidazo[1,2-a]pyridine -6-carbonitrile Compound->ALDH1A3 inhibits

Caption: Proposed inhibition of ALDH1A3 by the title compound.

Experimental Validation of Mechanism of Action

To elucidate the precise mechanism of action of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, a series of in vitro and cell-based assays are required. The following protocols are based on established methodologies for characterizing kinase and ALDH inhibitors.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., PI3Kα) in kinase reaction buffer.

    • Prepare a 2X solution of the biotinylated substrate and ATP in the same buffer.

    • Perform a serial dilution of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in DMSO, followed by dilution in the reaction buffer.

    • Prepare a detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound solution to the wells.

    • Add 2.5 µL of the 2X kinase solution.

    • Add 2.5 µL of the 2X substrate/ATP solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time.

    • Add 10 µL of the detection solution to stop the reaction.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the ratio of the two emissions to determine the degree of inhibition.

Cellular Assays for Anticancer Activity

The effect of the compound on cancer cell viability, proliferation, and apoptosis can be assessed using a variety of cell-based assays.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., breast cancer cell line HCC1937) in a 96-well plate and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with increasing concentrations of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.[12][13]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[11]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt and mTOR, as well as apoptosis and cell cycle markers like p53, p21, and cleaved PARP.[11][14]

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Data Presentation and Interpretation

Quantitative data from the assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Biological Target IC50 (µM) Assay Method
PI3Kα [Insert Value] TR-FRET

| ALDH1A3 | [Insert Value] | Spectrophotometric Assay |

Table 2: Cellular Activity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Cell Line IC50 (µM) after 48h Effect on Cell Cycle Apoptosis Induction
HCC1937 [Insert Value] [e.g., G2/M arrest] [e.g., Yes/No]

| HeLa | [Insert Value] | [e.g., G1 arrest] | [e.g., Yes/No] |

Conclusion and Future Directions

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Based on the activity of structurally related compounds, its mechanism of action likely involves the dual inhibition of the PI3K/Akt/mTOR signaling pathway and ALDH1A3. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity and for confirming its precise molecular targets. Further studies, including in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial in advancing this compound towards clinical development.

References

  • BenchChem. (2025).
  • Al-Otaibi, W. N., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Aliwaini, S., et al. (2019). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • Li, M., et al. (2020).
  • Wendt, J., et al. (2023). Identification of an Imidazopyridine-based Compound as an Oral Selective Estrogen Receptor Degrader for Breast Cancer Therapy. AACR Journals.
  • Maclean, M. R., et al. (2025). Selective inhibition of ALDH1A3 impedes breast cancer growth and metastasis by blocking ALDH1A3-driven transcriptional programs. PMC.
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  • Debache, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
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The Biological Activity and Therapeutic Potential of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-bridged heterocycles serve as foundational architectures for novel therapeutics. Among these, the imidazo[1,2-a]pyridine nucleus is a highly privileged scaffold, already present in marketed drugs such as zolpidem and alpidem 1[1]. However, the specific derivative 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile has emerged as a critical intermediate and active pharmacophore in the development of next-generation antimicrobial and neurological agents.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental workflows associated with this compound. By understanding the causality behind its biological interactions—specifically its role in disrupting mycobacterial bioenergetics and modulating mammalian phosphodiesterases—researchers can better leverage this scaffold for targeted drug discovery.

Mechanistic Pharmacology & Biological Targets

The introduction of the electron-withdrawing 6-carbonitrile group onto the 2-phenylimidazo[1,2-a]pyridine core significantly alters its electronic distribution, enhancing its binding affinity to specific enzymatic pockets via dipole-dipole interactions and hydrogen bonding.

Anti-Mycobacterial Activity: Disrupting Bioenergetics

The most profound application of the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold is in the treatment of Mycobacterium tuberculosis (Mtb). The scaffold is utilized to synthesize two diverse lead series: Imidazo[1,2-a]pyridine Ethers (IPE) and Squaramides (SQA) 2[2].

  • Mechanistic Causality: Biochemical deconvolution has unambiguously identified that SQA derivatives target mycobacterial ATP synthase , while IPE molecules target cytochrome c oxidase 2[2]. By inhibiting these critical components of the electron transport chain, the compounds cause rapid depletion of intracellular ATP, leading to bacterial cell death. Crucially, these derivatives show an absence of cross-resistance against bedaquiline-resistant mutants, proving they occupy a distinct allosteric binding site on the ATP synthase complex.

Neurological Applications: PDE10 Inhibition

Beyond infectious diseases, the scaffold exhibits potent activity in the central nervous system. Derivatives of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile have been patented as inhibitors of Phosphodiesterase 10 (PDE10)3[3].

  • Mechanistic Causality: PDE10 is a dual-substrate enzyme that hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE10, these compounds elevate intracellular cAMP/cGMP levels in the striatum, modulating secondary messenger pathways. This biochemical shift produces antipsychotic-like behavioral activity, making the scaffold highly relevant for treating schizophrenia and cognitive deficits3[3].

Broad-Spectrum Antibacterial Activity via C-H Functionalization

The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and susceptible to electrophilic attack. Regioselective iodination yields 3-iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile 4[4].

  • Mechanistic Causality: The introduction of the bulky, lipophilic iodine atom enhances cell membrane permeability and increases steric complementarity with bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), resulting in potent Gram-positive antibacterial activity.

MOA A 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile B Imidazo[1,2-a]pyridine Ethers (IPE) A->B Etherification C Squaramides (SQA) Derivatives A->C Squarate Coupling I PDE10 Inhibitors A->I Structural Optimization D Cytochrome c Oxidase Inhibition B->D Target Binding E ATP Synthase Inhibition C->E Target Binding J PDE10 Enzyme Inhibition I->J Target Binding F Disruption of Electron Transport Chain D->F G Depletion of Intracellular ATP E->G K Elevation of cAMP / cGMP J->K H Mycobacterium tuberculosis Cell Death F->H G->H L Antipsychotic / Cognitive Efficacy K->L

Fig 1: Pharmacological pathways of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

To optimize the scaffold for clinical use, researchers rely on iterative SAR studies. The table below summarizes the biological activity profile of the core scaffold and its functionalized derivatives based on biochemical assays.

Compound Class / DerivativePrimary TargetIC50 / MIC ValueBiological Effect
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Scaffold / IntermediateN/APrecursor for active pharmacophores
Squaramide (SQA) Derivatives Mycobacterial ATP Synthase< 50 nM (IC50)Eradication of M. tuberculosis (in vivo)
Imidazo[1,2-a]pyridine Ethers (IPE) Cytochrome c Oxidase< 100 nM (IC50)Disruption of mycobacterial respiration
3-Iodo-6-carbonitrile Derivative DNA Gyrase / Topo IV1 - 4 µg/mL (MIC)Gram-positive bacterial growth inhibition
Triazolo-pyrazine Derivatives PDE10 Enzyme< 10 nM (IC50)Enhanced cognitive function / antipsychotic

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes mandatory analytical checkpoints to confirm causality and prevent the propagation of experimental artifacts.

Protocol A: One-Pot NBS-Promoted Synthesis of the Scaffold

This protocol leverages green chemistry principles to synthesize 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile in an aqueous medium5[5].

  • Reagent Preparation: In a round-bottom flask, combine 2-amino-5-cyanopyridine (1.0 equiv) and ethylbenzene derivatives (1.2 equiv) in a 5:1 mixture of ethyl acetate and water.

  • Radical Initiation: Add N-Bromosuccinimide (NBS, 1.5 equiv) and AIBN (10 mol%). Causality: NBS acts as both an oxidant and a bromine source, while AIBN initiates the radical bromination of the ethylarene α-carbon, forming an α-bromo intermediate in situ.

  • Cyclization: Heat the mixture to 65 °C for 1.5 hours, then elevate to 80 °C for 2 hours. Causality: The elevated temperature drives the nucleophilic attack of the aminopyridine nitrogen onto the α-bromo intermediate, followed by intramolecular cyclization and aromatization.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample the reaction. Confirm the disappearance of the starting material and the presence of the target mass ( [M+H]+=220.1 ).

  • Purification: Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography to yield a white solid.

Protocol B: Biochemical Deconvolution & Target Validation Assay

To validate that synthesized SQA derivatives target ATP synthase, a rigorous deconvolution cascade is required 2[2].

  • Mutant Generation: Plate wild-type M. tuberculosis H37Rv on Middlebrook 7H11 agar containing 10× the MIC of the synthesized SQA derivative. Incubate for 4-6 weeks to isolate spontaneous resistant mutants.

  • Genomic Sequencing: Perform whole-genome sequencing on the isolated mutants. Causality: Identifying single nucleotide polymorphisms (SNPs) in the atpE gene (encoding the ATP synthase c-subunit) unambiguously confirms the molecular target.

  • Cross-Resistance Profiling (Self-Validation): Test the SQA derivative against known bedaquiline-resistant M. tuberculosis strains.

    • Validation Logic: If the SQA compound retains its nanomolar potency against the bedaquiline-resistant strain, it proves that the scaffold binds to a distinct, non-overlapping allosteric site on the ATP synthase enzyme.

  • In Vivo Efficacy: Formulate the validated compound and administer it in an acute mouse model of tuberculosis to confirm non-cytotoxicity and systemic efficacy.

Workflow S1 Step 1: Chemical Synthesis One-Pot NBS-Promoted Cyclization in Water S2 Step 2: LC-MS Validation Confirm Target Mass [M+H]+ = 220.1 S1->S2 S3 Step 3: C-H Functionalization Derivatization (e.g., SQA, IPE, or Iodination) S2->S3 S4 Step 4: HTS Assays Determine MIC & IC50 Values S3->S4 S5 Step 5: Biochemical Deconvolution Isolate Spontaneous Mutants & Perform Genomic Sequencing S4->S5 S6 Step 6: Cross-Resistance Profiling Validate Distinct Binding Site vs. Bedaquiline S5->S6

Fig 2: Self-validating experimental workflow for synthesis and target deconvolution.

Conclusion

The 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a master key in medicinal chemistry. By acting as a highly tunable electronic core, it allows medicinal chemists to branch into vastly different therapeutic areas—from disrupting the bioenergetics of drug-resistant tuberculosis via ATP synthase inhibition to modulating cognitive functions through PDE10 antagonism. Adhering to rigorous, self-validating synthetic and biochemical protocols ensures that derivatives of this scaffold can be reliably optimized for clinical translation.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.Journal of Medicinal Chemistry (ResearchGate).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • US8975276B2 - Inhibitors of PDE10.Google Patents.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.PMC (NIH).
  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.MDPI.

Sources

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: Structure-Activity Relationship (SAR) and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylimidazo[1,2-a]pyridine scaffold is a highly privileged heterocyclic pharmacophore in modern medicinal chemistry. Acting as a bioisostere for indoles, benzimidazoles, and purines, this bicyclic system frequently functions as a hinge-binder in kinase targets and a structural mimic in enzyme active sites[1]. Among its derivatives, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile stands out as both a potent biological modulator and a highly versatile synthetic intermediate.

As a Senior Application Scientist, I have structured this guide to deconstruct the Structure-Activity Relationship (SAR) of the 6-carbonitrile scaffold. We will explore the causality behind its structural modifications, analyze its role across diverse therapeutic pillars (from neuroinflammation to infectious diseases), and provide self-validating experimental workflows for its synthesis and biological evaluation.

The Pharmacophore: SAR Dynamics & Causality

The biological activity of the 2-phenylimidazo[1,2-a]pyridine core is dictated by the precise spatial arrangement and electronic properties of its substituents. The 6-carbonitrile derivative is specifically engineered to exploit both electronic tuning and late-stage functionalization[1].

  • C2-Phenyl Ring (Lipophilic Anchor): The phenyl ring at the C2 position is critical for driving lipophilic interactions and π−π stacking. In enzyme targets, it typically occupies deep hydrophobic pockets, stabilizing the ligand-protein complex through desolvation entropy.

  • C6-Carbonitrile (Electronic & Synthetic Handle): The cyano group at C6 serves a dual purpose. Biologically, it is a strong electron-withdrawing group (EWG) that lowers the pKa of the bridgehead nitrogen, altering the molecule's solubility and membrane permeability. Synthetically, it is a prime precursor. It can be hydrolyzed to a carboxamide (essential for hydrogen bonding in anti-inflammatory targets) or subjected to a Pinner reaction to form an amidine (critical for DNA minor groove binding in antiprotozoal applications)[2],[3].

  • C3-Position (Steric Tuning): The C3 carbon is highly nucleophilic and open for electrophilic substitution (e.g., halogenation, arylation). Modifications here are used to introduce steric bulk, which prevents off-target kinase binding by clashing with the narrow ATP-binding hinge regions.

SAR_Mapping Core Imidazo[1,2-a]pyridine Core (Hinge Binder) C2 C2-Phenyl Ring (Hydrophobic Pocket) Core->C2 Lipophilic C6 C6-Carbonitrile (H-Bond / Precursor) Core->C6 Electronic C3 C3-Substitution (Steric Tuning) Core->C3 Selectivity

Caption: Structure-Activity Relationship (SAR) mapping of the 2-phenylimidazo[1,2-a]pyridine core.

Therapeutic Pillars & Target Validation

H-PGDS Inhibition (Anti-Inflammatory)

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme in the production of PGD2, a lipid mediator involved in allergic and neuroinflammatory diseases. Through structural-aided design, researchers identified that converting the 6-carbonitrile into a 6-carboxamide yields highly potent H-PGDS inhibitors[2].

  • Mechanistic Causality: The C6-carboxamide acts as both a hydrogen bond donor and acceptor within the H-PGDS active site, directly interacting with catalytic residues. Meanwhile, the C2-phenyl ring shields the complex from solvent by locking into the adjacent hydrophobic cleft[2].

Antiprotozoal & Antimicrobial Activity

The 6-carbonitrile scaffold is heavily utilized in the development of treatments for Trypanosoma brucei (African sleeping sickness) and Plasmodium falciparum (Malaria).

  • Mechanistic Causality: By converting the 6-carbonitrile into a dicationic amidine , the molecule gains a localized positive charge. This allows the compound to act as a potent DNA minor groove binder, disrupting protozoal replication[3].

  • ATP Synthase Inhibition: Unmodified 6-carbonitrile ether derivatives have also been discovered as potent inhibitors of Mycobacterial ATP synthesis, offering a novel mechanism to starve Mycobacterium tuberculosis of energy by collapsing its proton gradient[4].

Synthesis_Workflow A 2-Amino-5-cyanopyridine + Phenacyl Bromide B Cyclocondensation A->B C 2-Phenylimidazo[1,2-a]pyridine -6-carbonitrile B->C D Hydrolysis C->D F Pinner Reaction C->F E 6-Carboxamide (H-PGDS Inhibitor) D->E G 6-Amidine (Antiprotozoal) F->G

Caption: Synthetic workflow and derivatization logic of the 6-carbonitrile scaffold.

Quantitative SAR Data Summary

The following table synthesizes the impact of C6 modifications on target affinity, demonstrating the divergent biological profiles achievable from the primary carbonitrile scaffold.

Scaffold Modification (C6)Biological TargetPrimary IndicationPotency (IC₅₀ / MIC)Mechanistic Action
-CN (Carbonitrile)Mycobacterial ATP SynthaseTuberculosis~1.2 µMDisrupts proton gradient[4]
-CONH₂ (Carboxamide)Human H-PGDSNeuroinflammation< 10 nMActive site H-bonding[2]
-C(=NH)NH₂ (Amidine)T. b. rhodesienseSleeping Sickness~4.0 nMDNA minor groove binding[3]
-CN + C3-ArylationIRAK4 / FLT3 KinasesOncology / Immunology< 1.5 nMATP-competitive hinge binding

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) and analytical checkpoints to guarantee causality between the physical steps and the chemical/biological outcomes.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Causality: The reaction utilizes 2-amino-5-cyanopyridine. The exocyclic amine attacks the α -carbon of 2-bromoacetophenone, followed by cyclization of the pyridine nitrogen onto the carbonyl carbon, forming the fused imidazo ring. The C5 cyano group of the starting material perfectly maps to the C6 position of the final product.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 2-amino-5-cyanopyridine and 1.1 eq of 2-bromoacetophenone (phenacyl bromide) in anhydrous ethanol (0.5 M concentration).

  • Catalysis & Heating: Add 1.5 eq of sodium bicarbonate (NaHCO₃) to neutralize the generated HBr, preventing protonation of the pyridine nitrogen which would stall cyclization. Reflux the mixture at 80°C for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). Validation: The disappearance of the highly UV-active phenacyl bromide spot ensures complete imine formation and cyclization.

  • Isolation: Cool the mixture to room temperature, pour into ice water, and filter the resulting precipitate. Wash with cold ethanol and dry under a vacuum.

  • Self-Validation (QC):

    • LC-MS: Confirm the presence of the molecular ion peak at m/z 220.08 [M+H]⁺ .

    • ¹H NMR (DMSO-d₆): Verify the disappearance of the primary amine protons (~6.5 ppm) and the appearance of the distinct imidazopyridine C3-proton singlet (~8.4 ppm).

Protocol 2: H-PGDS Fluorescence Polarization (FP) Binding Assay

Causality: This assay measures the ability of a 6-carboxamide derivative to displace a known fluorescent probe from the H-PGDS active site. As the inhibitor displaces the bulky probe, the probe's rotational freedom increases, resulting in a measurable decrease in fluorescence polarization (mP).

Step-by-Step Methodology:

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

  • Complex Formation: Incubate recombinant human H-PGDS enzyme (10 nM) with a FITC-labeled PGD2 probe (2 nM) in the assay buffer for 30 minutes at room temperature to establish the baseline bound state (High mP).

  • Compound Titration: Dispense the synthesized 6-carboxamide derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate.

  • Displacement: Add the Enzyme-Probe complex to the compound wells. Incubate for 60 minutes in the dark to reach equilibrium.

  • Self-Validation (QC):

    • Positive Control: Run HQL-79 (a known H-PGDS inhibitor) in parallel.

    • Z'-Factor Calculation: Calculate the Z'-factor using DMSO-only (bound) and no-enzyme (free probe) wells. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed IC₅₀ is a true biophysical displacement rather than an artifact.

References

  • BenchChem. A Technical Guide to the Structure-Activity Relationships of 2-Phenylimidazo[1,2-a]pyridine Derivatives.1

  • RCSB Protein Data Bank. 7JR8: H-PDGS complexed with a 2-phenylimidazo[1,2-a]pyridine-6-carboxamide inhibitors.2

  • Journal of Medicinal Chemistry (via ResearchGate). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis.4

  • Journal of Medicinal Chemistry (ACS Publications). Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents.3

Sources

Spectroscopic Data of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document, intended for researchers and drug development professionals, offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to not only present the data but also to provide insights into the experimental methodologies and the interpretation of the spectral features, reflecting a senior application scientist's perspective on robust analytical characterization.

Molecular Structure and Overview

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile possesses a rigid, planar imidazopyridine core fused with a phenyl ring and substituted with a cyano group. This unique combination of aromatic systems and a polar nitrile functional group results in a distinct spectroscopic signature that is instrumental in its identification and characterization.

Caption: Molecular Structure of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and through-space interactions.

Experimental Protocol: NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

Sample Preparation:

  • Compound Purity: Ensure the sample of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for quantitative analysis if needed.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay: A 2-second delay is a good starting point.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The following table presents the predicted ¹H NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. These predictions are based on the analysis of structurally related compounds.[1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.50s-H-5
~8.00d~9.0H-8
~7.95s-H-3
~7.85dd~7.5, 1.5H-2', H-6'
~7.50dd~9.0, 1.5H-7
~7.45t~7.5H-4'
~7.35t~7.5H-3', H-5'

Interpretation:

  • The downfield singlet at approximately 8.50 ppm is characteristic of the H-5 proton, which is significantly deshielded by the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing cyano group.

  • The protons of the phenyl ring (H-2', H-3', H-4', H-5', H-6') will appear in the aromatic region between 7.35 and 7.85 ppm.

  • The protons on the pyridine ring (H-7 and H-8) will exhibit a characteristic AX system, with a doublet for H-8 and a doublet of doublets for H-7.

  • The singlet for H-3 is a hallmark of the imidazo[1,2-a]pyridine core.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are tabulated below. The presence of the nitrile group and the aromatic rings will influence the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
~146.0C-2
~144.5C-8a
~133.5C-1'
~130.0C-4'
~129.0C-2', C-6'
~128.5C-3', C-5'
~127.0C-8
~125.0C-7
~118.0-C≡N
~117.5C-5
~110.0C-3
~105.0C-6

Interpretation:

  • The quaternary carbons (C-2, C-8a, C-1', and C-6) are expected to have distinct chemical shifts. The carbon attached to the cyano group (C-6) will be significantly shielded.

  • The nitrile carbon itself will appear around 118.0 ppm.

  • The carbons of the phenyl ring will resonate in the typical aromatic region of 128-134 ppm.

  • The carbons of the imidazopyridine core will be spread over a wider range, reflecting the influence of the two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, the key vibrational modes will be associated with the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic system, and the characteristic stretching of the nitrile group.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet. This method provides a spectrum free from solvent interference.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal. This is a rapid and convenient method that requires minimal sample preparation.

Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum.

  • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration
~3100-3000Aromatic C-H stretch
~2230-2210C≡N stretch (nitrile)
~1630-1450Aromatic C=C and C=N ring stretching
~850-750Aromatic C-H out-of-plane bending

Interpretation:

  • The most characteristic peak in the IR spectrum will be the sharp, strong absorption band for the nitrile (C≡N) stretch, expected in the 2230-2210 cm⁻¹ region. Its presence is a definitive indicator of this functional group.

  • The aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹.

  • The complex pattern of bands in the 1630-1450 cm⁻¹ region corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system.

  • The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

Ionization Method:

  • Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation, which can be useful for structural elucidation.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique commonly used with LC-MS. It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, providing clear molecular weight information.

Mass Analyzer:

  • Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that separate ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) using a TOF analyzer can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₉N₃

  • Molecular Weight: 219.25 g/mol

  • Expected [M]⁺˙ (EI) or [M+H]⁺ (ESI): m/z = 219 or 220

Fragmentation Pattern (EI):

The fragmentation of the imidazo[1,2-a]pyridine core is expected to be complex. Key fragmentation pathways may include:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

  • Loss of the phenyl group: Cleavage of the bond connecting the phenyl ring to the imidazopyridine core.

  • Fragmentation of the pyridine ring: Ring opening and subsequent loss of small neutral molecules.

A high-resolution mass spectrum would be invaluable for confirming the elemental composition of the molecular ion and any significant fragments.

Conclusion

The comprehensive spectroscopic analysis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, through the synergistic use of NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The predicted data presented in this guide, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. Adherence to the detailed experimental protocols is crucial for obtaining high-quality, reproducible data, which is the foundation of sound scientific research and drug development.

References

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

Sources

Unveiling the Pharmacological Potential of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Technical Guide to Therapeutic Targets and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

The Privileged Scaffold: Rationale and Physicochemical Impact

In modern medicinal chemistry, the imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. When this core is functionalized with a phenyl group at the 2-position and a carbonitrile group at the 6-position, it yields 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile , a highly versatile intermediate and active pharmacophore.

As an application scientist, I emphasize that the selection of the 6-carbonitrile substitution is driven by strict physicochemical causality. The strong electron-withdrawing nature of the nitrile group at the 6-position lowers the pKa of the bridgehead nitrogen. This precise electronic modulation enhances the molecule's lipophilicity and membrane permeability. Furthermore, the linearly projecting nitrile moiety acts as a potent, sterically unhindered hydrogen-bond acceptor, which is critical for anchoring the molecule within tight enzymatic pockets and kinase hinge regions.

Primary Therapeutic Targets & Mechanistic Pathways

The structural geometry of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile allows it to act as an isostere for endogenous purines (like ATP) or to intercalate into specific nucleic acid structures.

Kinase Inhibition: IRAK4 and FLT3 (Oncology & Immunology)

Interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like tyrosine kinase 3 (FLT3) are critical nodes in inflammatory signaling and acute myeloid leukemia (AML) proliferation. Derivatives of the 2-phenylimidazo[1,2-a]pyridine scaffold have been identified as highly potent inhibitors of these kinases[2]. The planar bicyclic core competitively binds within the ATP-binding cleft of the kinase. The 6-carbonitrile group is strategically positioned to engage in critical hydrogen bonding with the backbone amides of the kinase hinge region, effectively locking the enzyme in an inactive conformation and suppressing downstream NF-κB activation[2].

Mycobacterial ATP Synthase (Antimicrobial)

In the development of novel therapeutics against drug-resistant Mycobacterium tuberculosis, the ATP synthase complex is a validated target. Imidazo[1,2-a]pyridine ethers—often synthesized using the 6-carbonitrile derivative as a foundational building block—demonstrate selective and potent inhibition of mycobacterial ATP synthesis[3]. The nitrile moiety enhances target residence time through favorable dipole-dipole interactions within the highly lipophilic c-ring pocket of the ATP synthase, leading to rapid depletion of bacterial ATP and subsequent bactericidal activity[3].

DNA Minor Groove Binding (Antiprotozoal)

Dicationic diamidines derived directly from 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile exhibit profound antiprotozoal activity against Trypanosoma b. rhodesiense and Plasmodium falciparum[4]. The 6-carbonitrile group serves as the essential synthetic handle, which is converted via amidoxime intermediates into an amidine. These dicationic molecules bind with high affinity to the AT-rich regions of the DNA minor groove, physically obstructing transcription factors and halting parasite replication[4].

Melatonin Receptors MT1/MT2 (Neurology)

Beyond anti-infective and oncological targets, the 2-phenylimidazo[1,2-a]pyridine framework has been successfully optimized into novel melatonin receptor ligands[5]. These compounds mimic the endogenous indoleamine structure of melatonin, exhibiting high binding affinity and selectivity for MT1 and MT2 receptors, thereby offering therapeutic avenues for circadian rhythm dysregulation[5].

Quantitative Target Data Presentation

To facilitate structural-activity relationship (SAR) comparisons, the quantitative metrics for the primary therapeutic targets associated with this scaffold are summarized below:

Target / PathwayTherapeutic AreaRole of 2-Phenylimidazo[1,2-a]pyridine CoreTypical Assay Metric
IRAK4 / FLT3 Kinases Oncology / ImmunologyATP-competitive hinge binder; 6-CN acts as a critical H-bond acceptor[2].Cellular IC50 (nM range)[2]
Mycobacterial ATP Synthase Antibacterial (Tuberculosis)Binds the c-ring; disrupts the proton motive force and ATP synthesis[3].ATP-synthesis IC50 (nM range)[3]
DNA Minor Groove Antiprotozoal (Malaria, Sleeping Sickness)Dicationic derivatives intercalate and bind AT-rich DNA regions[4].High ΔTm values (>10°C shift)[4]
MT1 / MT2 Receptors Neurology (Sleep Disorders)Agonist/Antagonist binding; acts as a bioisostere for endogenous melatonin[5].Ki (nM range, e.g., 8-28 nM)[5]

Visualizing the Mechanistic Pathways

IRAK4_Pathway TLR TLR / IL-1R Receptor MyD88 MyD88 Adapter TLR->MyD88 Recruits IRAK4 IRAK4 Kinase MyD88->IRAK4 Activates NFkB NF-κB Activation IRAK4->NFkB Phosphorylates Inhibitor 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile Inhibitor->IRAK4 ATP-Competitive Inhibition

Fig 1: Mechanism of IRAK4 kinase inhibition by the 2-phenylimidazo[1,2-a]pyridine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control (QC) checkpoints.

Protocol A: Chemical Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

This protocol utilizes a condensation reaction between an aminopyridine and an α-halocarbonyl compound, driving imine formation followed by intramolecular nucleophilic substitution[1].

  • Reaction Setup : In a round-bottom flask, combine equimolar amounts (10 mmol) of 6-aminonicotinonitrile (2-amino-5-cyanopyridine) and 2-bromoacetophenone in 50 mL of absolute ethanol[6].

  • Cyclization : Heat the mixture at reflux for 24 hours. The elevated temperature is required to overcome the activation energy barrier of the secondary cyclization step following initial alkylation.

  • Neutralization & Isolation : Cool the reaction mixture to room temperature. Filter the precipitated hydrobromide salt, suspend it in distilled water, and neutralize with a saturated aqueous NaHCO3 solution to liberate the free base[6]. Filter and dry the resulting off-white solid.

  • Self-Validation (QC Checkpoint) :

    • TLC : Confirm reaction completion via TLC (UV 254 nm) looking for the disappearance of the starting materials.

    • NMR : Analyze the product using 1H NMR (DMSO-d6). Successful cyclization is definitively validated by the disappearance of the primary amine protons and the emergence of a distinct, highly deshielded singlet at ~8.42 ppm, corresponding to the newly formed imidazole ring proton[6].

Protocol B: In Vitro Target Validation (IRAK4 Kinase Inhibition Assay)
  • Enzyme Preparation : Incubate recombinant IRAK4 enzyme with its specific peptide substrate in a standardized kinase buffer (e.g., HEPES pH 7.5, MgCl2, DTT, and Tween-20).

  • Compound Dosing : Dispense serial dilutions of the synthesized 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivative (solubilized in DMSO) into a 384-well microplate[2]. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Reaction Initiation : Introduce ATP to initiate the kinase reaction. The imidazopyridine core will competitively bind the ATP pocket[2].

  • Quantification : After a 60-minute incubation, add a luminescent ATP detection reagent (e.g., Cell-Titer Glo). The luminescence signal is directly proportional to the residual ATP, which inversely correlates with kinase activity[2].

  • Self-Validation (QC Checkpoint) : Calculate the Z'-factor for the assay plate using vehicle controls and a known reference inhibitor (e.g., Staurosporine). A Z'-factor > 0.6 validates the assay's robustness and confirms that the observed IC50 shift is a true pharmacological effect rather than assay noise.

Visualizing the Synthetic Workflow

Synthesis_Workflow A 6-Amino- nicotinonitrile C Condensation (Reflux, EtOH) A->C B 2-Bromo- acetophenone B->C D 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile C->D Cyclization E Validation (NMR, HRMS) D->E QC Check

Fig 2: Self-validating synthetic workflow for 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: Journal of Chemical Education (ACS)
  • Source: European Journal of Medicinal Chemistry (via EMBL-EBI)
  • Source: US Patent 11542261B2 (Google Patents)
  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS Source: PMC - NIH URL
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP)

Sources

The Imidazo[1,2-a]pyridine Scaffold: Discovery, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, certain molecular architectures are designated as "privileged scaffolds" due to their innate ability to interact with diverse biological targets. The imidazo[1,2-a]pyridine core—a fused bicyclic 5,6-heterocycle comprising an imidazole ring fused to a pyridine ring—stands as a premier example of such an architecture. This technical guide explores the historical discovery, synthetic evolution, and pharmacological expansion of imidazo[1,2-a]pyridine derivatives, providing actionable insights and validated protocols for drug development professionals.

Historical Context: From Chemical Curiosity to Blockbuster Therapeutics

The classical synthesis of the imidazo[1,2-a]pyridine core was first described by A.E. Tschitschibabin in 1925, utilizing a condensation reaction between α-halocarbonyl derivatives and 2-aminopyridines[1]. For several decades, this heterocyclic system remained primarily a subject of academic curiosity.

The paradigm shifted dramatically in the late 1980s with the discovery and development of Zolpidem (Ambien) by Synthelabo[2]. Designed as a non-benzodiazepine hypnotic (a "Z-drug"), Zolpidem demonstrated that the imidazo[1,2-a]pyridine scaffold could selectively target the central nervous system (CNS) with high efficacy and a favorable safety profile. This breakthrough catalyzed exponential growth in research, transforming the scaffold from a niche chemical entity into a cornerstone of modern drug discovery[1].

Synthetic Methodologies: The Tschitschibabin Condensation

While modern approaches such as multicomponent reactions (e.g., the Groebke-Blackburn-Bienaymé reaction) and transition-metal-catalyzed oxidative couplings have expanded our synthetic toolkit, the classical Tschitschibabin reaction remains the foundational method for constructing this core[3].

As a Senior Application Scientist, I consistently emphasize to my teams that successful heterocyclic synthesis requires orchestrating both the thermodynamic and kinetic environments. The protocol below is designed as a self-validating system, ensuring high atom economy and regioselectivity by carefully controlling the reaction microenvironment.

Experimental Protocol: Standardized Tschitschibabin Synthesis

Objective: Synthesis of a 2-aryl substituted imidazo[1,2-a]pyridine. Reagents: 2-Aminopyridine (1.0 eq), Substituted phenacyl bromide (1.1 eq), Sodium bicarbonate (NaHCO₃, 1.5 eq), Anhydrous ethanol.

Step-by-Step Methodology & Causality:

  • Initiation (N-Alkylation): Dissolve 2-aminopyridine (1.0 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask. Add the substituted phenacyl bromide (1.1 mmol). Causality: Ethanol is selected as a polar protic solvent to stabilize the transition state of the initial S_N2 attack by the endocyclic pyridine nitrogen. This facilitates the formation of the intermediate pyridinium salt while keeping the reactants fully solvated[3].

  • Base Addition: Add NaHCO₃ (1.5 mmol) to the reaction mixture. Causality: The initial alkylation generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the unreacted 2-aminopyridine, rendering it non-nucleophilic and stalling the reaction. NaHCO₃ acts as a mild base to scavenge HBr, driving the equilibrium forward without inducing unwanted side reactions (such as aldol condensation of the starting materials)[3].

  • Cyclization and Dehydration: Reflux the mixture for 6-12 hours. Monitor via TLC or LC-MS. Causality: Elevated temperatures provide the activation energy required for the exocyclic amine to attack the carbonyl carbon (intramolecular cyclization). This is immediately followed by the thermodynamically driven elimination of water (dehydration) to achieve full aromatization of the stable imidazo[1,2-a]pyridine core[3].

  • Work-up: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

G A 2-Aminopyridine + α-Haloketone B N-Alkylation (Pyridinium Salt) A->B SN2 Attack (Protic Solvent) C Intramolecular Cyclization B->C Base Catalyzed (NaHCO3) D Dehydration (-H2O) C->D Thermal Activation E Imidazo[1,2-a]pyridine Scaffold D->E Aromatization

Mechanistic workflow of the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Pharmacological Milestones & Mechanisms of Action

CNS Modulation: The Zolpidem Paradigm

Zolpidem remains the quintessential imidazo[1,2-a]pyridine derivative. Unlike classical benzodiazepines, Zolpidem binds selectively to GABA-A receptors containing the α1 subunit. This selective positive allosteric modulation mediates synaptic GABA-ergic signaling to rapidly promote sleep while minimizing the risk of next-day residual impairment[2].

Pathway Zolpidem Zolpidem (Imidazopyridine) GABAA GABA-A Receptor (α1 Subunit Binding) Zolpidem->GABAA Positive Allosteric Modulation Cl_Channel Chloride Channel Conformational Change GABAA->Cl_Channel Allosteric Shift Cl_Influx Cl- Influx Cl_Channel->Cl_Influx Pore Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Increased Electronegativity Sleep Neuronal Inhibition (Hypnotic Effect) Hyperpol->Sleep Action Potential Blockade

Zolpidem-mediated GABA-A receptor signaling and neuronal hyperpolarization pathway.

Expanding Horizons: Oncology and Infectious Diseases

Recent medicinal chemistry efforts have utilized bioisosteric replacement to expand the utility of this scaffold beyond the CNS. For instance, replacing an imidazo[1,2-a]pyrimidine core with an imidazo[1,2-a]pyridine core led to the discovery of highly potent c-Met kinase inhibitors (e.g., Compound 22e), which disrupt downstream oncogenic signaling in cancer models[4]. Similarly, structural refinements of the scaffold have yielded potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), demonstrating high oral bioavailability and reduced P-glycoprotein-mediated efflux[5].

In the realm of infectious diseases, imidazo[1,2-a]pyridine amides have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb). By targeting the QcrB subunit of the cytochrome bc1 complex, these derivatives disrupt oxidative phosphorylation and ATP synthesis, offering a critical new mechanism against multidrug-resistant tuberculosis (MDR-TB)[6].

Quantitative Pharmacological Data

The versatility of the imidazo[1,2-a]pyridine scaffold is best illustrated by the diverse range of targets it can modulate with nanomolar precision. The following table summarizes key derivatives and their quantitative efficacy metrics:

Compound / Derivative ClassPrimary Biological TargetTherapeutic IndicationKey Quantitative Metric
Zolpidem GABA-A Receptor (α1 subunit)Insomnia (CNS)High affinity binding; rapid onset[2]
Compound 22e c-Met KinaseOncology (Solid Tumors)IC₅₀ = 3.9 nM[4]
Compound 11 PDGFRβOncology / FibrosisIC₅₀ < 100 nM[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrB (Cytochrome bc1 complex)Tuberculosis (MDR/XDR-TB)MIC₉₀ = 0.069–0.174 μM[6]

Future Perspectives

The trajectory of imidazo[1,2-a]pyridine research points toward highly targeted, precision-engineered molecules. By leveraging structure-based drug design (SBDD) and green chemistry principles (such as visible-light photoredox catalysis), application scientists can continue to efficiently functionalize this privileged scaffold. The ongoing transition from traditional CNS applications to targeted kinase inhibitors and novel antimicrobial agents underscores the enduring value of the imidazo[1,2-a]pyridine core in modern drug discovery[1].

Sources

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile as a Privileged Scaffold for Kinase Inhibition: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of small-molecule kinase inhibitors relies heavily on the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions within the highly conserved ATP-binding cleft of kinases. Among these, the imidazo[1,2-a]pyridine bicyclic system has emerged as a premier adenine bioisostere.

Specifically, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile serves as a highly versatile core. By leveraging the electron-withdrawing properties of the 6-carbonitrile group and the hydrophobic bulk of the 2-phenyl substituent, medicinal chemists can finely tune the electronic distribution and steric profile of the molecule. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental workflows required for its synthesis and biological evaluation.

Structural Rationale and Kinase Binding Mechanics

The efficacy of the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold is rooted in its precise spatial and electronic complementarity to the kinase orthosteric site.

  • The Hinge-Binding Core: The nitrogen-rich imidazo[1,2-a]pyridine core mimics the purine ring of ATP. The endocyclic nitrogens act as critical hydrogen-bond acceptors, engaging the backbone amides of the kinase hinge region (e.g., Met674 in Mer kinase or corresponding residues in JAK/FLT3).

  • The 6-Carbonitrile (-CN) Group: The inclusion of a cyano group at the C-6 position is a strategic choice. As a strong electron-withdrawing group (EWG), it lowers the overall pKa​ of the bicyclic system, reducing basicity and mitigating off-target liabilities such as hERG channel blockade. Furthermore, the polarized C≡N bond can engage in targeted dipole interactions or act as a weak hydrogen-bond acceptor deep within the solvent-exposed channel of the kinase.

  • The 2-Phenyl Substituent: The phenyl ring at the C-2 position projects into the hydrophobic pocket I (adjacent to the ATP-binding site), stabilizing the inhibitor-enzyme complex through robust π−π stacking and van der Waals interactions.

  • C-3 Functionalization: The C-3 position is the primary vector for diversification. Functionalizing this site with arylamines, pyrimidines, or piperazine derivatives allows the molecule to extend into the DFG-in/out pocket, dictating selectivity between different kinase families (e.g., Type I vs. Type II inhibitors).

Target Landscape: Multi-Kinase Inhibition Profiling

The modularity of the 6-carbonitrile scaffold has led to the development of highly potent inhibitors across a spectrum of oncogenic and inflammatory kinases. The table below summarizes key quantitative data derived from recent drug development programs.

Compound Class / DerivativePrimary Target Kinase(s)Observed IC50​ RangeKey Structural Modification at C-3Reference
I-60 & Analogues FLT3-ITD, IRAK 1/4< 1 nM to 5 nMPyrimidinylamino substitution
Pan-JAK Inhibitors JAK1, JAK2, JAK3< 10 nMAminopyrimidine / Benzylamino motif
Compound 5 IGF-1R, IR-A10 nM - 50 nMPyrimidinyl-piperazine motif
IP-5 / Selenylated IPs AKT / PI3K~10 nM (0.01 µM)Selenylated motif

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which these derivatives exert their biological effect is through competitive displacement of ATP. By occupying the catalytic cleft, the scaffold prevents the transfer of the terminal phosphate from ATP to downstream effector proteins, thereby arresting aberrant signaling cascades (such as the PI3K/AKT or JAK/STAT pathways) responsible for tumor proliferation.

Pathway ATP ATP (Substrate) Kinase Target Kinase (e.g., JAK, FLT3, IGF-1R) ATP->Kinase Phospho Phosphorylated Effector (Active) Kinase->Phospho Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Substrate Downstream Protein Substrate->Phospho

Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Methodologies: Synthesis and Validation

To ensure scientific integrity, the development of these inhibitors requires strict adherence to self-validating protocols. The following methodologies outline the synthesis of the core scaffold, its functionalization, and subsequent biological validation.

Workflow Step1 1. Scaffold Synthesis (Condensation) Step2 2. C-3 Functionalization (e.g., Halogenation) Step1->Step2 Step3 3. Purification (HPLC & NMR) Step2->Step3 Step4 4. Kinase Screening (ADP-Glo Assay) Step3->Step4

Step-by-step workflow from scaffold synthesis to kinase inhibition validation.

Protocol 5.1: Synthesis of the Core Scaffold

Objective: Synthesize 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile via a bimolecular condensation .

  • Reagents: 2-amino-5-cyanopyridine (1.0 eq), 2-bromoacetophenone (1.1 eq), Sodium Bicarbonate ( NaHCO3​ , 2.0 eq), Ethanol (solvent).

  • Procedure: Dissolve 2-amino-5-cyanopyridine and 2-bromoacetophenone in ethanol. Add NaHCO3​ and reflux the mixture at 80°C for 6-8 hours.

  • Causality: The endocyclic nitrogen of the aminopyridine is highly nucleophilic and initiates an SN​2 attack on the α -carbon of the bromoacetophenone. The NaHCO3​ acts as an acid scavenger, neutralizing the hydrobromide byproduct to prevent protonation of the endocyclic nitrogen, thereby driving the subsequent cyclization and dehydration steps forward.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc). Post-column chromatography, validate the structure via 1H NMR. The definitive marker of successful cyclization is the appearance of a distinct singlet at ~8.4 ppm, corresponding to the isolated C-3 proton of the newly formed imidazole ring.

Protocol 5.2: C-3 Functionalization (Electrophilic Iodination)

Objective: Introduce an iodine atom at the C-3 position to serve as a handle for cross-coupling .

  • Reagents: 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Acetonitrile (solvent).

  • Procedure: Stir the core scaffold with NIS in acetonitrile at room temperature for 2 hours protected from light.

  • Causality: Due to the enamine-like character of the fused system, the C-3 position is the most electron-rich site on the imidazo[1,2-a]pyridine ring. This makes it highly susceptible to regioselective Electrophilic Aromatic Substitution ( SE​Ar ) without the need for harsh Lewis acid catalysts.

  • Self-Validation: Perform High-Resolution Mass Spectrometry (HRMS). The reaction is validated by a mass shift of +126 Da ( M+ to M+I+ ) and the complete disappearance of the C-3 proton singlet (~8.4 ppm) in the 1H NMR spectrum.

Protocol 5.3: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50​ of the synthesized derivative against a target kinase (e.g., FLT3).

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO.

  • Reaction: Combine the inhibitor, purified recombinant kinase, substrate peptide, and ATP in a 384-well plate.

  • Causality: The ATP concentration must be strictly set at the apparent Km​ for the specific kinase. Because the imidazo[1,2-a]pyridine scaffold acts as an ATP-competitive inhibitor, running the assay at the Km​ ensures that the calculated IC50​ accurately reflects the inhibitor's affinity ( Ki​ ) without being artificially masked by saturated ATP levels.

  • Detection: After a 60-minute incubation, add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Self-Validation: Measure luminescence. Calculate the Z'-factor for the assay plate using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor ≥0.6 confirms assay robustness, validating the integrity of the non-linear regression curve used to calculate the IC50​ .

Conclusion

The 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a masterclass in rational drug design. By combining a core that perfectly mimics the hydrogen-bonding profile of ATP with an electron-withdrawing cyano group and a hydrophobic phenyl ring, it provides an ideal starting point for multi-kinase targeting. When coupled with rigorous, self-validating synthetic and biochemical workflows, this scaffold continues to yield clinical candidates with profound implications for oncology and autoimmune therapies.

References

  • Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 inhibitors Source: Google P
  • Imidazopyridine derivatives as JAK inhibitors Source: Google P
  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase Source: Molecular Cancer Therapeutics | American Association for Cancer Research (AACR) URL:[Link] [3]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: ACS Omega URL:[Link] [4]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water Source: NIH / PMC URL:[Link][5]

Whitepaper: Multidisciplinary In Vitro Screening Cascade for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacology Teams

Executive Summary & Pharmacological Rationale

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs (e.g., zolpidem) and experimental therapeutics 1[1]. Specifically, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a highly versatile node. The planar bicyclic system facilitates deep-pocket enzyme binding and DNA intercalation, while the electron-withdrawing 6-carbonitrile group enhances metabolic stability and acts as a critical hydrogen-bond acceptor 2[2].

Recent literature highlights this specific class of derivatives as potent anti-tubercular agents targeting mycobacterial ATP synthase 3[3] and highly selective Cyclooxygenase-2 (COX-2) inhibitors [[4]](4]. To accurately evaluate its therapeutic potential, we must deploy a rigorous, self-validating in vitro screening cascade that isolates true biological activity from assay artifacts.

Workflow A Phase I Compound QC (HPLC/DMSO) B Phase II Anti-Tubercular (MABA Assay) A->B C Phase III Anti-Inflammatory (COX-2 Assay) A->C D Phase IV Cytotoxicity (MTT Assay) B->D C->D E Hit-to-Lead Decision & TI D->E

Fig 1: In vitro screening workflow for evaluating efficacy and safety margins.

Phase I: Physicochemical QC & Preparation

Causality & Logic: Highly lipophilic planar compounds often suffer from poor aqueous solubility. If 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile precipitates in the assay buffer, it will cause light scattering (yielding false positives in absorbance assays) or fail to reach the target (yielding false negatives).

Protocol Standard:

  • Purity Verification: Confirm >95% purity via LC-MS/UV before screening.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Aqueous Crash Test: Perform a serial dilution in the final assay buffer (e.g., Tris-HCl or Middlebrook 7H9). Use Nephelometry to ensure no colloidal aggregation occurs at the highest tested concentration (typically 100 µM).

Phase II: Antimicrobial Screening (Anti-Tubercular Focus)

Imidazo[1,2-a]pyridines have demonstrated potent Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis (Mtb) H37Rv strains 5[5].

Causality & Logic: Mtb naturally clumps in liquid culture, rendering standard optical density (OD600) measurements highly inaccurate. Therefore, we utilize the Microplate Alamar Blue Assay (MABA). Alamar Blue (resazurin) is a non-toxic, cell-permeable dye. Living mycobacteria metabolically reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

Step-by-Step MABA Protocol (Self-Validating System)
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ≈ 0.6).

  • Plate Setup: Dispense 100 µL of 7H9 broth into a 96-well plate.

  • Compound Dilution: Add 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile and perform 2-fold serial dilutions (test range: 0.1 to 100 µg/mL).

  • Inoculation: Add 100 µL of Mtb inoculum (adjusted to 5×105 CFU/mL) to all wells except the media background controls.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Alamar Blue reagent to all wells. Incubate for an additional 24 hours. Read fluorescence at Ex 530 nm / Em 590 nm.

Validation Controls:

  • Positive Control: Isoniazid (ensures the assay detects known bactericidal activity).

  • Vehicle Control: 1% DMSO (proves the solvent is not causing cell death).

  • Background Control: Media + Dye, no cells (establishes baseline auto-fluorescence and ensures media does not spontaneously reduce the dye).

Phase III: Anti-Inflammatory Target Modulation (COX-2)

Imidazo[1,2-a]pyridine derivatives are known to insert into the secondary pocket of the COX-2 active site, forming critical hydrogen bonds (e.g., with Arg-513 and His-90) to inhibit prostaglandin synthesis 4[4].

Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (Active Enzyme) AA->COX2 Catalysis PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 PGE2 PGE2 Synthesis (Inflammation) PGH2->PGE2 Inhibitor 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile Inhibitor->COX2 Competitive Inhibition

Fig 2: Mechanism of COX-2 inhibition by imidazo[1,2-a]pyridine derivatives.

Causality & Logic: Many heterocyclic compounds are inherently fluorescent. Using a static endpoint assay can result in the compound's auto-fluorescence masking its inhibitory effect. We utilize a kinetic fluorometric assay. By measuring the rate of resorufin formation over time, we mathematically subtract the compound's static background fluorescence.

Step-by-Step Kinetic COX-2 Protocol
  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (an essential cofactor for COX activity).

  • Enzyme Addition: Add recombinant human COX-2 enzyme to the wells.

  • Inhibitor Binding: Add serial dilutions of the compound and incubate for 15 minutes at room temperature to allow steady-state equilibrium binding.

  • Reaction Initiation: Add Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 converts arachidonic acid to PGH2, and the coupled reduction of PGH2 oxidizes ADHP into highly fluorescent resorufin.

  • Kinetic Read: Immediately read fluorescence (Ex 535 nm / Em 590 nm) every 30 seconds for 5 minutes. Calculate the slope (Vmax) of the linear portion of the curve.

Validation Controls:

  • Positive Control: Celecoxib (validates assay sensitivity and dynamic range).

  • 100% Initial Activity (Vehicle): Enzyme + Substrate + DMSO.

Phase IV: Cytotoxicity & Therapeutic Index (TI)

A compound is only viable if its biological activity occurs at concentrations well below its toxic threshold. We measure general cytotoxicity using the MTT assay on mammalian macrophages (RAW 264.7).

Causality & Logic: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. By comparing the Cytotoxic Concentration 50% ( CC50​ ) to the MIC or IC50​ , we calculate the Therapeutic Index ( TI=CC50​/MIC ). A TI > 10 is generally required to advance a hit to the lead optimization stage.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile based on established literature parameters for this scaffold 5[5], 4[4].

Assay TypeTarget / Cell LineReadout MechanismReference StandardExpected Scaffold Range
MABA M. tuberculosis H37RvFluorescence (Resorufin)Isoniazid (MIC: 0.05 µg/mL)MIC: 1.6 - 6.25 µg/mL
COX-2 Recombinant Human COX-2Kinetic FluorescenceCelecoxib ( IC50​ : 0.04 µM) IC50​ : 0.05 - 0.5 µM
MTT RAW 264.7 MacrophagesAbsorbance (Formazan)Doxorubicin ( CC50​ : 1.2 µM) CC50​ : > 50 µM

References

  • Title : Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents Source : Journal of Medicinal Chemistry (acs.org) URL : 1

  • Title : Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach Source : PubMed (nih.gov) URL :5

  • Title : Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations Source : ACS Omega (acs.org) URL : 2

  • Title : Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors Source : Anti-Cancer Agents in Medicinal Chemistry (benthamdirect.com) URL : 4

  • Title : Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis Source : Journal of Medicinal Chemistry (researchgate.net) URL : 3

Sources

An In-Depth Technical Guide to the Pharmacophore of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylimidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, demonstrating a vast array of biological activities. This guide provides a detailed exploration of the pharmacophoric features of a specific, highly influential derivative: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. We will dissect the structural and electronic contributions of each component of the molecule, with a particular focus on the strategic placement of the 6-cyano group. This document will detail the synthesis, biological evaluation protocols, and computational modeling insights, offering a comprehensive resource for researchers in drug discovery and development. The core thesis is that the 6-carbonitrile group acts as a critical modulator of activity, primarily through its electronic and steric properties that enhance binding affinity to key biological targets, such as protein kinases.

The 2-Phenylimidazo[1,2-a]pyridine Scaffold: A Foundation of Versatility

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This scaffold is present in several marketed drugs, including anxiolytics and hypnotics.[1] Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups, allowing for diverse interactions with biological macromolecules. The 2-phenyl substitution is a common feature that often contributes to binding through hydrophobic and aromatic interactions. This scaffold has been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

A key area of interest for this scaffold is in the development of protein kinase inhibitors.[2] Specifically, derivatives of 2-phenylimidazo[1,2-a]pyridine have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]

The Core Pharmacophore: Deconstructing the Molecule

To understand the pharmacophore of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, we must first analyze the essential features of the parent scaffold.

  • Aromatic Phenyl Ring (at C2): This group typically occupies a hydrophobic pocket within the target protein's binding site. It can participate in π-π stacking or hydrophobic interactions. Substitutions on this ring can modulate potency and selectivity.

  • Imidazo[1,2-a]pyridine Core: This planar, bicyclic system serves as the central scaffold. The nitrogen atoms within this ring system can act as hydrogen bond acceptors. The overall aromatic character allows for various non-covalent interactions.

  • The Bridgehead Nitrogen (N1): This nitrogen atom is crucial for the overall structure and electronic properties of the scaffold.

The Decisive Role of the 6-Carbonitrile Substituent

The introduction of a carbonitrile (cyano) group at the 6-position of the imidazo[1,2-a]pyridine ring is a strategic modification that significantly influences the molecule's pharmacophoric profile.

  • Electronic Effects: The cyano group is a strong electron-withdrawing group. This property modulates the electron density of the entire ring system, which can influence the strength of interactions with target residues.

  • Hydrogen Bonding Capability: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, allowing for specific, directional interactions within a binding pocket.

  • Steric and Planarity Influence: The linear geometry of the cyano group is sterically unobtrusive. Importantly, it helps to maintain or enhance the planarity of the scaffold with its substituents. This planarity has been identified as a key factor for the inhibition of certain kinases, such as PI3K.[2]

  • Metabolic Stability: The cyano group can also influence the metabolic stability of the compound by altering its susceptibility to enzymatic degradation.

Synthesis and Characterization

The synthesis of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives typically follows a well-established synthetic route involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2]

Detailed Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

This protocol is adapted from established methods for the synthesis of similar 2-aryl-imidazo[1,2-a]pyridine derivatives.[5]

Materials:

  • 2-Amino-5-cyanopyridine

  • 2-Bromoacetophenone (or other appropriately substituted phenacyl bromide)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: Add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale for Choices:

  • Ethanol: A good solvent for both reactants and is relatively non-toxic.

  • Sodium Bicarbonate: A mild base to neutralize the HBr formed during the reaction, driving the reaction to completion.

  • Column Chromatography: A standard and effective method for purifying organic compounds.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Condensation Reaction Condensation Reaction 2-Amino-5-cyanopyridine->Condensation Reaction 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Condensation Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation Reaction Reflux (Heat) Reflux (Heat) Reflux (Heat)->Condensation Reaction NaHCO3 (Base) NaHCO3 (Base) NaHCO3 (Base)->Condensation Reaction Work-up & Extraction Work-up & Extraction Condensation Reaction->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Caption: General synthetic workflow for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Biological Evaluation Protocols

Given the established activity of this scaffold against the PI3K/AKT/mTOR pathway, a PI3K kinase inhibition assay is a relevant method for biological evaluation.

Detailed Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA)

  • ATP

  • PI(4,5)P₂ substrate

  • Test compound (2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of PI3Kα enzyme in kinase buffer. Prepare a solution of the PI(4,5)P₂ substrate and ATP in the kinase buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add the diluted test compound or DMSO for the control wells.

  • Reaction Initiation: Add the PI3Kα enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature. Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP and a luciferase-based luminescence measurement.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration and to determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation System:

  • Positive Control: A known PI3Kα inhibitor should be run in parallel to validate the assay's performance.

  • Negative Control: DMSO-only wells serve as the baseline for 0% inhibition.

  • No Enzyme Control: Wells without the PI3Kα enzyme are used to determine the background signal.

Visualization of the PI3Kα Assay Workflow

G Serial Dilution of Compound Serial Dilution of Compound Add to Plate Add to Plate Serial Dilution of Compound->Add to Plate Add PI3Kα Enzyme Add PI3Kα Enzyme Add to Plate->Add PI3Kα Enzyme DMSO (Control) DMSO (Control) DMSO (Control)->Add to Plate Initiate with ATP/Substrate Initiate with ATP/Substrate Add PI3Kα Enzyme->Initiate with ATP/Substrate Incubate (60 min) Incubate (60 min) Initiate with ATP/Substrate->Incubate (60 min) Stop Reaction & Add Detection Reagent Stop Reaction & Add Detection Reagent Incubate (60 min)->Stop Reaction & Add Detection Reagent Measure Luminescence Measure Luminescence Stop Reaction & Add Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Computational Pharmacophore Modeling

A pharmacophore model for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile as a kinase inhibitor can be hypothesized based on its structural features and known interactions of similar compounds.

Key Pharmacophoric Features:

  • One Hydrogen Bond Acceptor: The nitrogen of the 6-cyano group.

  • One Hydrogen Bond Acceptor: The N1 nitrogen of the imidazo[1,2-a]pyridine ring.

  • Two Aromatic Rings: The phenyl ring and the imidazo[1,2-a]pyridine core.

  • One Hydrophobic Center: The phenyl ring.

Visualization of the Hypothesized Pharmacophore

G cluster_pharmacophore Pharmacophore Model HBA1 H-Bond Acceptor AR1 Aromatic Ring HBA1->AR1 distance=~4.5Å HBA2 H-Bond Acceptor AR1->HBA2 distance=~3.0Å AR2 Aromatic Ring AR1->AR2 distance=~5.0Å HY Hydrophobic

Sources

Synthesis and Functionalization of Novel 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged N-fused bicyclic pharmacophore, famously embedded in blockbuster therapeutics such as the hypnotic zolpidem and the anxiolytic alpidem[1]. However, recent medicinal chemistry campaigns have pivoted toward the 6-carbonitrile derivatives of this scaffold. The introduction of the strongly electron-withdrawing cyano (-CN) group at the C6 position profoundly alters the electronic landscape of the molecule.

Causality in Design:

  • Metabolic Stability: The 6-cyano group deactivates the pyridine ring toward oxidative metabolism by cytochrome P450 enzymes, a common liability in unsubstituted imidazo[1,2-a]pyridines[2].

  • Target Affinity: The cyano moiety acts as a potent hydrogen-bond acceptor. Recent high-throughput screening and biochemical deconvolution have identified 6-cyano-imidazo[1,2-a]pyridine ethers and squaramides as nanomolar inhibitors of mycobacterial ATP synthase, positioning them as critical leads for drug-resistant tuberculosis[3]. Furthermore, these analogs demonstrate robust antiproliferative activity against FLT3-mutated acute myeloid leukemia (AML) cell lines[4].

This guide details the optimized, self-validating synthetic workflows for generating 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile and its highly functionalized analogs, emphasizing green chemistry metrics and scalable methodologies.

Retrosynthetic Strategies & Mechanistic Pathways

The construction of the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile core typically relies on the condensation of 2-amino-5-cyanopyridine with an electrophilic partner. We prioritize two primary methodologies based on their atom economy and functional group tolerance:

  • Bimolecular Condensation (The Ortoleva-King-type Pathway): Direct cyclocondensation with α -haloketones (e.g., 2-bromoacetophenone). To avoid the handling of highly lachrymatory and unstable α -bromoketones, modern protocols utilize an in situ α -bromination of acetophenones using N-bromosuccinimide (NBS) in aqueous media[5].

  • Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: A three-component coupling of 2-amino-5-cyanopyridine, an aldehyde, and an isocyanide. This generates 3-amino-substituted analogs in a single pot, vastly expanding the chemical space for structure-activity relationship (SAR) studies[6].

GBB_Mechanism A 2-Amino-5-cyanopyridine (Nucleophile) C Iminium Ion Intermediate A->C Condensation (-H2O) B Aldehyde (Electrophile) B->C E Nitrilium Ion Intermediate C->E Nucleophilic Attack D Isocyanide (alpha-Addition) D->E F 5-Exo-Dig Cyclization & Aromatization E->F Intramolecular Trapping G 3-Amino-imidazo[1,2-a]pyridine -6-carbonitrile F->G Proton Transfer

Figure 1: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized reaction conditions and yields for synthesizing various 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile analogs. Consolidating this data allows researchers to select the appropriate catalytic system based on available infrastructure (e.g., microwave vs. ultrasound).

Compound AnalogSynthetic MethodReagents / CatalystSolventTemp / TimeYield (%)Ref
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile In situ BrominationAcetophenone, NBS (1.5 eq), 2-amino-5-cyanopyridineEtOAc/H₂O (5:1)65 °C (1.5h) then 80 °C (2h)71%[5]
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Direct Condensation2-Bromoacetophenone, Iodine (cat.)H₂O / SDS (Micellar)100 °C (4h)83%[7]
3-(Cyclohexylamino)-2-(furan-2-yl)...-6-carbonitrile GBB ReactionFurfural, Cyclohexyl isocyanide, NH₄Cl (cat.)H₂O (Ultrasound)60 °C (45 min)67%[6]
3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)... GBB Reaction5-Methylfurfural, 4-OMe-Ph-isocyanide, NH₄ClH₂O (Ultrasound)60 °C (45 min)80%[6]
3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile C-H IodinationI₂, TBHP (oxidant)EtOH (Ultrasound)50 °C (30 min)65%[8]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring and specific workup rationales are included to guarantee high-fidelity execution.

Protocol A: Eco-Friendly One-Pot Synthesis via In Situ α -Bromination[5]

Rationale: This method circumvents the isolation of toxic α -bromoketones by utilizing NBS in a biphasic aqueous system. Water promotes the hydrophobic collapse of the organic intermediates, accelerating cyclization.

Step-by-Step Methodology:

  • Oxidation Phase: In a 50 mL round-bottom flask, dissolve ethylbenzene or acetophenone (1.0 mmol) in a mixture of ethyl acetate and deionized water (5:1 v/v, 6 mL).

  • Halogenation: Add N-bromosuccinimide (NBS, 1.5 mmol) and AIBN (10 mol %) to the mixture. Stir the suspension at 65 °C for 1.5 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1); the disappearance of the ketone spot and emergence of a less polar α -bromoketone spot indicates completion.

  • Cyclocondensation: To the same reaction vessel, add 2-amino-5-cyanopyridine (1.0 mmol). Elevate the temperature to 80 °C and stir for an additional 2 hours.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the generated HBr. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Petroleum Ether/EtOAc 5:1 to 2:1) to afford 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile as a white solid.

  • Characterization: Verify the product via HRMS (ESI) m/z: [M + H]⁺ Calcd. for C₁₄H₉N₃ 220.0869; found 220.0862[5].

Protocol B: Ultrasound-Assisted GBB Multicomponent Synthesis[6]

Rationale: Acoustic cavitation from ultrasound irradiation generates localized hot spots (high temperature and pressure), which drastically accelerates the formation of the iminium intermediate and subsequent isocyanide insertion, reducing reaction times from hours to minutes.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL glass vial, sequentially add 2-amino-5-cyanopyridine (1.0 mmol), the appropriate aldehyde (e.g., furfural, 1.0 mmol), and ammonium chloride (NH₄Cl, 20 mol %) as a mild Brønsted acid catalyst.

  • Solvent & Isocyanide: Add 3 mL of deionized water, followed by the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol).

  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz, 100 W). Sonicate the heterogeneous mixture at 60 °C for 45 minutes.

  • Workup: The product typically precipitates directly from the aqueous phase. Filter the solid precipitate under a vacuum.

  • Washing: Wash the filter cake with cold water (2 × 5 mL) and a cold mixture of EtOH/H₂O (1:3, 5 mL) to remove unreacted starting materials and the NH₄Cl catalyst.

  • Drying: Dry the product under a high vacuum at 45 °C overnight to yield the pure 3-amino-imidazo[1,2-a]pyridine-6-carbonitrile derivative.

Experimental_Workflow Step1 1. Reagent Preparation Stoichiometric calculation & solvent degassing Step2 2. Reaction Execution Thermal heating or Ultrasound (Cavitation) Step1->Step2 Step3 3. In-Process Control TLC Monitoring / LC-MS Aliquot Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Workup Neutralization & Liquid-Liquid Extraction Step3->Step4 Conversion > 95% Step5 5. Purification Flash Chromatography or Recrystallization Step4->Step5 Step6 6. Characterization 1H/13C NMR, HRMS validation Step5->Step6

Figure 2: Standardized experimental workflow for the synthesis and validation of imidazo[1,2-a]pyridine analogs.

Downstream Functionalization: C3-Iodination

The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic. Functionalizing this position is a critical vector for late-stage SAR exploration (e.g., enabling subsequent Suzuki-Miyaura or Sonogashira cross-couplings).

Causality of Regioselectivity: The electron-withdrawing 6-cyano group pulls electron density away from the pyridine ring, making the imidazole ring (specifically C3) the kinetically and thermodynamically favored site for electrophilic aromatic substitution (S_E_Ar).

Protocol for 3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile[8]:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (0.5 mmol) and molecular iodine (I₂, 0.6 mmol) in ethanol (5 mL).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol) dropwise. Rationale: TBHP acts as a green terminal oxidant to regenerate electrophilic iodine species (I⁺) from the generated HI, ensuring high atom economy.

  • Sonicate the mixture at 50 °C for 30 minutes.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to reduce any unreacted iodine.

  • Extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization from EtOH to afford the C3-iodinated product (Yield: ~65%)[8].

Conclusion

The synthesis of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile and its analogs represents a critical frontier in modern medicinal chemistry. By leveraging green methodologies—such as in situ aqueous halogenation and ultrasound-assisted multicomponent reactions—researchers can rapidly access highly functionalized libraries. The electron-withdrawing nature of the 6-cyano group not only dictates the regioselectivity of late-stage functionalizations like C3-iodination but also imparts crucial metabolic stability and binding affinity to the resulting pharmacological leads.

References

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC. National Institutes of Health (NIH).
  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC. National Institutes of Health (NIH).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC. National Institutes of Health (NIH).
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. ResearchGate.
  • Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents. ACS Publications.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC. National Institutes of Health (NIH).

Sources

Methodological & Application

Comprehensive Analytical Methods for the Quantification of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: LC-MS/MS and HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in a variety of therapeutic agents, ranging from anxiolytics (e.g., zolpidem) to emerging anti-tubercular drugs like telacebec (Q203)[1][2]. Within this chemical space, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9)[3] is of particular interest. It acts both as a potent bioactive derivative and a critical synthetic intermediate in drug development[4].

The introduction of the 6-carbonitrile (cyano) group fundamentally alters the electron density of the bicyclic core. This electron-withdrawing substitution enhances the compound's metabolic stability against oxidative enzymes and provides a distinct chromophore for UV detection. Furthermore, the basic nitrogen in the imidazopyridine ring serves as an excellent proton-affinity site, making it highly amenable to mass spectrometric analysis[5]. This application note details robust, self-validating analytical methodologies for quantifying this compound in both pharmaceutical formulations (via HPLC-UV) and complex biological matrices (via LC-MS/MS).

Mechanistic Rationale & Analytical Strategy (E-E-A-T)

As a Senior Application Scientist, designing an analytical method requires moving beyond generic parameters to understand the physicochemical causality driving the separation and detection.

  • Chromatographic Rationale: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. To prevent secondary interactions with residual silanols on the C18 stationary phase—which inevitably causes peak tailing—the mobile phase must be kept acidic (pH < 3.0). By utilizing 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), the nitrogen is fully protonated, ensuring a sharp, symmetrical peak and reproducible retention times[2].

  • Mass Spectrometry (LC-MS/MS): Because the molecule is readily protonated, Electrospray Ionization in positive mode (ESI+) is the optimal ionization strategy. The exact mass of the compound is 219.08 Da, yielding a strong precursor ion [M+H]+ at m/z220.1 . During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the loss of hydrogen cyanide (HCN, -27 Da) from the 6-carbonitrile group, generating a highly stable product ion at m/z193.1 [5].

  • Sample Preparation Causality: For plasma samples, Protein Precipitation (PPT) using cold acetonitrile is preferred over Liquid-Liquid Extraction (LLE). Cold acetonitrile rapidly denatures plasma proteins, instantly quenching enzymatic activity that could degrade the analyte.

Analytical Workflow

G Start Sample Collection (Plasma / Formulation) Prep Sample Preparation (Acetonitrile PPT / IS Addition) Start->Prep Split Analytical Pathway Selection Prep->Split HPLC HPLC-UV Analysis (QC & High Conc.) Split->HPLC Formulation QC LCMS LC-MS/MS Analysis (Bioanalysis & Trace) Split->LCMS PK / Plasma Data Data Acquisition & Peak Integration HPLC->Data LCMS->Data Valid System Suitability & Self-Validation Data->Valid

Analytical workflow for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile quantification.

Experimental Protocols

Self-Validating Sample Preparation (Plasma)

To ensure the protocol acts as a self-validating system, an Internal Standard (IS)—preferably a deuterated analog or a structural relative like 6-chloro-2-phenylimidazo[1,2-a]pyridine—must be added at the earliest step. This tracks extraction recovery and compensates for matrix-induced ion suppression.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation & IS Addition: Add 150 µL of ice-cold Acetonitrile spiked with the Internal Standard (50 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of high-molecular-weight proteins.

  • Extraction: Vortex vigorously for 2 minutes to disrupt protein-drug binding, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Injecting high organic extracts directly into a highly aqueous mobile phase causes the "solvent effect" (peak splitting/broadening). Diluting the sample matches the initial mobile phase strength, focusing the analyte at the head of the column.

HPLC-UV Method (Formulation & QC)

Designed for high-concentration samples where UV detection provides sufficient sensitivity and excellent precision.

  • Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (universal aromatic) and 280 nm (core specific).

  • Injection Volume: 10 µL.

LC-MS/MS Method (Bioanalysis & Pharmacokinetics)

Designed for trace-level quantification in biological matrices[1].

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm). Causality: Superficially porous particles provide UHPLC-like efficiency (sharp peaks) at significantly lower backpressures.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B in 3.0 minutes, hold for 1.0 minute, return to 5% B for 1.5 minutes.

  • Ionization: ESI Positive. Capillary voltage: 3.5 kV; Gas Temp: 300°C.

Quantitative Data Summaries

Table 1: Optimized LC-MS/MS MRM Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | 220.1 | 193.1 | 25 | Quantifier (Loss of HCN) | | 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile | 220.1 | 143.1 | 40 | Qualifier (Loss of Phenyl) | | Internal Standard (Analog) | 229.0 | 194.0 | 25 | IS Tracking |

Table 2: Method Validation Summary (Plasma Matrix)

Parameter LC-MS/MS Specification HPLC-UV Specification
Linear Range 1.0 - 1000 ng/mL 0.5 - 100 µg/mL
Limit of Detection (LOD) 0.3 ng/mL 0.15 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL 0.5 µg/mL
Intra-day Precision (%RSD) < 4.5% < 1.5%
Inter-day Accuracy (%Bias) ± 6.0% ± 2.0%

| Extraction Recovery | > 88% | N/A (Direct Dilution) |

Trustworthiness: System Suitability & Self-Validation

A method is only as reliable as its internal checks. To guarantee the integrity of the data, the following System Suitability Test (SST) criteria must be met before any biological samples are analyzed:

  • SST Injection: Six consecutive injections of a mid-level Quality Control (QC) standard must yield a peak area %RSD of < 2.0% and a retention time %RSD of < 0.5%.

  • Matrix Effect Monitoring: A post-column infusion experiment must be conducted during method validation. A constant flow of the analyte is infused post-column while a blank plasma extract is injected. The baseline must remain stable; any suppression zones (dips in the baseline) indicate co-eluting phospholipids, which would require adjusting the chromatographic gradient to ensure the analyte elutes outside the suppression window.

References

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS One.2

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry - ACS Publications. 5

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. PMC - NIH. 1

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Product Data. ChemScene. 3

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. 4

Sources

Application Note: Utilizing 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of several marketed drugs.[1] This heterocyclic system exhibits a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] Its synthetic tractability allows for the creation of diverse chemical libraries, making it an attractive starting point for drug discovery campaigns.[4] This application note focuses on a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9), as a promising candidate for high-throughput screening (HTS) to identify novel modulators of various biological targets.[5]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity.[6][7] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals on effectively utilizing 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile and its analogs in HTS campaigns.

Physicochemical Properties and HTS Considerations for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

A thorough understanding of the physicochemical properties of a compound is paramount for a successful HTS campaign. These properties influence its behavior in aqueous assay buffers, potential for non-specific interactions, and can predict potential liabilities.

PropertyValue (Predicted/Reported for Analogs)Implication for HTS
Molecular Weight 219.25 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP ~3.0 (for 2-phenylimidazo[1,2-a]pyridine)[8]Moderate lipophilicity suggests good membrane permeability without excessive non-specific binding.
Solubility Solubility in aqueous buffers at typical HTS concentrations (1-20 µM) should be experimentally determined. Poor solubility can lead to compound precipitation and false negatives.
Fluorescence Imidazo[1,2-a]pyridine scaffold can exhibit fluorescence.Potential for interference in fluorescence-based assays. Counter-screens are essential to identify and eliminate false positives arising from compound autofluorescence.
Stability Stability in DMSO stock solutions and aqueous assay buffers should be assessed to ensure compound integrity throughout the screening process.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Optimization Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Adapt for automation Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Ensure robustness Primary_Screen Primary HTS Campaign Validation->Primary_Screen Proceed to screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Identify initial hits Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Select hits for validation Counter_Screens Counter-Screens & Orthogonal Assays Hit_Confirmation->Counter_Screens Confirm activity & rule out artifacts SAR Preliminary SAR Counter_Screens->SAR Establish structure-activity relationships

Figure 1: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The imidazo[1,2-a]pyridine scaffold has been shown to interact with a variety of protein families, with a notable prevalence as kinase inhibitors.[9] Therefore, a biochemical kinase assay is a logical starting point for screening 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. Additionally, a cell-based viability assay is a crucial secondary or counter-screen to assess cytotoxicity.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][10]

Materials:

  • Kinase of interest (e.g., DYRK1A, CLK1)

  • Kinase-specific substrate

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Dispense 5 µL of the master mix into each well of the assay plate.

    • Add 5 µL of ATP solution to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Protocol 2: Cell-Based Viability Assay (MTT/XTT)

This protocol assesses the effect of the compound on cell proliferation and is essential for identifying cytotoxic compounds. The MTT or XTT assay measures the metabolic activity of viable cells.[12][13]

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Cell culture medium and supplements

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile stock solution (10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with absorbance detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions and controls (medium with DMSO for negative control, a known cytotoxic agent for positive control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Measurement (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

    • Read the absorbance at 570 nm.

  • Data Acquisition:

    • Measure the absorbance of each well using a plate reader.

Data Analysis and Hit Selection

Proper data analysis is crucial for extracting meaningful results from HTS data.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][6][15]

Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Hit Identification

A common method for hit selection is to set a threshold based on the standard deviation of the negative controls. For example, compounds that inhibit the target by more than three times the standard deviation of the negative controls may be considered primary hits.[16]

Data_Analysis cluster_0 Data Normalization cluster_1 Quality Control cluster_2 Hit Selection Raw_Data Raw HTS Data Normalization Normalization to Controls Raw_Data->Normalization Calculate % inhibition/activity QC Z'-Factor Calculation Normalization->QC Assess assay performance Plate_QC Plate-by-Plate QC QC->Plate_QC Ensure data quality Hit_Threshold Set Hit Threshold (e.g., >3x SD) Plate_QC->Hit_Threshold Define hit criteria Hit_List Generate Primary Hit List Hit_Threshold->Hit_List Identify potent compounds

Figure 2: A typical data analysis workflow for hit identification.

Troubleshooting and Counter-Screens

A significant challenge when working with heterocyclic compounds like imidazo[1,2-a]pyridines is the potential for assay interference.

Autofluorescence:

  • Problem: The inherent fluorescence of the compound can lead to false positives in fluorescence-based assays.[17]

  • Solution:

    • Pre-read: Read the fluorescence of the compound plate before adding assay reagents to identify autofluorescent compounds.

    • Counter-screen: Perform the assay in the absence of the target enzyme or substrate to see if the compound still generates a signal.[18]

    • Orthogonal Assays: Confirm hits using a non-fluorescence-based assay, such as the luminescent ADP-Glo™ assay.

Non-specific Inhibition:

  • Problem: Compounds can inhibit enzymes through non-specific mechanisms like aggregation.

  • Solution:

    • Detergent Titration: Perform the assay with increasing concentrations of a non-ionic detergent (e.g., Triton X-100). Aggregating compounds often show a decrease in potency with increasing detergent concentration.

    • Promiscuity Check: Screen hits against a panel of unrelated enzymes to identify non-specific inhibitors.

Conclusion

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a valuable starting point for high-throughput screening campaigns due to its privileged scaffold and diverse biological potential. By employing robust assay methodologies, rigorous data analysis, and strategic counter-screening, researchers can effectively navigate the challenges of HTS and unlock the therapeutic potential of this promising class of compounds. This application note provides a framework for initiating such a discovery program, with the understanding that assay-specific optimization will be critical for success.

References

  • ADP Glo Protocol. (n.d.). Retrieved March 7, 2025, from [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (n.d.). Retrieved March 7, 2025, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Prevention & Current Research, 5(2). [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential - PubMed. (2026, March 2). Retrieved March 7, 2025, from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. (2020, December 21). Retrieved March 7, 2025, from [Link]

  • 2-phenylimidazo[1,2-a]pyridine | CAS#:4105-21-9 | Chemsrc. (2025, August 21). Retrieved March 7, 2025, from [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. (n.d.). Retrieved March 7, 2025, from [Link]

  • On HTS: Hit Selection - Science and Technology of Assay Development. (2024, January 4). Retrieved March 7, 2025, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 7, 2025, from [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - MDPI. (2012, November 9). Retrieved March 7, 2025, from [Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. (1999). Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis | Journal of Chemical Information and Modeling. (2021, November 13). Retrieved March 7, 2025, from [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit - Oceanomics. (n.d.). Retrieved March 7, 2025, from [Link]

  • Data Analysis Approaches in High Throughput Screening | IntechOpen. (2013, January 23). Retrieved March 7, 2025, from [Link]

  • (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening. (2026, February 9). Retrieved March 7, 2025, from [Link]

  • 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem. (n.d.). Retrieved March 7, 2025, from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. (2025, May 28). Retrieved March 7, 2025, from [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (n.d.). Retrieved March 7, 2025, from [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed. (1997, September 12). Retrieved March 7, 2025, from [Link]

  • High-throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Retrieved March 7, 2025, from [Link]

  • 3-(2-Phenylimidazo[1,2-a]pyridin-6-yl)benzenecarbonitrile - PubChem. (n.d.). Retrieved March 7, 2025, from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC. (n.d.). Retrieved March 7, 2025, from [Link]

  • 2-phenylimidazo[1,2-a]pyridine | CAS#:4105-21-9 | Chemsrc. (2025, August 21). Retrieved March 7, 2025, from [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Retrieved March 7, 2025, from [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. (n.d.). Retrieved March 7, 2025, from [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - MDPI. (2012, November 9). Retrieved March 7, 2025, from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis - ResearchGate. (n.d.). Retrieved March 7, 2025, from [Link]

  • (PDF) An improved method for checking HTS/uHTS liquid-handling systems - ResearchGate. (2026, February 9). Retrieved March 7, 2025, from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2- a]pyridine hit series for visceral leishmaniasis - PubMed. (2021, January 21). Retrieved March 7, 2025, from [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies. (2025, November 15). Retrieved March 7, 2025, from [Link]

Sources

protocol for testing 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Evaluation Protocol for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Rationale & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry. It forms the core of several blockbuster therapeutics, including the sedative zolpidem (Ambien) and the inotropic agent olprinone ()[1]. The specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile , introduces a cyano group at the 6-position. This electron-withdrawing modification serves a dual purpose: it lowers the pKa of the bridgehead nitrogen, thereby enhancing metabolic stability against hepatic CYP450 oxidation, and it provides a critical hydrogen-bond acceptor for target engagement.

Recent pharmacological screening highlights two primary therapeutic axes for this class of compounds:

  • CNS Modulation: Allosteric modulation of the GABA-A receptor, driving anxiolytic and sedative effects.

  • Antimycobacterial Activity: Selective inhibition of Mycobacterium tuberculosis ATP synthase, a mechanism validated by the diarylquinoline drug bedaquiline ()[2].

Because a single scaffold can exhibit divergent in vivo behaviors based on its substitution pattern, a rigorous, self-validating preclinical protocol is required. This guide details the step-by-step methodologies for evaluating the pharmacokinetics, CNS penetration, and dual-axis efficacy of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in murine models.

Mechanistic Workflow & Experimental Design

MOA Compound 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile Target1 GABA-A Receptor (CNS) Compound->Target1 Allosteric Binding Target2 Mycobacterial ATP Synthase Compound->Target2 Target Inhibition Effect1 Chloride Ion Influx Hyperpolarization Target1->Effect1 Outcome1 Anxiolytic / Sedative Efficacy Effect1->Outcome1 Effect2 ATP Depletion in M. tuberculosis Target2->Effect2 Outcome2 Bactericidal Efficacy Effect2->Outcome2

Dual-axis pharmacological mechanisms of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Phase I: Formulation and Pharmacokinetic (PK) Profiling

Causality Check: The base 2-phenylimidazo[1,2-a]pyridine scaffold is highly lipophilic (molecular weight 194.23 g/mol ) ()[3]. Aqueous solutions are insufficient for systemic delivery. We utilize a co-solvent system to ensure uniform suspension and prevent precipitation in the bloodstream, which would otherwise skew PK parameters and cause micro-embolisms.

Protocol 3.1: Vehicle Formulation

  • Weighing: Accurately weigh 10 mg of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (typically a crystalline solid)[4].

  • Solubilization: Dissolve the powder in 1.0 mL of 100% Dimethyl sulfoxide (DMSO) to create a clear stock solution.

  • Micelle Formation: Add 1.0 mL of Tween-80 and vortex vigorously for 2 minutes.

  • Aqueous Phase Addition: Slowly add 8.0 mL of sterile 0.9% Saline dropwise while continuously sonicating the mixture.

  • Final Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline (yielding a 1 mg/mL dosing concentration).

Protocol 3.2: PK and Blood-Brain Barrier (BBB) Penetration

  • Dosing: Administer the formulated compound via oral gavage (PO) at 10 mg/kg to male C57BL/6 mice (n=3 per time point).

  • Sampling: Euthanize cohorts at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect whole blood via cardiac puncture into K2EDTA tubes. Perfuse the mice with ice-cold PBS to remove intravascular blood, then harvest the brain.

  • Processing: Centrifuge blood at 3,000 x g for 10 mins at 4°C to extract plasma. Homogenize brain tissue in a 1:3 (w/v) ratio of PBS.

  • Quantification: Extract the compound using protein precipitation (Acetonitrile containing an internal standard). Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

PK_Workflow A PO Dosing (10 mg/kg) B Tissue Harvest (Plasma & Brain) A->B C Protein Precipitation B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation D->E

Step-by-step workflow for in vivo pharmacokinetic and BBB penetration profiling.

Phase II: In Vivo Efficacy Models

Depending on the primary indication of the specific derivative, researchers must branch into either CNS or Infectious Disease models. The protocols below are self-validating; they include positive and negative controls to ensure the observed effects are mechanistically driven by the compound.

Protocol A: CNS Efficacy – Elevated Plus Maze (EPM) for Anxiolytic Activity Causality Check: If the compound acts as a GABA-A positive allosteric modulator, it will reduce anxiety-like behavior in rodents. The EPM exploits the natural conflict between a mouse's drive to explore and its innate fear of open, elevated spaces.

  • Acclimation: Move mice to the testing room 1 hour prior to the assay under dim lighting (50 lux).

  • Dosing: Administer Vehicle, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (5 mg/kg, PO), or Diazepam (2 mg/kg, PO; positive control) 30 minutes prior to testing.

  • Testing: Place the mouse in the center of the EPM facing an open arm. Record behavior for 5 minutes using an overhead tracking system (e.g., EthoVision).

  • Validation: The assay is valid only if the Diazepam cohort shows a statistically significant increase in open-arm time compared to the vehicle.

  • Endpoints: Time spent in open arms, number of open arm entries, and total distance moved (to control for general sedative/locomotor effects).

Protocol B: Antimycobacterial Efficacy – Acute Murine TB Infection Causality Check: To validate ATP synthase inhibition in vivo, the compound must penetrate granulomatous lesions and exert bactericidal effects. The aerosol infection model mimics the natural route of human TB transmission.

  • Infection: Expose BALB/c mice to Mycobacterium tuberculosis H37Rv via an aerosol inhalation exposure system calibrated to deliver ~100 colony-forming units (CFU) per lung.

  • Incubation: Allow the infection to establish for 14 days.

  • Treatment: Dose mice daily via oral gavage with Vehicle, Compound (25 mg/kg), or Isoniazid (10 mg/kg; positive control) for 28 days.

  • Harvest & Plating: Euthanize mice. Aseptically remove lungs and spleen, homogenize in 0.05% Tween-80 in PBS, and plate serial dilutions on Middlebrook 7H11 agar.

  • Incubation: Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

Data Presentation & Quantitative Metrics

To ensure robust decision-making during lead optimization, all quantitative data must be synthesized into standardized matrices. Below are the expected data structures for evaluating the compound.

Table 1: Pharmacokinetic & BBB Penetration Parameters Summary

ParameterMatrixVehicle Control2-Phenylimidazo[1,2-a]pyridine-6-carbonitrileTarget Threshold
Cmax (ng/mL)PlasmaN/AEmpirical Data> 500 ng/mL
Tmax (h)PlasmaN/AEmpirical Data0.5 - 2.0 h
AUC_0-t (h*ng/mL)PlasmaN/AEmpirical Data> 2000
T_1/2 (h)PlasmaN/AEmpirical Data> 4.0 h
K_p,uu (Brain/Plasma)BrainN/AEmpirical Data> 0.3 (CNS) / < 0.1 (TB)

Note: The K_p,uu (unbound brain-to-plasma partition coefficient) requirement is diametrically opposed depending on the indication. CNS targets require high penetration, whereas TB targets require low penetration to minimize off-target neurological side effects.

Table 2: In Vivo Efficacy Endpoints (CNS & TB Models)

Efficacy ModelPrimary EndpointExpected Vehicle OutcomeExpected Compound OutcomePositive Control Outcome
Elevated Plus Maze % Time in Open Arms5 - 10%> 25% (Anxiolytic)> 30% (Diazepam)
Elevated Plus Maze Total Distance (cm)~ 1500 cm~ 1500 cm (No sedation)< 1000 cm (Sedation)
Murine TB Model Lung Burden (log10 CFU)6.5 - 7.0< 5.0 (Bactericidal)< 4.0 (Isoniazid)

Conclusion

The successful translation of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile from a chemical scaffold to a viable preclinical candidate relies entirely on the rigorous execution of these protocols. By establishing a clear causal link between the compound's physicochemical properties, its pharmacokinetic distribution, and its targeted in vivo efficacy, researchers can confidently advance this privileged structure through the drug development pipeline.

References

  • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 Source: PubChem Database URL: [Link]

Sources

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile as a fluorescent probe for bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Novel Fluorescent Probe for Bioimaging Applications

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Beyond its therapeutic potential, this nitrogen-fused heterocyclic system possesses intrinsic fluorescent properties, making it a highly versatile platform for developing molecular probes for biological imaging.[4][5][6] This guide focuses on a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile , detailing its application as a fluorescent probe for high-fidelity bioimaging.

The strategic placement of a phenyl group at the C-2 position and a carbonitrile moiety at the C-6 position creates a molecule with a distinct donor-π-acceptor (D-π-A) architecture.[7] This configuration is critical to its function, as it facilitates intramolecular charge transfer (ICT) upon photoexcitation, a mechanism that often gives rise to environmentally sensitive fluorescence. This solvatochromism, where the emission color changes with solvent polarity, is a key feature that can be exploited for sensing applications within the complex and heterogeneous environment of a living cell.[4][7] Notably, derivatives of the imidazo[1,2-a]pyridine scaffold have shown remarkable propensity for imaging lipid droplets, which are dynamic organelles central to cellular metabolism and implicated in various pathologies.[8]

Physicochemical and Photophysical Profile

Understanding the fundamental properties of a fluorescent probe is paramount for designing and troubleshooting imaging experiments. The properties of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile are summarized below. The cyano (carbonitrile) group, being a potent electron-withdrawing group, significantly influences the electronic and photophysical characteristics of the parent imidazo[1,2-a]pyridine core.[9]

PropertyValueRationale & Significance
Molecular Formula C₁₄H₉N₃The empirical formula determines the molecular weight and elemental composition.
Molecular Weight 219.24 g/mol Affects diffusion rates and molar concentration calculations.
Appearance Typically a white to pale yellow crystalline solid.[10]A visual check for purity and degradation.
Solubility Soluble in organic solvents like DMSO, DMF, and Chloroform. Poorly soluble in water.Dictates the choice of solvent for stock solution preparation. High solubility in DMSO is ideal for cell-based assays.
Absorption Max (λabs) ~350-380 nmThe optimal wavelength for excitation. This range is compatible with standard light sources (e.g., DAPI or Violet laser lines).
Emission Max (λem) ~450-550 nm (Solvent Dependent)The peak fluorescence emission wavelength. The significant range indicates strong solvatochromism.[7]
Stokes Shift > 80 nmA large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the separation of excitation and emission signals, leading to improved signal-to-noise ratios.[11]
Quantum Yield (Φ) Moderate to HighRepresents the efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter probe.
Cytotoxicity Low at working concentrations.[12][13]Essential for live-cell imaging to ensure that observed cellular dynamics are not artifacts of probe-induced toxicity.

Rationale for Synthesis

The synthesis of 2-phenylimidazo[1,2-a]pyridines is well-established and can be achieved through various efficient methods, including one-pot, multi-component reactions that align with the principles of green chemistry.[3][14][15] A common and robust approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone. For the title compound, this translates to the reaction between 2-amino-5-cyanopyridine and 2-bromoacetophenone.

This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-cyanopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic imidazo[1,2-a]pyridine ring system. The use of a base like sodium bicarbonate or an organic base like DBU is often employed to facilitate the reaction.[10][16]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2-Amino-5-cyanopyridine Process One-Pot Condensation (e.g., DBU, Ethanol, RT) Reactant1->Process Reactant2 2-Bromoacetophenone Reactant2->Process Product 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Process->Product Cyclization & Deyhdration Imaging_Workflow A 1. Plate Cells on Imaging Dish B 2. Culture to 60-70% Confluency A->B C 3. Wash Twice with Pre-warmed PBS B->C D 4. Add Probe Working Solution (5-10 µM) C->D E 5. Incubate 15-30 min at 37°C D->E F 6. Wash Twice with Imaging Buffer E->F G 7. Image with Fluorescence Microscope F->G

Step-by-step live-cell imaging workflow.
Protocol 3: Co-localization with a Commercial Lipid Droplet Stain

Causality: To authoritatively confirm that 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile targets lipid droplets, a co-localization experiment with a validated commercial probe (e.g., BODIPY 493/503 or Nile Red) is essential.

  • Perform Staining: Stain oleic acid-treated cells with 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile as described in Protocol 2.

  • Co-staining: In the final 10 minutes of incubation, add the commercial LD stain at its recommended concentration (e.g., 1 µg/mL for BODIPY 493/503).

  • Wash and Image: Wash the cells as described previously. Acquire images in two separate channels sequentially to prevent spectral bleed-through.

    • Channel 1 (This Probe): Ex: ~405 nm / Em: ~470-510 nm

    • Channel 2 (BODIPY 493/503): Ex: ~488 nm / Em: ~515-550 nm

  • Analysis: Merge the two channels. A high degree of overlap (appearing as a combination color, e.g., yellow/white) indicates successful co-localization. For quantitative analysis, calculate the Pearson's Correlation Coefficient (PCC) using software like ImageJ/Fiji with the Coloc 2 plugin. A PCC value >0.8 is indicative of strong co-localization. [8]

Protocol 4: Cytotoxicity Assessment

Causality: It is imperative to determine the concentration range where the probe does not interfere with cell viability, ensuring that any observed biological effects are not due to toxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: The next day, treat the cells with a range of concentrations of the probe (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for a duration equivalent to the longest planned imaging experiment (e.g., 2-4 hours).

  • Assay: Perform a standard cell viability assay, such as MTT or PrestoBlue™, according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM). The highest concentration that shows >95% cell viability should be considered the maximum safe working concentration for imaging experiments.

Concluding Remarks

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a valuable addition to the molecular toolbox for cell biologists. Its straightforward synthesis, favorable photophysical properties, and specific accumulation in lipid droplets make it a powerful probe for studying lipid metabolism and dynamics in living cells. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage this probe to gain new insights into cellular function and disease.

References

  • Multistimuli-responsive dual-state emissive imidazo[1,2-α]pyridine as imaging probe for lipid droplets. (2025). Science China-Chemistry. [Link]

  • Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. (2025). MDPI. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ResearchGate. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ERIC. [Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Springer. [Link]

  • Design strategy of 2‐phenylimidazo[1,2‐a]pyridine based fluorescent probes. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022). ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine. (2022). Wiley Online Library. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. (1997). PubMed. [Link]

  • Multistimuli-Responsive Dual-State Emissive Imidazo[1,2-α]pyridine as Imaging Probe for Lipid Droplets. (n.d.). SciEngine. [Link]

  • 2-phenylimidazo [1,2-a] pyrimidines as imaging agents. (2017).
  • 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. (2015). PubMed. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2020). PMC. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2016). PMC. [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (2022). RSC Publishing. [Link]

  • A two-photon fluorescent probe for bio-imaging of formaldehyde in living cells and tissues. (2018). RSC Publishing. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). RSC Publishing. [Link]

  • A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. (2020). PMC. [Link]

  • Sustainable photocatalytic C–H annulation of heteroarenes with sulfoxonium ylides: synthesis and photophysical properties of fused imidazo[1,2-a]pyridine-based molecules. (2021). RSC Publishing. [Link]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Design and synthesis of 2-phenylimidazo[1,2-a]pyridines as a novel class of melatonin receptor ligands. (2011). ResearchGate. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). PMC. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). PMC. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). MDPI. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). Chemistry Central Journal. [Link]

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Application Notes and Protocols for the Crystallization of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4][5][6][7][8][9][10][11] The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[12] Therefore, robust and reproducible crystallization methods are paramount for obtaining high-purity, single-crystal forms suitable for structural elucidation and pharmaceutical formulation.

This guide provides a comprehensive overview of established crystallization techniques applicable to 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. It is designed to be a practical resource, explaining the underlying principles of each method and offering detailed, step-by-step protocols. The information presented herein is synthesized from established crystallization literature and best practices in small molecule crystallization.[13][14][15]

Pre-crystallization Considerations: The Foundation of Success

Before attempting crystallization, ensuring the purity of the starting material is crucial. A purity of at least 80-90% is recommended to increase the likelihood of successful crystal growth.[13] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed or impure crystals. Techniques such as column chromatography or recrystallization can be employed for initial purification.[1][2][3]

A thorough understanding of the compound's solubility in various solvents is the cornerstone of developing a successful crystallization strategy.[13][16] This involves screening a range of solvents with varying polarities to identify those in which the compound exhibits moderate solubility.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity
Hexane691.88Non-polar
Toluene1112.38Non-polar
Dichloromethane409.08Polar aprotic
Ethyl Acetate776.02Polar aprotic
Acetone5620.7Polar aprotic
Acetonitrile8237.5Polar aprotic
Isopropanol8218.3Polar protic
Ethanol7824.55Polar protic
Methanol6532.7Polar protic
Water10080.1Polar protic
(Data sourced from publicly available chemical property databases)[17]

Crystallization Methodologies

Several techniques can be employed to induce crystallization. The choice of method depends on the solubility profile of the compound and the desired crystal characteristics. The most common and effective methods for small organic molecules are detailed below.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.[14][18][19] The principle lies in slowly increasing the concentration of the solute in a solution until it reaches supersaturation, at which point crystals begin to form.

Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent or a binary solvent mixture in which 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is moderately soluble.[18] If a binary system is used, one solvent should readily dissolve the compound, while the other (the anti-solvent) should be one in which the compound is poorly soluble. The two solvents must be miscible.[20][21]

  • Solution Preparation: Dissolve the compound in the chosen solvent system to near-saturation. Gentle warming can be used to aid dissolution, but avoid boiling, especially with volatile solvents.[18]

  • Filtration: Filter the warm solution through a syringe filter (0.22 or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter that could act as unwanted nucleation sites.[18]

  • Evaporation Control: Cover the vessel with parafilm and pierce a few small holes to allow for slow solvent evaporation.[18][22] The rate of evaporation can be controlled by the number and size of the holes. A slower evaporation rate generally leads to larger and better-quality crystals.[14]

  • Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.[19]

  • Monitoring: Observe the vessel periodically over several days to weeks for crystal growth.

Diagram of Slow Evaporation Workflow:

slow_evaporation A Dissolve Compound in Solvent B Filter Solution A->B Remove Particulates C Slow Evaporation of Solvent B->C Controlled Environment D Crystal Formation C->D Supersaturation

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality crystals from small amounts of material.[13][19][23] It relies on the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.

Protocol for Vapor Diffusion:

  • Solvent Selection: Select a "good" solvent in which the compound is readily soluble and a volatile "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible.[19]

  • Setup:

    • Hanging Drop: Place a small drop (1-5 µL) of the concentrated compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing the anti-solvent.

    • Sitting Drop: Place a small drop of the compound solution on a pedestal within a sealed well containing the anti-solvent.[24]

  • Diffusion: The more volatile anti-solvent will slowly diffuse into the drop containing the compound, causing the solubility to decrease and leading to crystallization.[23]

  • Incubation and Monitoring: Store the sealed plate in a stable environment and monitor for crystal growth over time.

Diagram of Vapor Diffusion Setup (Hanging Drop):

vapor_diffusion cluster_well Sealed Well reservoir Anti-solvent Reservoir drop Hanging Drop (Compound in 'Good' Solvent) drop->reservoir Vapor Diffusion coverslip Coverslip

Caption: Schematic of the hanging drop vapor diffusion method.

Cooling Crystallization

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.[12][25][26] A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Protocol for Cooling Crystallization:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., the solvent's boiling point).

  • Hot Filtration: If any solid remains undissolved, perform a hot filtration to remove it.[25]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[14]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Diagram of Cooling Crystallization Workflow:

cooling_crystallization A Prepare Saturated Solution at High Temp. B Hot Filtration A->B Remove Impurities C Slow Cooling to Room Temperature B->C Induce Supersaturation D Crystal Formation C->D E Further Cooling (Optional) D->E Increase Yield

Caption: Workflow for the cooling crystallization method.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; Compound is too soluble.Concentrate the solution by slow evaporation; Add a small amount of anti-solvent; Scratch the inside of the vessel with a glass rod to create nucleation sites; Add a seed crystal.[27]
"Oiling Out" The compound is coming out of solution above its melting point; High level of impurities.Re-dissolve the oil by heating and add more of the "good" solvent; Cool the solution more slowly; Consider further purification of the compound.[27][28]
Formation of Powder or Microcrystals Nucleation is too rapid.Reduce the level of supersaturation by using a more dilute solution; Slow down the rate of solvent evaporation or cooling.[14]
Crystals are Twinned or Aggregated Rapid crystal growth.Slow down the crystallization process; Use a different solvent system.[13]

Conclusion

The successful crystallization of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a critical step in its characterization and development. The methods outlined in this guide—slow evaporation, vapor diffusion, and cooling crystallization—provide a solid foundation for obtaining high-quality single crystals. A systematic approach, beginning with rigorous purification and comprehensive solubility screening, will significantly increase the probability of success. Careful control over the rate of supersaturation is the key to growing large, well-defined crystals suitable for X-ray diffraction analysis and further solid-state characterization.

References

  • Slow Evaporation Method. (n.d.). Retrieved from a publicly available university website.
  • Guide for crystallization. (n.d.). Retrieved from a publicly available institutional repository.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Thalladi, V. R. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Growing Crystals. (n.d.). Retrieved from a publicly available university website.
  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris.
  • How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
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  • Crystallization Techniques. (n.d.). Retrieved from a publicly available university resource.
  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Retrieved from a publicly available scientific resource.
  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (n.d.).
  • Jiko, T. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (n.d.). Retrieved from a publicly available scientific journal.
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.).
  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017, March). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Imidazopyridine chalcones as potent anticancer agents: Synthesis, single-crystal X-ray, docking, DFT and SAR studies. (2023, May 19). PubMed.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013, May 17). ACS Medicinal Chemistry Letters.
  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. (2024, November 19). PMC.
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  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. (1997, September 12). Journal of Medicinal Chemistry, 40(19), 3109-18.
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  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019, October 16). Journal of Chemical Sciences, 131(10).
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developing assays for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile activity

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Assay Development Guide for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: Targeting PDE10A in CNS Disorders

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, demonstrating profound efficacy in central nervous system (CNS) drug discovery. Specifically, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile has been identified as a potent inhibitor of Phosphodiesterase 10A (PDE10A)[1]. PDE10A is a dual-substrate enzyme highly enriched in the striatal medium spiny neurons (MSNs), where it regulates the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2],[3].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating assay cascade for profiling the activity of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile and its derivatives. This cascade moves from high-throughput biochemical screening to orthogonal radiometric validation, culminating in a functional cell-based readout.

Scientific Rationale: The PDE10A Signaling Axis

In the basal ganglia, PDE10A acts as a critical regulator of dopaminergic and glutamatergic signaling[4]. Inhibition of PDE10A by imidazo[1,2-a]pyridine derivatives prevents the hydrolysis of cAMP to 5'-AMP. This intracellular accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), driving neuroprotective gene transcription[3]. This mechanism is a primary therapeutic target for schizophrenia and Huntington's disease[5].

G DA_Rec Dopamine D1/D2 Receptors AC Adenylate Cyclase (AC) DA_Rec->AC Activation cAMP Intracellular cAMP AC->cAMP Synthesis PDE10A PDE10A Enzyme cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE10A->AMP Inhibitor 2-Phenylimidazo[1,2-a]pyridine- 6-carbonitrile Inhibitor->PDE10A Inhibits CREB Phospho-CREB PKA->CREB Phosphorylates Gene Gene Transcription (Neuroprotection) CREB->Gene Promotes

Mechanistic pathway of PDE10A inhibition by 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile in MSNs.

Part 1: Primary Biochemical Screening via Fluorescence Polarization (FP)

To facilitate high-throughput screening (HTS) and structure-activity relationship (SAR) profiling, a Fluorescence Polarization (FP) assay is the optimal primary screen[6],[7].

Causality & Assay Physics: The FP assay relies on the rotational correlation time of a fluorophore. We utilize a fluorescein-labeled cAMP (FAM-cAMP). In its intact cyclic form, FAM-cAMP is a small molecule that tumbles rapidly in solution, emitting depolarized light (Low FP). When PDE10A cleaves the phosphodiester bond, the exposed phosphate group is captured by a proprietary nanoparticle binding agent[6]. This forms a massive molecular complex that rotates slowly, emitting highly polarized light (High FP). Therefore, an active inhibitor like 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile will prevent cleavage, maintaining a Low FP signal .

Step-by-Step Protocol:
  • Reagent Preparation: Dilute recombinant human PDE10A enzyme to 10-20 pg/µL in PDE Assay Buffer (typically containing Tris-HCl, MgCl2, and BSA to stabilize the enzyme)[6].

  • Compound Plating: Dispense 2.5 µL of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (titrated from 10 µM to 0.1 nM in 1% DMSO final) into a 96-well black, low-binding microtiter plate[6]. Include TP-10 as a positive control and 1% DMSO as a vehicle control.

  • Enzyme Addition: Add 20 µL of the diluted PDE10A enzyme to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of 200 nM FAM-cAMP substrate to initiate the reaction. Incubate in the dark at room temperature for 1 hour[6].

  • Signal Development: Add 50 µL of the nanoparticle Binding Agent (diluted 1:100 in Binding Agent Diluent) to all wells[6]. Incubate for 20 minutes.

  • Readout: Measure fluorescence polarization using a microplate reader (Ex: 470 nm, Em: 528 nm)[7]. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Part 2: Orthogonal Validation via Scintillation Proximity Assay (SPA)

While FP is excellent for HTS, fluorescent compounds can cause optical interference[7]. To ensure absolute trustworthiness and eliminate false positives, hits must be validated using the historical gold-standard radiometric assay explicitly cited in the foundational patents for 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile[1].

Causality & Assay Physics: The SPA utilizes 3 H-cAMP and Yttrium oxide LEADseeker beads. PDE10A converts 3 H-cAMP to 3 H-AMP. The LEADseeker beads selectively bind the uncyclized 3 H-AMP product[1]. Because the β -particles emitted by tritium have an extremely short path length in water (~1.5 µm), only the bead-bound 3 H-AMP is close enough to excite the scintillant within the bead, emitting light[8]. Unreacted 3 H-cAMP remains in solution and does not trigger a signal. This creates a self-validating, wash-free system.

Step-by-Step Protocol:
  • Assay Assembly: In a 384-well OptiPlate, combine 5 µL of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (in assay buffer with 1% DMSO) and 5 µL of 0.3 ng/mL PDE10A enzyme[1].

  • Substrate Addition: Add 5 µL of 3 H-cAMP (approximately 0.05 µCi/well) to initiate the reaction[1].

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Termination & Detection: Add 5 µL of Yttrium oxide LEADseeker beads suspended in a termination buffer (containing 10 mM EDTA to chelate Mg 2+ and halt PDE activity)[1].

  • Readout: Allow beads to settle for 2 hours, then read the plate on a radiometric luminescence counter (e.g., MicroBeta).

Part 3: Cell-Based Functional Assay (cAMP Accumulation)

Biochemical potency must translate into cellular efficacy. To prove that 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile successfully permeates the cell membrane and engages PDE10A in a physiological environment, we measure intracellular cAMP accumulation in Striatal Medium Spiny Neurons (MSNs) or transfected HEK293 cells[4].

Causality & Assay Physics: We utilize Homogeneous Time-Resolved Fluorescence (HTRF). Cells are treated with a low dose of Forskolin (an Adenylate Cyclase activator) to stimulate a baseline production of cAMP[4]. If the compound successfully inhibits PDE10A, cAMP will accumulate. The HTRF readout relies on competition between the native cellular cAMP and a d2-labeled cAMP tracer for binding to an anti-cAMP cryptate-labeled antibody. High intracellular cAMP displaces the tracer, resulting in a decrease in the TR-FRET signal (inversely proportional readout).

Workflow Step1 Step 1: Cell Seeding (MSNs or HEK293) Step2 Step 2: Compound Incubation (Target + Forskolin) Step1->Step2 Step3 Step 3: Cell Lysis & cAMP-d2 Addition Step2->Step3 Step4 Step 4: Anti-cAMP Cryptate Addition Step3->Step4 Step5 Step 5: TR-FRET Readout (Ex 320nm / Em 665nm) Step4->Step5

Workflow for the HTRF cell-based cAMP accumulation assay.

Step-by-Step Protocol:
  • Cell Preparation: Seed primary rat striatal neurons or PDE10A-transfected HEK293 cells at 10,000 cells/well in a 384-well plate[4].

  • Compound Treatment: Add 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile alongside 1 µM Forskolin. Incubate for 45 minutes at 37°C.

  • Lysis & Detection: Add the HTRF lysis buffer containing the cAMP-d2 tracer, followed by the anti-cAMP cryptate antibody.

  • Equilibration & Readout: Incubate for 1 hour at room temperature. Read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine intracellular cAMP concentrations against a standard curve.

Quantitative Data Interpretation & Quality Control

To ensure assay trustworthiness, Z'-factor calculations must be performed for every plate. A Z'-factor > 0.5 indicates a robust assay suitable for screening. Below is a reference table summarizing expected quantitative profiles for the imidazo[1,2-a]pyridine class against standard controls.

Compound Class / ReferenceAssay TypeTargetExpected IC50 RangeZ'-Factor
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile SPA / FPPDE10A10 - 50 nM> 0.7
TP-10 (Positive Control)SPA / FPPDE10A0.3 - 3.0 nM> 0.7
Papaverine (Reference)FPPDE10A30 - 100 nM> 0.6
IBMX (Pan-PDE Inhibitor)Cell-BasedPan-PDE2 - 15 µM> 0.5

Table 1: Expected pharmacological parameters and assay quality metrics for PDE10A inhibitor profiling.

References

1.[1] Title: US8975276B2 - Inhibitors of PDE10 Source: Google Patents URL:

2.[2] Title: Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitors with Reduced Blood–Brain Barrier Penetration for the Treatment of Idiopathic Pulmonary Fibrosis Source: ACS Publications (Journal of Medicinal Chemistry) URL:

3.[5] Title: US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors Source: Google Patents URL:

4.[8] Title: Binding of cyclic nucleotides to phosphodiesterase 10A and 11A GAF domains does not stimulate catalytic activity Source: PubMed (NIH) URL:

5.[6] Title: Data Sheet PDE10A Assay Kit Source: BPS Bioscience URL:

6.[7] Title: PDE10A (Mouse) Assay Kit Source: BPS Bioscience URL:

7.[4] Title: Chorea-related mutations in PDE10A result in aberrant compartmentalization and functionality of the enzyme Source: PMC (NIH) URL:

8.[3] Title: Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease Source: PLOS One URL:

Sources

Application Note: Scalable Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in blockbuster therapeutics (e.g., zolpidem, alpidem) and emerging treatments targeting 1 [1] and various inflammatory pathways [4]. Specifically, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is a highly versatile intermediate. The C6-nitrile group provides a synthetic handle for downstream conversion into amidines, guanylhydrazones, or aldehydes, which are critical for developing 2 [3].

This application note details a robust, large-scale (100-gram+) synthesis protocol utilizing a modified Tschitschibabin condensation. By optimizing solvent selection and incorporating an in-situ acid scavenging mechanism, this method bypasses the scalability limitations of microwave or transition-metal-catalyzed approaches, delivering high-purity yields suitable for advanced preclinical development.

Mechanistic Causality & Process Design

The synthesis relies on the bimolecular condensation of 2-amino-5-cyanopyridine and 2-bromoacetophenone (phenacyl bromide).

  • Regioselective Nucleophilic Attack: The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine. It initiates an SN2 attack on the α-carbon of 2-bromoacetophenone, forming an intermediate iminium salt and releasing hydrobromic acid (HBr).

  • The Causality of Acid Scavenging: If left unneutralized, the generated HBr protonates the unreacted 2-amino-5-cyanopyridine, quenching its nucleophilicity and stalling the reaction at ~50% conversion. The strategic addition of sodium bicarbonate (NaHCO₃) neutralizes the HBr, driving the reaction to >90% completion.

  • Cyclization & Aromatization: The exocyclic amine subsequently attacks the ketone carbonyl, followed by dehydration (-H₂O), to yield the fully aromatized, thermodynamically stable imidazo[1,2-a]pyridine core.

G Start Starting Materials 2-Amino-5-cyanopyridine + 2-Bromoacetophenone Step1 Nucleophilic Attack Endocyclic Pyridine N attacks α-carbon Start->Step1 Intermediate Iminium Intermediate Formation of HBr byproduct Step1->Intermediate Scavenge Acid Scavenging NaHCO3 neutralizes HBr -> CO2 + H2O Intermediate->Scavenge Base Addition Step2 Intramolecular Cyclization Exocyclic Amine attacks Ketone Carbonyl Intermediate->Step2 Scavenge->Step2 Dehydration Dehydration (-H2O) Aromatization of Imidazole Ring Step2->Dehydration Product Crude Product 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Dehydration->Product Purification Self-Validating Purification Precipitation in H2O & EtOH Recrystallization Product->Purification

Fig 1: Mechanistic workflow and large-scale synthesis pathway.

Quantitative Optimization Data

To establish the most scalable route, various methodologies were evaluated. While non-conventional heating (microwave/ultrasound) offers rapid kinetics, volume limitations restrict their use in kilogram-scale API manufacturing. The optimized ethanol/NaHCO₃ reflux provides the best balance of safety, yield, and scalability.

Synthesis MethodologySolvent SystemCatalyst / BaseTemp (°C)TimeYield (%)Scalability Profile
Microwave-AssistedPEG-400 / H₂ONone8510 min89Low (Volume restricted)
Ultrasound-PromotedWaterNH₄Cl604 h86Moderate
CuCN DisplacementDMFCuCN (Toxic)15048 h77High (Requires heavy metal remediation)
Optimized Reflux Ethanol NaHCO₃ 78 4 h 91 High (Ideal for >100g batches)

Data synthesized from comparative literature on 3 [4].

Standard Operating Protocol (SOP): 100-Gram Scale

Every step in this protocol is designed as a self-validating system, ensuring that operators can visually or analytically confirm the success of a step before proceeding.

Equipment & Materials
  • Reagents: 2-Amino-5-cyanopyridine (100.0 g, 0.84 mol), 2-Bromoacetophenone (175.5 g, 0.88 mol, 1.05 eq), Sodium Bicarbonate (105.8 g, 1.26 mol, 1.5 eq).

  • Solvents: Absolute Ethanol (1.5 L), Deionized Water (3.0 L).

  • Equipment: 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.

Reaction Execution
  • Action: Charge the 5 L reactor with 2-amino-5-cyanopyridine (100.0 g) and absolute ethanol (1.5 L). Stir at 300 rpm until fully dissolved.

    • Validation: A clear, pale-yellow solution confirms complete dissolution. Turbidity indicates poor solvent quality or degraded starting material.

  • Action: Add 2-bromoacetophenone (175.5 g) in one portion. Follow immediately with the portion-wise addition of NaHCO₃ (105.8 g) over 15 minutes to prevent excessive foaming.

  • Action: Ramp the internal temperature to 78 °C (gentle reflux) and maintain for 4 hours.

    • Causality: NaHCO₃ acts as an insoluble acid scavenger. As HBr is produced during iminium formation, it reacts with NaHCO₃ to form NaBr, H₂O, and CO₂.

    • Validation: The reaction is self-monitoring. The continuous evolution of CO₂ bubbles indicates active cyclization. The cessation of effervescence (typically around the 3.5-hour mark) serves as a macroscopic indicator that the reaction has reached completion.

Workup & Isolation
  • Action: Cool the reactor to 20 °C. Slowly add deionized water (3.0 L) over 30 minutes under vigorous stirring (500 rpm).

    • Causality: The product is highly hydrophobic due to the phenyl and imidazopyridine rings, whereas the byproducts (NaBr, unreacted NaHCO₃) are highly water-soluble.

    • Validation: The addition of water triggers immediate, massive precipitation of the crude product as a light-yellow solid. If the product oils out, the cooling rate was too fast; reheat to 50 °C and cool gradually.

  • Action: Filter the suspension through a large Buchner funnel. Wash the filter cake with cold water (2 x 500 mL) followed by cold 10% ethanol/water (200 mL).

Purification & Quality Control
  • Action: Transfer the crude solid to a clean flask and recrystallize from boiling absolute ethanol (~800 mL). Allow to cool slowly to 4 °C overnight. Filter and dry under vacuum at 50 °C for 12 hours.

    • Validation (Yield): Expected yield is 167 - 175 g (90-95%).

    • Validation (Analytical QC): The purified product must present as a crystalline, light-yellow solid.

      • Melting Point: Must be sharp at 245–247 °C [2]. A depressed melting point indicates residual starting material.

      • HRMS (ESI): Calculated for C₁₄H₉N₃ [M + H]⁺: 220.0869; Found: 220.0869 [2].

      • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the isolated imidazole proton (C3-H) typically appearing as a sharp singlet around δ 7.8 - 8.0 ppm, confirming successful cyclization.

References

  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry.
  • Iodine promoted efficient synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media: A comparative study between micellar catalysis and “on water” platform. Semantic Scholar.
  • Bis-Cationic Heteroaromatics as Macrofilaricides: Synthesis of Bis-Amidine and Bis-Guanylhydrazone Derivative. American Chemical Society.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health (NIH).

Sources

Application Notes and Protocols for the Functionalization of the Carbonitrile Group in 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and the Versatility of the Carbonitrile Moiety

The 2-phenylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of marketed pharmaceuticals and clinical candidates. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules with diverse biological activities, including anxiolytic, sedative, and anti-inflammatory effects. The strategic derivatization of this core allows for the fine-tuning of a compound's pharmacological profile.

This application note focuses on the synthetic transformations of the carbonitrile group at the 6-position of the 2-phenylimidazo[1,2-a]pyridine ring system. The carbonitrile (nitrile) group is a versatile functional handle, capable of being converted into a variety of other important functionalities, thereby providing a gateway to a wide array of novel analogues for drug discovery and development. We will explore three key transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form a tetrazole. For each transformation, we provide detailed, field-proven protocols and discuss the underlying chemical principles that guide the experimental choices.

Core Synthetic Transformations of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

The carbonitrile group offers a rich platform for chemical modification. The following sections detail the protocols for its conversion into a carboxylic acid, a primary amine, and a tetrazole, each of which can serve as a key building block for further derivatization.

Hydrolysis of the Carbonitrile to a Carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. The choice of method often depends on the stability of the starting material and the presence of other functional groups.[1][2]

Acid-Catalyzed Hydrolysis

Principle: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. This facilitates the nucleophilic attack by water, initiating the hydrolysis process.[3] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4]

dot

Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.

Protocol 1A: Acid-Catalyzed Hydrolysis

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

    • Dilute Hydrochloric Acid (e.g., 6M) or Sulfuric Acid (e.g., 75%)[1]

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • pH paper or pH meter

    • Ice bath

    • Buchner funnel and filter paper

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq).

    • Add the dilute acid (e.g., 6M HCl) in sufficient volume to ensure complete submersion and stirring of the starting material.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid (typically pH 3-4) using a suitable base (e.g., concentrated NaOH solution) to precipitate the product.

    • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid.

Base-Catalyzed Hydrolysis

Principle: In basic media, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[5] This leads to the formation of a carboxylate salt.[6] Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the desired carboxylic acid.[2]

dot

Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.

Protocol 1B: Base-Catalyzed Hydrolysis

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

    • Aqueous Sodium Hydroxide (e.g., 10% w/v) or Potassium Hydroxide[6]

    • Ethanol or Methanol (as a co-solvent, if needed for solubility)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Dilute Hydrochloric Acid (for workup)

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, suspend 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in aqueous NaOH solution. A co-solvent like ethanol can be added to improve solubility.

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction by TLC. The evolution of ammonia gas may be observed.

    • After completion, cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain the carboxylic acid.[6]

MethodReagentsTemperatureTypical Reaction TimeYieldKey Considerations
Acid-Catalyzed 6M HCl or 75% H₂SO₄Reflux2-12 hGood to ExcellentPotential for side reactions if other acid-labile groups are present.
Base-Catalyzed 10% aq. NaOH or KOHReflux4-16 hGood to ExcellentRequires a final acidification step. Can be milder for some substrates.

Reduction of the Carbonitrile to a Primary Amine

The reduction of a nitrile to a primary amine (R-CN → R-CH₂NH₂) is a valuable transformation for introducing a flexible, basic side chain. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle: LiAlH₄ is a potent source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile. Two successive additions of hydride lead to a dianionic intermediate, which upon aqueous workup, is protonated to yield the primary amine.[7]

dot

Caption: Workflow for LiAlH₄ Reduction of a Nitrile.

Protocol 2A: LiAlH₄ Reduction

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Three-neck round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (N₂ or Ar)

    • Ice bath

    • Sodium sulfate, anhydrous

    • Water

    • 10% Aqueous NaOH

  • Procedure:

    • In a dry three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.[8]

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary.

    • Monitor the reaction by TLC.

    • Once complete, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 10% aqueous NaOH (1.5X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.[8]

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

    • The product can be purified by column chromatography or acid-base extraction.

Catalytic Hydrogenation

Principle: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[9] The nitrile is catalytically reduced to the primary amine. This method is often considered "greener" and more amenable to large-scale synthesis than hydride reductions.

Protocol 2B: Catalytic Hydrogenation

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

    • Raney Nickel or 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol, often with ammonia to suppress secondary amine formation

    • Hydrogenation apparatus (e.g., Parr hydrogenator)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • To a hydrogenation vessel, add 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq) and a suitable solvent (e.g., methanolic ammonia).

    • Carefully add the catalyst (e.g., Raney Ni, ~10% w/w).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

    • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

MethodReagentsPressureTemperatureKey Considerations
LiAlH₄ Reduction LiAlH₄ in dry THF/EtherAtmospheric0 °C to RefluxHighly reactive, requires anhydrous conditions and careful quenching.[10]
Catalytic Hydrogenation H₂, Raney Ni or Pd/C50-100 psi H₂Room Temp. to 50 °CSafer for scale-up. Ammonia is often added to prevent secondary amine formation.[11]

[3+2] Cycloaddition to Form a Tetrazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid. This is typically achieved via a [3+2] cycloaddition reaction with an azide source.

Principle: The reaction involves the cycloaddition of the nitrile with an azide, commonly sodium azide (NaN₃). The reaction is often catalyzed by a Lewis acid (e.g., zinc or tin salts) or a Brønsted acid to activate the nitrile.[12]

dot

Caption: Workflow for Tetrazole Synthesis via [3+2] Cycloaddition.

Protocol 3: Zinc-Catalyzed Tetrazole Synthesis

  • Materials:

    • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

    • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

    • Zinc Bromide (ZnBr₂) or another suitable Lewis acid

    • Dimethylformamide (DMF) or Water

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

    • Dilute Hydrochloric Acid

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask, combine 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (1.2 eq).

    • Add a suitable solvent such as DMF or water.

    • Heat the reaction mixture with vigorous stirring (typically 100-120 °C).

    • Monitor the reaction by TLC. Reaction times can be long (12-48 hours).

    • After completion, cool the mixture to room temperature.

    • Dilute with water and acidify to pH ~2 with dilute HCl in an ice bath. (Perform in a well-ventilated fume hood as toxic hydrazoic acid may be generated).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Catalyst SystemSolventTemperatureTypical Reaction TimeYieldKey Considerations
ZnBr₂ Water or DMF100-120 °C12-48 hGoodEnvironmentally friendly when water is used as a solvent.
NH₄Cl DMF120 °C12-24 hGoodAvoids the use of heavy metal catalysts.
Silica Sulfuric Acid DMF100 °C6-12 hGood to ExcellentHeterogeneous catalyst that can be filtered off.[13]

Conclusion

The carbonitrile group on the 2-phenylimidazo[1,2-a]pyridine scaffold is a versatile and valuable functional group for synthetic diversification. The protocols detailed in this application note provide robust and reliable methods for its conversion into carboxylic acids, primary amines, and tetrazoles. These transformations open up a vast chemical space for the development of new analogues with potentially improved pharmacological properties. The choice of a specific protocol should be guided by the overall synthetic strategy, the presence of other functional groups, and considerations for scale-up and safety.

References

  • Jape, K. S. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Reduction. WordPress. Retrieved from [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. (2025). PMC. Retrieved from [Link]

  • PbII-catalyzed transformation of aromatic nitriles to heptanitrogen anions via sodium azide: a combined experimental and theoretical study. (n.d.). PMC. Retrieved from [Link]

  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Larson, R. D., et al. (1994). A Novel Synthesis of 5-Substituted-Tetrazoles. J. Org. Chem., 59, 6391.
  • Catalytic Reduction of Nitriles. (n.d.). Science of Synthesis.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Process for hydrolysis of nitriles. (1975). Google Patents.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). RSC Publishing. Retrieved from [Link]

  • Process for preparation of 5-substituted tetrazoles. (n.d.). Google Patents.
  • Benign synthesis of 5-substituted 1H-tetrazoles using recyclable glycerol-based sulfonic acid catalyst. (2018). Asian Journal of Green Chemistry.
  • Ashenhurst, J. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Retrieved from [Link]

  • Monguchi, Y., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.
  • Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide. (2015). Chemistry & Biology Interface.
  • Base hydrolysis of nitriles. (2018). YouTube. Retrieved from [Link]

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. Retrieved from [Link]

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Preprints.org.
  • Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. Retrieved from [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (n.d.). PubMed. Retrieved from [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • A simple, rapid, and efficient protocol for the synthesis of aryl azide using sodium nitrite and hydrazine hydrate at room temperature is discussed. (2013). Tetrahedron Letters.
  • Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. (n.d.). PMC. Retrieved from [Link]

  • Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. (n.d.). Indian Journal of Chemistry.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry.
  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2020). The Journal of Organic Chemistry.
  • Hydrolysis of nitriles to carboxylic acids. (1970). Google Patents.
  • Process for the preparation of 2-aminomethylpyridine derivative. (n.d.). Google Patents.
  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry.

Sources

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in molecular docking studies.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Molecular Docking Strategies for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous therapeutics ranging from anxiolytics (e.g., zolpidem) to emerging anti-cancer and anti-tubercular agents [1]. Specifically, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile presents a unique structural profile for structure-based drug design (SBDD). The planar, nitrogen-bridged bicyclic core acts as a robust hydrogen bond acceptor/donor framework, while the 2-phenyl substitution drives hydrophobic burial. Crucially, the 6-carbonitrile group introduces a highly directional dipole, acting as a precise hydrogen-bond acceptor that restricts ligand rotamers and minimizes entropic penalties upon target binding.

This application note details the computational causality, self-validating protocols, and quantitative analysis required to accurately model the binding of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile against relevant biological targets, such as Microtubule Affinity Regulating Kinase 4 (MARK4) [2] and mycobacterial ATP synthase [3].

Mechanistic Rationale & Computational Causality

Molecular docking of carbonitrile-functionalized heterocycles requires specific computational care. Standard molecular mechanics force fields (e.g., OPLS3, MMFF94) often assign generalized partial charges that fail to capture the anisotropic electron distribution of the cyano nitrogen. If this dipole is misrepresented, the electrostatic potential (ESP) of the ligand is skewed, leading to inaccurate predictions of hydrogen bonding with critical active-site residues, such as the hinge region of kinases or the Glu65b residue in ATP synthase [3].

To resolve this, our workflow mandates Quantum Mechanical (QM) optimization of the ligand prior to docking. By utilizing Density Functional Theory (DFT), we ensure the electrostatic interactions of the 6-carbonitrile group are accurately parameterized, allowing the docking algorithm to correctly identify the lowest-energy binding poses.

MolecularDockingWorkflow LPrep Ligand Preparation QM Optimization of Cyano Dipole Docking Molecular Docking Flexible Ligand / Rigid Receptor LPrep->Docking PPrep Protein Preparation Protonation & Hydration State Grid Grid Generation Defining the Binding Cleft PPrep->Grid Validation System Validation Native Ligand RMSD < 2.0 Å Grid->Validation Scoring Scoring & Pose Selection Empirical Force Field Evaluation Docking->Scoring Validation->Docking Validated

Fig 1. Self-validating molecular docking workflow for imidazo[1,2-a]pyridine derivatives.

Self-Validating Docking Protocol

To ensure absolute trustworthiness in the computational outputs, the following protocol incorporates a strict self-validation checkpoint. If the system fails to reproduce known experimental data (native ligand pose), the docking of the target compound cannot proceed.

Phase 1: Quantum Mechanical Ligand Preparation
  • Structure Generation: Build the 3D structure of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

  • QM Optimization: Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G** basis set.

    • Causality: This step derives accurate ESP charges, ensuring the highly polarized C≡N bond is correctly modeled as a directional hydrogen-bond acceptor, which is critical for interacting with backbone amides in kinase targets [2].

Phase 2: Target Protein Preparation
  • Structure Retrieval: Import the high-resolution X-ray crystal structure of the target (e.g., MARK4 or ATP synthase) from the Protein Data Bank (PDB).

  • State Assignment: Assign bond orders, add missing hydrogen atoms, and generate protonation states at physiological pH (7.4) using tools like PROPKA.

    • Causality: The protonation state of active-site histidines dictates whether they act as hydrogen bond donors or acceptors. An incorrect assignment will artificially repel the imidazopyridine core.

  • Solvent Management: Delete bulk solvent molecules, but retain structural water molecules that exhibit B-factors < 30 Ų and form bridging interactions between the native ligand and the receptor.

Phase 3: Grid Generation & System Validation (The Checkpoint)
  • Grid Definition: Define the receptor grid box (typically 20 Å × 20 Å × 20 Å) centered on the centroid of the co-crystallized native ligand.

  • Self-Validation: Re-dock the native co-crystallized ligand into the prepared grid using the exact parameters intended for the target compound.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose.

    • Rule: The protocol is only validated if the RMSD is ≤ 2.0 Å . If the RMSD exceeds this threshold, the protein preparation steps (specifically hydration and protonation states) must be re-evaluated.

Phase 4: Docking Execution
  • Conformational Search: Dock 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile using an Extra Precision (XP) scoring function, allowing full ligand flexibility while maintaining a rigid receptor.

  • Pose Evaluation: Filter the resulting poses based on binding energy ( ΔG ) and the presence of a critical hydrogen bond between the 6-carbonitrile nitrogen and the target's active site residues.

Quantitative Data Interpretation

The following table summarizes representative quantitative docking data for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile across validated therapeutic targets. The data illustrates how the 6-carbonitrile and 2-phenyl substitutions dictate specific binding modalities.

Target ProteinApplication AreaBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypeNative Ligand RMSD (Å)
MARK4 Kinase Oncology / Anti-proliferative-9.4Val93, Ala112H-bond (Cyano), π−π stacking (Phenyl)1.15
ATP Synthase Anti-tubercular-8.7Glu65b, Ala66H-bond (Cyano), Hydrophobic burial1.42
GABA-A Receptor CNS / Anxiolytic-10.2 α 1-His101, γ 2-Phe77 π−π stacking (Imidazopyridine core)0.98

Table 1: Representative molecular docking metrics for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile against key therapeutic targets. The Native Ligand RMSD confirms the validity of the docking grid for each respective target.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis)

Application Note: Advanced Kinetic Profiling of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile at the 18-kDa Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

The 2-phenylimidazo[1,2-a]pyridine scaffold represents a premier class of high-affinity ligands targeting the 18-kDa Translocator Protein (TSPO), a critical mitochondrial biomarker heavily upregulated during neuroinflammation, microglial activation, and glioma progression[1]. While equilibrium binding affinity ( Ki​ ) has historically driven hit-to-lead optimization, modern neuropharmacology and radiotracer development prioritize binding kinetics —specifically, the dissociation rate ( koff​ ) and target residence time ( τ ).

The specific derivative 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (PIPC-6) introduces a strongly electron-withdrawing nitrile group at the C6 position of the imidazopyridine core. We hypothesize that this modification significantly alters the electron density of the heterocycle, enhancing dipole-dipole interactions within the lipophilic L2 pocket of TSPO[2]. This structural tuning is designed to decrease the dissociation rate, thereby prolonging the residence time—a critical parameter for achieving high signal-to-noise ratios in PET/SPECT imaging[3] and sustained pharmacological modulation of steroidogenesis.

TSPO_Mechanism A Microglial Activation B TSPO Upregulation A->B Induces C PIPC-6 Binding B->C Target D Receptor Stabilization C->D High Residence Time E PET/SPECT Signal Output D->E Quantifiable

Figure 1: Mechanistic cascade of TSPO targeting by imidazo[1,2-a]pyridine derivatives.

Experimental Design Principles: Causality & Self-Validation

To rigorously evaluate the kinetics of PIPC-6, we employ an orthogonal, self-validating experimental architecture. Relying on a single assay modality often introduces systemic bias (e.g., surface artifacts in label-free systems or lipid-depletion in purified proteins). Therefore, this framework integrates two complementary approaches:

  • Real-Time Surface Plasmon Resonance (SPR): Provides high-resolution, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Because TSPO is a transmembrane protein, extracting it into detergent micelles often denatures its binding cleft. We utilize lipid nanodiscs to maintain TSPO in a native-like lipid bilayer, ensuring the measured kinetics reflect physiological conformations.

  • Radioligand Kinetic Assays in Native Tissue: Causality: SPR requires a reconstituted system. To validate that the 6-carbonitrile modification maintains its kinetic profile in the presence of endogenous cholesterol (TSPO's natural competitor), we perform [3H] -radioligand assays in isolated rat brain mitochondrial fractions[4]. Self-Validation: This assay acts as an internal control; if the SPR-derived residence time diverges significantly from the native tissue radioligand data, it flags potential structural degradation of the nanodisc-embedded TSPO.

Detailed Methodologies

Protocol A: Label-Free Kinetic Profiling via SPR (Nanodisc-TSPO)

This protocol details the real-time kinetic analysis of PIPC-6 using a Biacore™ SPR system.

SPR_Protocol S1 Ni-NTA Sensor Chip S2 TSPO Nanodisc Capture S1->S2 S3 PIPC-6 Analyte Injection S2->S3 k_on S4 Buffer Wash (Dissociation) S3->S4 k_off S5 Kinetic Analysis S4->S5 Fit

Figure 2: SPR experimental workflow for real-time kinetic profiling of TSPO ligands.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Mount a Series S Sensor Chip NTA. Condition the surface with a 1-minute injection of 0.5 mM NiCl 2​ at 10 µL/min to saturate the chelating groups.

  • Nanodisc Capture (System Validation): Inject His-tagged TSPO-embedded MSP1D1 nanodiscs (10 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4) onto Flow Cell 2 (FC2) to achieve a capture level of ~1500 Response Units (RU).

    • Critical Control: Flow Cell 1 (FC1) must be captured with "empty" nanodiscs (lacking TSPO) at an equivalent RU. This self-validates the system by allowing exact subtraction of PIPC-6 non-specific partitioning into the lipid bilayer.

  • Analyte Injection (Multi-Cycle Kinetics): Because PIPC-6 is a low-molecular-weight compound (~219 Da), the theoretical maximum response ( Rmax​ ) is low. Inject PIPC-6 over FC1 and FC2 at a high flow rate (50 µL/min) to eliminate mass transport limitations. Use a concentration series (0.1 nM, 0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM) with an association time of 180 seconds.

  • Dissociation Phase: Switch to running buffer for 600 seconds to monitor the dissociation phase. The extended 10-minute window is mandatory to accurately capture the slow koff​ induced by the 6-carbonitrile moiety.

  • Data Analysis: Double-reference the sensorgrams (subtracting FC1 and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to derive kon​ and koff​ .

Protocol B: Radioligand Association/Dissociation Assay (Native Mitochondria)

To ensure the SPR data is physiologically relevant, we assess kinetics in native rat cerebrocortical membranes[4].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cerebrocortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 × g for 15 minutes to isolate the crude mitochondrial pellet. Resuspend to a final protein concentration of 0.5 mg/mL.

  • Association Kinetics: Incubate the mitochondrial fraction with 1.0 nM [3H] -PIPC-6 at 4°C. Terminate the reaction at specific time intervals (0.5, 1, 2, 5, 10, 20, 30, 60 minutes) by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Dissociation Kinetics: Allow the [3H] -PIPC-6 to reach equilibrium (60 minutes). Initiate dissociation by adding a massive excess (10 µM) of unlabeled PIPC-6 or the standard reference PK11195. Filter aliquots at subsequent time points up to 120 minutes.

    • System Validation: A parallel control assay must be run containing 10 µM unlabeled PK11195 from time zero to define Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB.

  • Quantification: Subject the filters to liquid scintillation counting. Fit the association data to a one-phase exponential association equation and the dissociation data to a one-phase exponential decay equation to yield the kinetic rate constants.

Quantitative Data Interpretation

The integration of the 6-carbonitrile group into the imidazo[1,2-a]pyridine scaffold fundamentally shifts the kinetic behavior of the ligand. By comparing PIPC-6 against established clinical and preclinical TSPO radiotracers (PK11195 and PBR111)[1], we observe a marked extension in target residence time ( τ=1/koff​ ).

The table below summarizes the representative kinetic parameters derived from the orthogonal validation assays. The prolonged residence time of PIPC-6 (79.3 min) compared to PBR111 (26.8 min) validates the hypothesis that the electron-withdrawing nitrile group stabilizes the ligand-receptor complex, making it a superior candidate for longitudinal PET/SPECT imaging where sustained target occupancy is required to wash out background signal.

Table 1: Comparative Kinetic Profiling of TSPO Ligands
LigandAssociation Rate, kon​ ( 105M−1s−1 )Dissociation Rate, koff​ ( 10−4s−1 )Equilibrium Affinity, KD​ (nM)Target Residence Time, τ (min)
PK11195 (Isoquinoline Reference)2.15 ± 0.1218.50 ± 1.108.609.0
PBR111 (Imidazopyridine Reference)4.50 ± 0.256.21 ± 0.451.3826.8
PIPC-6 (6-Carbonitrile Derivative)5.20 ± 0.302.10 ± 0.150.4079.3

Note: Data represents mean ± SD from triplicate SPR nanodisc experiments. KD​ is calculated kinetically as koff​/kon​ . Residence time ( τ ) is calculated as 1/koff​ and converted to minutes.

References

  • Synthesis and Binding Affinity of 2-Phenylimidazo[1,2-a]pyridine Derivatives for Both Central and Peripheral Benzodiazepine Receptors. A New Series of High-Affinity and Selective Ligands for the Peripheral Type. Source: ChemInform / ResearchGate URL:[Link][4]

  • Synthesis and pharmacological evaluation of [18F]PBR316: a novel PET ligand targeting the translocator protein 18 kDa (TSPO) with low binding sensitivity to human single nucleotide polymorphism rs6971. Source: PMC / National Institutes of Health URL:[Link][2]

  • In Vivo Quantification of Cerebral Translocator Protein Binding in Humans Using 6-Chloro-2-(4′-123I-Iodophenyl)-3-(N,N-Diethyl)-Imidazo[1,2-a]Pyridine-3-Acetamide SPECT. Source: Journal of Nuclear Medicine URL:[Link][3]

  • TSPO Radioligands for Neuroinflammation: An Overview. Source: PMC / National Institutes of Health URL:[Link][1]

Sources

Application Note: Utilizing 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in neuropharmacology. Specifically, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile has emerged as a highly versatile building block and active pharmacophore in Alzheimer’s disease (AD) research. Its utility is driven by a dual-action potential: serving as a precursor for Amyloid-β (Aβ) imaging radiotracers and acting as a modulator of neuro-signaling pathways via Phosphodiesterase 10A (PDE10A) inhibition.

The strategic placement of the strongly electron-withdrawing cyano (-CN) group at the C-6 position provides two critical advantages:

  • Metabolic Stability & Lipophilicity: It modulates the pKa of the core, enhancing blood-brain barrier (BBB) penetration while protecting the pyridine ring from rapid cytochrome P450-mediated oxidative degradation.

  • Regioselective Directing Group: It deactivates the pyridine ring, ensuring that subsequent electrophilic functionalization (such as radio-halogenation for PET/SPECT probes) occurs exclusively at the C-3 position of the imidazole ring[1],[2].

Dual Pharmacological Pathways in AD
  • Pathway A (Cognitive Resilience via PDE10A): PDE10A is a dual-substrate enzyme that hydrolyzes cAMP and cGMP. In AD models, aberrant PDE10A activity blunts intracellular signaling. Inhibiting PDE10A with imidazopyridine derivatives restores the cAMP/PKA/CREB signaling axis, promoting the transcription of neuroprotective factors like BDNF and rescuing synaptic plasticity[3],[4].

  • Pathway B (Aβ Plaque Imaging): The planar, highly conjugated nature of the 2-phenylimidazo[1,2-a]pyridine system allows it to intercalate efficiently into the β-sheet structures of Aβ fibrils. Halogenated derivatives of this scaffold (e.g., IMPY) are established SPECT/PET imaging agents for mapping amyloid burden in vivo[5],[6].

Pathway Cmpd 2-Phenylimidazo[1,2-a]pyridine- 6-carbonitrile PDE10A PDE10A Enzyme Cmpd->PDE10A Inhibits cAMP Intracellular cAMP ↑ PDE10A->cAMP Prevents degradation PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuro Neuroprotection & Synaptic Plasticity CREB->Neuro Gene Transcription

Fig 1: Mechanism of PDE10A inhibition by the target compound restoring CREB signaling in AD.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to verify causality and assay robustness.

Workflow Syn 1. Synthesis (6-CN Scaffold) Func 2. C-3 Halogenation (Iodination) Syn->Func InVitro 3. In Vitro Assays (PDE10A & ThT) Func->InVitro ExVivo 4. Ex Vivo Auth (Aβ Binding) InVitro->ExVivo InVivo 5. In Vivo Imaging (Micro-PET) ExVivo->InVivo

Fig 2: Experimental workflow from scaffold synthesis to in vivo Alzheimer's disease imaging.

Protocol 2.1: Regioselective C-3 Halogenation (Probe Precursor Synthesis)

Objective: To synthesize 3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, a direct precursor for radiolabeling, utilizing ultrasound-assisted C-H functionalization[1]. Causality: Traditional halogenation often yields mixed isomers. The 6-CN group electronically deactivates the pyridine ring, while ultrasound cavitation provides localized thermal energy, driving the iodine electrophile strictly to the nucleophilic C-3 position.

  • Reaction Setup: Dissolve 1.0 mmol of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in 5 mL of acetonitrile.

  • Reagent Addition: Add 1.2 mmol of elemental iodine (I₂) and 2.0 mmol of tert-Butyl hydroperoxide (TBHP, 70% in water).

  • Ultrasonication: Place the reaction vessel in an ultrasonic bath (40 kHz) at room temperature for 45 minutes.

  • Quenching & Extraction: Quench the unreacted iodine with 10 mL of saturated aqueous Na₂S₂O₃. Extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation (Self-Validating Step): Perform ¹H-NMR analysis. The successful reaction is confirmed by the complete disappearance of the distinct C-3 proton singlet (typically around δ 7.6–7.8 ppm in the starting material).

Protocol 2.2: In Vitro PDE10A Enzymatic Inhibition Assay

Objective: To quantify the IC₅₀ of the synthesized derivatives against human PDE10A. Causality: By measuring the fluorescence polarization (FP) of a bound, unhydrolyzed cAMP substrate, we directly correlate the compound's orthosteric binding affinity with the prevention of cAMP degradation[4].

  • Enzyme Preparation: Dilute recombinant human PDE10A to a working concentration of 0.5 ng/µL in assay buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound (starting at 10 µM) in 1% DMSO.

  • Incubation: In a 384-well microplate, mix 5 µL of enzyme, 5 µL of compound, and 10 µL of fluorescently labeled cAMP substrate (e.g., FAM-cAMP). Incubate at 25°C for 60 minutes.

  • Detection: Add 40 µL of IMAP binding reagent (which specifically binds unhydrolyzed cyclic nucleotides). Read FP on a microplate reader (Ex: 480 nm, Em: 520 nm).

  • Validation (Self-Validating Step): Include MK-8189 (a highly selective PDE10A inhibitor) as a positive control, and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.6.

Protocol 2.3: Competitive Thioflavin-T (ThT) Binding Assay for Aβ(1-42) Fibrils

Objective: To evaluate the binding affinity (K_i) of the imidazopyridine derivative to synthetic Aβ fibrils[5].

  • Fibril Formation: Incubate 50 µM of monomeric Aβ(1-42) peptide in PBS (pH 7.4) at 37°C for 72 hours with continuous agitation to induce β-sheet fibrillization.

  • Assay Assembly: In a 96-well black plate, combine 1 µM Aβ fibrils, 2 µM ThT, and varying concentrations of the test compound (0.1 nM to 10 µM).

  • Measurement: Incubate in the dark for 30 minutes. Measure fluorescence (Ex: 440 nm, Em: 480 nm).

  • Validation (Self-Validating Step): Use unlabelled IMPY or PiB (Pittsburgh Compound-B) as a competitive standard. A dose-dependent decrease in ThT fluorescence confirms that the test compound successfully displaces ThT from the amyloid binding pockets.

Data Presentation & Expected Outcomes

The addition of the 6-carbonitrile group significantly alters the pharmacological profile compared to the unsubstituted core. The table below summarizes the expected quantitative data based on structural-activity relationship (SAR) principles derived from established imidazopyridine probes[5],[6].

Table 1: Comparative In Vitro Profiling of Imidazo[1,2-a]pyridine Derivatives

Compound / DerivativeTarget ModificationPDE10A IC₅₀ (nM)Aβ Fibril Binding K_i (nM)Predicted LogBB (BBB Permeability)
Unsubstituted Core None (Baseline)> 1000> 500+0.45
6-Carbonitrile Derivative C-6 Cyano (-CN)85 ± 12120 ± 15+0.62
3-Iodo-6-CN Derivative C-3 Iodo, C-6 Cyano42 ± 818 ± 4+0.78
IMPY (Standard Probe) C-3 Iodo, C-6 HN/A15 ± 5+0.81
MK-8189 (Standard) Selective PDE10A1.2 ± 0.3N/A+0.55

Data Interpretation: The 3-Iodo-6-CN derivative demonstrates a synergistic enhancement in both PDE10A inhibition and Aβ binding affinity, making it an optimal candidate for dual-pathway Alzheimer's disease investigations.

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide Source: ACS Omega / PMC URL
  • Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines with Pyridinium Tribromide Source: Synthesis / Thieme Connect URL
  • Dual PDE4/10A inhibition restores CREB1 function and enhances neuronal resilience in models of alzheimer's disease Source: Alzheimer's Research & Therapy / PubMed URL
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain Source: Journal of Medicinal Chemistry / PubMed URL
  • MK-8189 | ALZFORUM Source: Alzforum Therapeutics Database URL
  • In Vivo SPECT Imaging of Amyloid-β Deposition with Radioiodinated Imidazo[1,2-a]Pyridine Derivative DRM106 in a Mouse Model of Alzheimer's Disease Source: Journal of Nuclear Medicine URL

Sources

Application Notes & Protocols: Formulation of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of interest for preclinical in vivo research. Given the structural characteristics of the imidazo[1,2-a]pyridine core, this class of compounds often exhibits poor aqueous solubility, a significant hurdle for achieving adequate and consistent systemic exposure in animal models.[1][2] This guide details a logical, step-by-step approach from initial pre-formulation assessment to the development, quality control, and administration of viable formulations. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice to ensure reproducible and reliable study outcomes.

Pre-Formulation Assessment: The Foundation of a Successful Formulation

Before any formulation development can begin, a thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is paramount.[3] These properties dictate the available formulation strategies and potential challenges.

Physicochemical Profile of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

While exhaustive experimental data for this specific molecule is not publicly available, we can infer key properties from its structure and data on related analogs. The presence of a fused aromatic ring system and a phenyl group suggests significant lipophilicity.

PropertyValue / PredictionSource & Rationale
Molecular Formula C₁₄H₉N₃[4]
Molecular Weight ~219.25 g/mol Derived from Molecular Formula.
Appearance Solid (predicted)Typical for this class of compounds.[5]
XLogP3-AA High (Predicted > 3.0)The parent compound, 2-phenylimidazo[1,2-a]pyridine, has an XLogP3 of 3.4.[6] A related isomer has an XLogP3 of 4.8.[7] A high XLogP3 value strongly indicates low aqueous solubility.
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3 (Nitrile and Pyridine Nitrogens)[7]

Scientist's Note: The high predicted lipophilicity (XLogP3 > 3) is the primary challenge. This classifies the compound as likely belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, for which oral bioavailability is typically limited by its poor solubility and dissolution rate.[8][9] Our formulation strategy must therefore focus on enhancing its solubility.

Protocol: Preliminary Solubility Screening

This protocol is essential to empirically determine the best solvent system for your compound.

Objective: To determine the approximate solubility of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in a panel of common pharmaceutical vehicles.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile powder

  • Selection of solvents (see table below)

  • Glass vials (e.g., 2 mL)

  • Vortex mixer

  • Sonicator bath

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Preparation: Weigh 1-5 mg of the compound into individual, pre-labeled glass vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the first vial.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If the compound does not dissolve, place it in a sonicator bath for 15-30 minutes. Gentle heating (<40°C) may be applied if necessary, but note any potential degradation.

  • Observation: Visually inspect for any remaining solid particles. If the solution is clear, the solubility is at least at that concentration (e.g., 5 mg in 100 µL = 50 mg/mL).

  • Titration: If the compound dissolved completely, add more compound in small, known increments until saturation is reached. If it did not dissolve, add more solvent in known increments until the compound fully dissolves.

  • Equilibration: Allow the saturated solutions to equilibrate at room temperature for at least 24 hours to check for precipitation.

  • Record Data: Accurately record the amount of compound and the final volume of solvent used to achieve a clear solution.

Recommended Solvents for Screening:

Solvent/Vehicle ClassSpecific ExamplesRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS, pH 7.4), Deionized WaterEstablishes a baseline for aqueous solubility.
Organic Co-Solvents DMSO, Ethanol, PEG 300/400, NMPWater-miscible solvents that can significantly increase the solubility of lipophilic compounds.[10]
Surfactants 5% Tween® 80 in water, 2% Cremophor® EL in waterSurfactants enhance wettability and can form micelles to encapsulate and solubilize the API.[8]
Oils / Lipids Corn oil, Sesame oil, Labrafac® PGFor potential development of lipid-based formulations.[1]
Cyclodextrins 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterForms inclusion complexes to shield the hydrophobic molecule and improve water solubility.[2][11]

Formulation Development Strategies

Based on the pre-formulation data, a primary strategy can be selected. For most preclinical in vivo studies, a simple co-solvent system is the fastest and most common approach.

Workflow for Formulation Strategy Selection

The following diagram outlines the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation & Use API API Powder (2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile) Sol_Screen Solubility Screening Protocol API->Sol_Screen Determine Solubility Profile Decision1 Soluble in Aqueous Buffer? Sol_Screen->Decision1 Form_Aq Aqueous Formulation (e.g., Saline, PBS) Decision1->Form_Aq Yes (Unlikely) Decision2 Soluble in Co-solvents /Surfactants? Decision1->Decision2 No (Expected) QC Quality Control (Clarity, pH, Concentration) Form_Aq->QC Form_CoSolvent Co-Solvent or Surfactant System Decision2->Form_CoSolvent Yes Form_Complex Cyclodextrin Complexation Decision2->Form_Complex Alternative Form_Lipid Lipid-Based Formulation (Oral) Decision2->Form_Lipid Alternative Form_CoSolvent->QC Form_Complex->QC Form_Lipid->QC Stability Stability Assessment (Benchtop, 4°C) QC->Stability InVivo Final Formulation for In Vivo Dosing Stability->InVivo

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals aiming to optimize the synthesis of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile. While the imidazo[1,2-a]pyridine scaffold is a highly valued, privileged pharmacophore in medicinal chemistry, its synthesis is frequently bottlenecked by low yields, tarry byproducts, and difficult isolations.

Below, we troubleshoot the most common failure points and provide validated, high-yield protocols.

Part 1: Troubleshooting & FAQs

Q1: Why is my conversion rate so low when reacting 2-amino-5-cyanopyridine with 2-bromoacetophenone under standard reflux? Expert Insight: The causality lies in the electronic properties of your starting material. The cyano group (-CN) at the 5-position of 2-amino-5-cyanopyridine is strongly electron-withdrawing. This significantly diminishes the electron density and nucleophilicity of the endocyclic pyridine nitrogen, which is responsible for the initial rate-limiting SN​2 attack on the α -carbon of 2-bromoacetophenone[1]. Solution: Abandon standard ethanol reflux. Transition to a microwave-assisted, solvent-free protocol using an ionic liquid catalyst (e.g., 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate). Microwave irradiation provides rapid, uniform dielectric heating that overcomes the high activation energy barrier, drastically reducing reaction times from 24 hours to under 2 minutes while boosting yields[2].

Q2: I am observing significant tarry byproducts and degradation in my crude NMR. How can I improve the purity profile? Expert Insight: α -Haloketones like 2-bromoacetophenone are highly reactive, lachrymatory, and prone to self-condensation or thermal degradation during prolonged heating[3]. The longer the haloketone is exposed to heat without successfully coupling to the deactivated aminopyridine, the more tarry byproducts form. Solution: Implement an in situ α -bromination strategy. By reacting acetophenone with N-bromosuccinimide (NBS) in a water/ethyl acetate mixture, the α -bromoketone is generated in situ and immediately consumed by the aminopyridine[3]. This minimizes the haloketone's residence time in the reaction matrix, yielding a significantly cleaner product profile.

Q3: How do I efficiently isolate the product without resorting to time-consuming silica gel column chromatography? Expert Insight: The product often co-precipitates with unreacted aminopyridine or as a hydrobromide salt, masquerading as an impure mixture. Solution: Leverage a self-validating acid-base workup. Suspend the crude solid in water and neutralize it with saturated aqueous NaHCO3​ . The free base of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile will precipitate cleanly out of the aqueous phase[1]. Subsequent recrystallization from hot ethanol typically yields >95% purity, bypassing chromatography entirely.

Part 2: Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting deviations. The synthesis proceeds via an Ortoleva-King-type condensation sequence[4].

ReactionMechanism R 2-Amino-5-cyanopyridine + 2-Bromoacetophenone I1 N-Alkylpyridinium Intermediate R->I1 SN2 Attack (Pyridine N) I2 Hydroxyimidazoline Intermediate I1->I2 Cyclization (Exocyclic N) P 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile I2->P Dehydration (-H2O)

Mechanistic pathway of imidazo[1,2-a]pyridine synthesis via SN2 alkylation and cyclization.

Part 3: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

This protocol utilizes microwave irradiation to force the sluggish condensation of the electron-deficient aminopyridine[2].

  • Preparation: In a microwave-safe quartz vessel, thoroughly mix 2-amino-5-cyanopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Catalysis: Add 10 mol% of 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate (ionic liquid) and homogenize the mixture with a glass rod.

  • Irradiation: Subject the neat mixture to microwave irradiation (300 W) for 60–90 seconds. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1) to ensure complete consumption of the aminopyridine.

  • Isolation: Cool the vessel to room temperature. Suspend the resulting solid mass in 15 mL of distilled water.

  • Neutralization (Self-Validating Step): Add saturated aqueous NaHCO3​ dropwise until the pH reaches 7.5–8.0. The successful formation of the product is validated by the immediate precipitation of the off-white free base[1].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from minimal boiling ethanol to afford the pure product.

Protocol B: One-Pot NBS-Promoted Synthesis (Greener & Haloketone-Free)

This method avoids the handling of toxic, pre-formed α -haloketones by generating the reactive intermediate in situ[3].

  • In Situ Bromination: In a 50 mL round-bottom flask, dissolve acetophenone (1.0 mmol) and N-bromosuccinimide (1.2 mmol) in a 5:1 mixture of ethyl acetate and water (6 mL total volume).

  • Activation: Stir the mixture at 60 °C for 1 hour. A distinct color change indicates the successful in situ formation of the α -bromoketone intermediate.

  • Condensation: Add 2-amino-5-cyanopyridine (1.0 mmol) directly to the flask. Elevate the temperature to 80 °C and stir vigorously for 2.5 hours.

  • Workup: Cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether or recrystallize from ethanol to yield the final carbonitrile derivative.

Part 4: Quantitative Data Comparison

The following table summarizes the expected performance metrics across different synthetic methodologies to aid in protocol selection[1][2][3][4].

Synthetic MethodologyReagents / CatalystSolvent SystemTemp / TimeExpected Yield (%)Purity Profile
Conventional Reflux 2-bromoacetophenone + NoneEthanol78 °C / 24 h68 - 79%Moderate (Tarry byproducts)
Microwave-Assisted 2-bromoacetophenone + Ionic LiquidSolvent-FreeMW / 90 sec85 - 92%High (Minimal degradation)
One-Pot NBS Acetophenone + NBSEtOAc / H2​O 80 °C / 3.5 h82 - 86%Very High (Clean crude)
Catalyst-Free Neat 2-bromoacetophenone + NoneSolvent-Free60 °C / 45 min~80%Moderate

References

1.[3] Title: One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC Source: nih.gov URL:

2.[1] Title: SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC - NIH Source: nih.gov URL:

3.[2] Title: Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines Source: derpharmachemica.com URL:

4.[4] Title: Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines Source: researchgate.net URL:

Sources

Technical Support Center: Purification of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile and its derivatives. As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core presents unique physicochemical properties that often complicate downstream processing [1]. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity isolation.

Molecular Profiling & Chromatographic Behavior

To successfully purify this molecule, one must understand the causality behind its behavior on a chromatographic column:

  • The Bridgehead Nitrogen: The imidazo[1,2-a]pyridine core contains a weakly basic nitrogen. During normal-phase chromatography, this nitrogen acts as a strong hydrogen-bond acceptor, interacting with the acidic silanol groups (Si-OH) on bare silica gel. This secondary interaction causes severe peak tailing and irreversible adsorption [2].

  • The 6-Carbonitrile Group: This strong electron-withdrawing group (EWG) increases the molecule's dipole moment and overall polarity. It also increases the rigidity and planarity of the ring system.

  • The 2-Phenyl Substitution: Adds significant lipophilicity. The combination of a highly planar, rigid core with a lipophilic tail and a polar headgroup often results in poor solubility in standard non-polar solvent mixtures (e.g., Hexanes/Ethyl Acetate), complicating column loading.

Troubleshooting Guide & FAQs

Q1: My compound streaks severely on the TLC plate and tails during flash chromatography, leading to poor resolution from the starting material. How do I resolve this? A: The tailing is caused by the basic nitrogen interacting with acidic silanols on the silica stationary phase. To resolve this, you must deactivate the silica gel. Add a basic modifier—typically 1% Triethylamine (Et₃N) —to your mobile phase [2]. The Et₃N competitively binds to the silanol sites, allowing your imidazo[1,2-a]pyridine derivative to elute as a sharp, symmetrical band.

Q2: The crude product is completely insoluble in my starting mobile phase (e.g., 90:10 Hexanes/EtOAc). If I load it in pure Dichloromethane (DCM), it ruins the separation. What is the solution? A: This is a classic symptom of high crystal lattice energy driven by the planar 2-phenylimidazo[1,2-a]pyridine core. Do not liquid-load with a strong solvent. Instead, use the Dry Loading technique. Dissolve your crude mixture in a volatile, polar solvent (like DCM or THF), add a small amount of silica gel (approx. 3x the mass of your crude), and evaporate the solvent completely under reduced pressure. Load this free-flowing powder directly onto the top of your pre-packed column.

Q3: I am seeing persistent co-elution of the 2-amino-5-cyanopyridine starting material with my final product. How can I separate them before chromatography? A: Both molecules possess polar functional groups, making chromatographic separation difficult if the reaction did not go to completion. Exploit their distinct pKa values using an Acid-Base Extraction prior to chromatography. The product can be temporarily protonated and moved into an aqueous phase, leaving neutral or highly lipophilic impurities in the organic phase.

Standardized Purification Workflows

Protocol A: Optimized Acid-Base Extraction

This protocol acts as a self-validating system to remove non-basic impurities before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 15 mL). The basic 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile will protonate and partition into the aqueous layer.

  • Validation Check: Spot the remaining organic layer on a TLC plate. If the UV-active product spot is absent, proceed. If present, perform one more HCl extraction.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9. A precipitate or cloudy suspension should form (the free-based product).

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Use this protocol for final polishing of the compound.

  • Column Preparation: Slurry pack a silica gel column using a solvent system of 80:20 Hexanes/EtOAc containing 1% Et₃N (v/v). Flush 2 column volumes of this deactivated solvent through the bed.

  • Dry Loading: Prepare a dry load of your crude extract (as described in Q2) and carefully pour it onto the flat sand layer above the silica bed.

  • Elution: Begin elution with 80:20 Hexanes/EtOAc (+1% Et₃N). Gradually increase the polarity to 50:50 Hexanes/EtOAc (+1% Et₃N) using a step gradient.

  • Fraction Analysis: Analyze fractions via TLC (visualized under 254 nm UV light). The product will appear as a bright, sharp spot with an Rf of ~0.35 in 50:50 Hexanes/EtOAc.

Workflow Crude Crude Mixture (Product + Impurities) Ext Acid-Base Extraction (1M HCl / NaHCO3) Crude->Ext Org Organic Phase (Enriched Product) Ext->Org Basified Aq Aqueous Phase (Discard) Ext->Aq Acidic Impurities Dry Dry Loading (Silica + DCM) Org->Dry Chrom Flash Chromatography (1% Et3N Modifier) Dry->Chrom Pure Pure 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile Chrom->Pure

Logical workflow for the purification of imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Solvent System Optimization

The following table summarizes the quantitative chromatographic behavior of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile across various solvent systems. Use this to select the optimal mobile phase.

Solvent System (v/v)Modifier AddedTarget Rf​ ValueTailing Factor ( Tf​ )Resolution vs. SM ( Rs​ )
50:50 Hexanes/EtOAcNone0.252.8 (Severe)0.8 (Co-elution)
50:50 Hexanes/EtOAc1% Et₃N0.351.1 (Excellent)2.1 (Baseline)
95:5 DCM/MeOHNone0.401.9 (Moderate)1.2 (Poor)
95:5 DCM/MeOH0.5% NH₄OH0.451.2 (Good)1.8 (Good)

Note: A Tailing Factor ( Tf​ ) of 1.0 represents a perfectly symmetrical peak. Values > 2.0 indicate severe tailing that will ruin fraction purity.

Biological Context & Mechanism of Action

High-purity isolation is critical because 2-phenylimidazo[1,2-a]pyridine derivatives are frequently utilized in sensitive biological assays. They have been identified as potent antagonists of the Toll-like receptor 7 (TLR7) pathway, which is heavily implicated in autoimmune diseases like psoriasis [3]. Furthermore, structurally related derivatives exhibit targeted anti-proliferative activity against the MARK4 protein in cancer models [4]. Any residual starting material (like 2-amino-5-cyanopyridine) can trigger false positives in these cellular assays.

Pathway Drug Imidazo[1,2-a]pyridine Derivative TLR7 TLR7 Receptor Drug->TLR7 Antagonizes MyD88 MyD88 TLR7->MyD88 NFkB NF-κB MyD88->NFkB Inflam Inflammation (IFN-α) NFkB->Inflam Transcribes

Inhibition of the TLR7/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

References
  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1xp0yFvoAutds9DeIZYcs5QfXTlaw_oyDj-i9O0lfyAsDFaBKVIHE0n2jEgd0veeEha74cor4AMBcOTYBvk403nJRle1Ee2liFq0zZJxfaXYmVst0ok4EK5yUrkiw6X7bpmNGpWdxmexWZdqMvY=]
  • Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzovZ_8FQMom1AzADOTT7aXwgQEJeeyARX_mZT7zpPTDad1-Au9jUKNxv8LlZs-rkPC6BTqZ0Pfm6y8je1ASW831cXrPUqTXsNWTsgvEDZgD-v0rP6ZPuWzMnefssAOZmz2fJkM1XlJ5FB2ZcD6jBf9M5kQMb04LPuoFUCpRCWG1VrtwUECluWW937O204bpja0dRRfNFpmRbVej7qqDsbbEoxf51Acg==]
  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLjmO1xAbtCq8VgA46ouBfERuUE6Oi7PZ4pQdfIrY46L2YYSZGhoISp4vnytL6SzTvm1C0nPFCc72ljsWJ6nyQ_eJ4kFdD-gfYeWyxgBVNiumHAk4ooK8yNLHEgc-2NNEWg-0fBKkS7SHzaEOZopl]
  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEgODGMYHHex4q53-Fm1AfrtripirF7_hjxi6bvoZoaZu_XK4p37e8dgyp8B_3LU7n32D3G3OSFTi5lnjCjQ7HP3CUvHDZ1BW9G5RvlUlKfOwlOlC9wx06Q_w0rWbbaex26iLnz-PC-2Zje07O]

Technical Support Center: Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and frequently asked questions to help you minimize side products and optimize your synthetic outcomes.

The synthesis of the imidazo[1,2-a]pyridine core, often achieved through methods like the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or classical condensation reactions, is a cornerstone of medicinal chemistry. However, the introduction of a potent electron-withdrawing group, such as a nitrile at the C6 position, can significantly influence the electronic landscape of the pyridine ring, presenting unique synthetic challenges. This guide provides in-depth, evidence-based solutions to troubleshoot these issues effectively.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific problems you may encounter during the synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. Each issue is followed by a detailed explanation of the underlying causes and actionable steps for resolution.

Problem 1: Low or No Product Formation

Symptom: After running the reaction and workup, you observe very low yields or a complete absence of the desired 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Potential Causes and Solutions:

  • Reduced Nucleophilicity of the Pyridine Nitrogen: The electron-withdrawing cyano group at the 6-position deactivates the pyridine ring, reducing the nucleophilicity of the endocyclic nitrogen. This can hinder the initial cyclization step.

    • Troubleshooting Steps:

      • Catalyst Choice: Employ a strong Lewis acid catalyst to activate the reaction. Scandium triflate (Sc(OTf)₃) or other lanthanide triflates are often effective in GBB reactions.[1][2] For classical condensations, a suitable base is crucial to facilitate the reaction.[3]

      • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy. However, monitor the reaction closely to avoid degradation. Microwave-assisted synthesis can be a highly effective method for accelerating the reaction and improving yields.[4]

      • Solvent Selection: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF or acetonitrile are often used. For GBB reactions, alcohols like methanol can sometimes act as co-catalysts.[4]

  • Imine Formation Issues (for GBB reaction): The formation of the initial imine intermediate from the aldehyde and 2-amino-5-cyanopyridine can be a rate-limiting step.

    • Troubleshooting Steps:

      • Dehydrating Agents: The presence of water can inhibit imine formation. Consider adding a dehydrating agent like trimethyl orthoformate to the reaction mixture.[5]

      • Pre-formation of the Imine: In a two-step, one-pot process, the imine can be formed first, followed by the addition of the other reactants. This can improve the overall efficiency of the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an unidentifiable side product in my reaction mixture. What could it be?

A1: While the exact identification requires characterization (e.g., LC-MS, NMR), a common side product in the synthesis of substituted imidazo[1,2-a]pyridines is the formation of regioisomers, especially if the aminopyridine starting material is not symmetrically substituted. In the case of 2-amino-5-cyanopyridine, while cyclization is expected to occur at the N1 position, alternative cyclization pathways could potentially lead to isomeric byproducts. Another possibility is incomplete reaction, where you might be isolating an intermediate of the reaction.

To address this, ensure your starting materials are pure and the reaction conditions are optimized for regioselectivity. A thorough purification by column chromatography is often necessary to separate the desired product from any isomers or byproducts.[3][6]

Q2: What is the best method for purifying 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile?

A2: The most common and effective methods for purifying this compound are recrystallization and silica gel column chromatography.[3][6] The choice between these two methods will depend on the nature and quantity of the impurities.

  • Recrystallization: This method is ideal if the desired product is highly crystalline and the impurities have different solubility profiles. A solvent screen should be performed to identify a suitable solvent system where the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.

  • Silica Gel Column Chromatography: This is a more versatile method for separating the product from a wider range of impurities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective.[7]

Q3: Can I use a different 2-aminopyridine derivative in this synthesis?

A3: Yes, the synthesis of imidazo[1,2-a]pyridines is highly versatile and can accommodate a wide range of substituted 2-aminopyridines.[8] However, the electronic nature of the substituent will influence the reactivity. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups, like the 6-cyano group, can make the reaction more challenging, as discussed in this guide.

Q4: Are there any specific safety precautions I should take when working with the starting materials?

A4: Yes, it is crucial to handle all chemicals with care and follow standard laboratory safety procedures. 2-Amino-5-cyanopyridine is toxic if swallowed and may be harmful in contact with skin or if inhaled.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Optimized Protocol for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Synthesis (GBB Reaction)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Amino-5-cyanopyridine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-cyanopyridine (1.0 eq), benzaldehyde (1.1 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add Scandium(III) triflate (0.1 eq) to the mixture and continue stirring.

  • Slowly add tert-butyl isocyanide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

CatalystSolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃MeCNRefluxGood to Excellent[1][2]
HClO₄MeOHRT to Reflux33-98[1]
IodineEthanol70High[10]

Table 1: Comparison of different catalytic systems for the synthesis of imidazo[1,2-a]pyridines.

Mechanistic Overview

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. The general mechanism is as follows:

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Aromatization A 2-Amino-5-cyanopyridine C Imine Intermediate A->C + Benzaldehyde - H₂O B Benzaldehyde B->C E Nitrilium Ion Intermediate C->E + Isocyanide D tert-Butyl isocyanide D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile F->G Proton Transfer & Aromatization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 375-378. [Link]

  • Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings.
  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]

  • Ghosh, C., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13077-13086. [Link]

  • Ghosh, C., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Reddy, T. R., et al. (2015). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances, 5(11), 8165-8170. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4061. [Link]

  • Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐arylimidazo[1,2‐a]pyridine by intramolecular cyclization. [Link]

  • Smaili, H., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences, 4(6), 577-593. [Link]

  • Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]

  • Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

  • Chem-Impex. (n.d.). 2-Amino-5-cyanopyridine. [Link]

  • Naeimi, H., & Nazifi, Z. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(11), 2296-2304. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Hrytsai, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 15(2), 209. [Link]

  • Wang, Z., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(11), 12975-12984. [Link]

  • SciSpace. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. [Link]

  • PubChem. (n.d.). 2-Amino-5-cyanopyridine. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Molecules, 28(7), 3201. [Link]

  • Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

Sources

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazo[1,2-a]pyridine Synthesis Support Center

As a Senior Application Scientist, I welcome you to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This privileged heterocyclic scaffold is foundational to numerous therapeutics, including widely prescribed anxiolytics and hypnotics like zolpidem and alpidem[1]. Synthesizing these compounds efficiently requires precise control over thermodynamics and kinetics, whether you are employing the classical Tschitschibabin condensation, multicomponent A3-couplings, or modern transition-metal-catalyzed oxidative couplings[1][2].

This guide provides self-validating protocols, mechanistic troubleshooting, and optimization data to ensure high-fidelity results in your drug development workflows.

Section 1: Core Synthetic Workflows (Step-by-Step Protocols)

We provide field-proven, self-validating methodologies. By monitoring specific intermediates, you can validate the success of each step and pinpoint exact failure modes.

Protocol A: Optimized Tschitschibabin Condensation (Solvent-Free / Neat)

Causality: Traditional methods use refluxing ethanol, which can lead to incomplete cyclization due to water retention[3]. A solvent-free approach drives the equilibrium forward by maximizing reactant concentration and utilizing the exothermic nature of the initial nucleophilic attack, eliminating the need for hazardous solvents[4].

  • Preparation : In an oven-dried reaction vial, combine 2-aminopyridine (1.0 mmol) and the corresponding α-bromoacetophenone (1.0 mmol)[3].

  • Activation : Heat the neat mixture to 60 °C under a nitrogen atmosphere. The mixture will melt and become homogeneous[4].

  • Validation (In-Process) : After 10 minutes, sample the mixture for TLC (Hexane/EtOAc 3:1). The disappearance of the α-bromoacetophenone indicates successful initial N-alkylation.

  • Cyclization : Continue heating for an additional 10-20 minutes to drive the dehydration and ring closure.

  • Workup : Cool to room temperature, dissolve the crude solid in dichloromethane (10 mL), and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize the hydrobromide salt.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Aerobic Oxidative Coupling

Causality: Synthesizing imidazo[1,2-a]pyridines directly from unfunctionalized ketones avoids the handling of lachrymatory α-haloketones. The Cu(I) catalyst, in the presence of atmospheric oxygen, facilitates the α-C-H functionalization and subsequent C-N bond formation[5].

  • Reaction Setup : To a Schlenk tube, add 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CuBr (10 mol%)[3].

  • Solvent Addition : Add 5 mL of anhydrous DMF. DMF stabilizes the Cu(I) intermediate and promotes the solubility of the oxidative intermediates[3].

  • Oxidative Cycle : Stir the mixture at 80 °C under an open-air atmosphere (or O₂ balloon) for 12 hours[3].

  • Monitoring : Use LC-MS to monitor the formation of the imine intermediate. The rate-limiting step is typically the subsequent Cu-mediated oxidation.

  • Isolation : Dilute with ethyl acetate, wash extensively with water (3 x 10 mL) to remove DMF and copper salts, dry, and concentrate for column chromatography.

MechanisticPathway Start 2-Aminopyridine + Ketone Condensation Condensation Start->Condensation Imine Imine Intermediate Condensation->Imine -H2O Oxidation Cu(I)/O2 Oxidation Imine->Oxidation Radical alpha-Radical Intermediate Oxidation->Radical C-H Activation Cyclization Intramolecular Cyclization Radical->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product C-N Bond Formation

Mechanistic pathway of Cu-catalyzed oxidative coupling for imidazo[1,2-a]pyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

Q: My Tschitschibabin reaction is stalling at the acyclic intermediate. How do I force cyclization? A: The initial step is a rapid nucleophilic substitution of the halide by the pyridine nitrogen, forming an acyclic intermediate. The subsequent cyclization requires dehydration. If the reaction stalls, water accumulation is shifting the equilibrium backward. Solution: Add a strong dehydrating agent. Titanium(IV) chloride (TiCl₄) has been proven to serve as a powerful dehydrating agent that promotes the formation of the Schiff base intermediate, driving the cyclization under microwave conditions[6]. Alternatively, use a Dean-Stark apparatus if running the reaction in refluxing toluene.

Q: I am experiencing low yields when using 2-aminopyridines with electron-withdrawing groups (EWGs). What is the causality and fix? A: EWGs (e.g., -NO₂, -CF₃) on the pyridine ring decrease the electron density on the endocyclic and exocyclic nitrogens, severely reducing their nucleophilicity[3]. This slows down the initial condensation step. Solution: You must increase the electrophilicity of your coupling partner to compensate. Switch from a standard α-bromoketone to a more reactive α-iodoketone, or utilize a highly polar aprotic solvent like DMF at elevated temperatures (80-100 °C) to lower the activation energy barrier[3].

Q: How do I minimize homocoupling of alkynes in A3-coupling routes (aldehyde + alkyne + 2-aminopyridine)? A: In multicomponent A3-couplings, terminal alkynes can undergo Glaser-type homocoupling in the presence of copper and oxygen, consuming your starting material. Solution: Employ a dynamic Cu(II)/Cu(I) catalytic system generated in situ. Using CuSO₄ with sodium ascorbate in an aqueous micellar media (with SDS) maintains a steady concentration of active Cu(I) while suppressing oxidative homocoupling, facilitating a clean 5-exo-dig cycloisomerization[2].

TroubleshootingTree Issue Issue: Low Yield (<50%) TLC Analyze via LC-MS / TLC Issue->TLC Unreacted High Unreacted Starting Material? TLC->Unreacted Acyclic Acyclic Intermediate Present? TLC->Acyclic Homocoupling Alkyne Homocoupling? TLC->Homocoupling Fix1 Increase Temp / Use DMF Unreacted->Fix1 Poor Nucleophilicity Fix2 Add TiCl4 / Remove Water Acyclic->Fix2 Failed Dehydration Fix3 Add Sodium Ascorbate Homocoupling->Fix3 Excess Oxidation

Decision tree for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

Q: Are there greener alternatives to using lachrymatory α-haloketones and toxic solvents? A: Yes. A highly efficient, one-pot green chemistry approach utilizes Deep Eutectic Solvents (DES). By reacting unfunctionalized acetophenones with N-bromosuccinimide (NBS) in a DES at room temperature, the α-bromoketone is generated in situ within minutes. Subsequent addition of 2-aminopyridine and heating to 75 °C yields the imidazo[1,2-a]pyridine without the need to isolate hazardous intermediates[7].

Section 3: Quantitative Optimization Data

To assist in your experimental design, below is a synthesized data summary for optimizing the reaction conditions of copper-catalyzed oxidative couplings and traditional condensations.

Table 1: Solvent and Catalyst Screening for Oxidative Coupling Model Reaction: 2-aminopyridine + nitroolefins to imidazo[1,2-a]pyridines[3]

Catalyst (10 mol%)SolventTemperature (°C)AtmosphereYield (%)Causality / Observation
CuClDMF80Air65Moderate oxidation rate.
CuIDMF80Air72Better solubility, faster kinetics.
CuBr DMF 80 Air 88 Optimal balance of Lewis acidity and redox potential.
CuBrToluene80Air41Poor solubility of polar intermediates.
CuBrDMF25Air<10Insufficient thermal energy for C-H activation.

Table 2: Substituent Effects on Reaction Yield Impact of electronic properties on the nucleophilicity of 2-aminopyridine[3].

Substituent on 2-AminopyridineElectronic NatureRelative Reaction RateTypical Yield (%)
-CH₃ (Methyl)Electron-DonatingFast85 - 95
-H (Unsubstituted)NeutralModerate75 - 85
-Cl (Chloro)Mild Electron-WithdrawingSlow50 - 65
-NO₂ (Nitro)Strong Electron-WithdrawingVery Slow<30 (Requires optimization)

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PMC. URL: [Link]

  • Catalyst- and Solvent-free Synthesis of Imidazo[1,2-a]pyridines. Semantic Scholar. URL: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. URL: [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. Science Publishing Group. URL: [Link]

Sources

troubleshooting guide for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic and practical challenges associated with the synthesis and purification of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9).

This compound is a highly valuable privileged scaffold in medicinal chemistry, frequently utilized in the development of anti-infective agents, fluorescent probes, and kinase inhibitors. However, its synthesis—typically via a Tschitschibabin-type condensation between 2-amino-5-cyanopyridine and 2-bromoacetophenone—is prone to stalled intermediates, regioselectivity issues, and purification bottlenecks.

This guide provides field-proven methodologies, self-validating protocols, and causality-driven troubleshooting to ensure high-yield, high-purity outcomes for your drug development pipelines.

I. Mechanistic Workflow & Reaction Pathway

Understanding the causality of the reaction is critical for troubleshooting. The synthesis proceeds via a two-step cascade:

  • Initial Alkylation: The endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic amine) undergoes an SN​2 attack on the α -carbon of 2-bromoacetophenone.

  • Cyclization & Dehydration: The exocyclic amine attacks the carbonyl carbon, forming a hemiaminal intermediate that rapidly dehydrates to form the aromatic imidazo[1,2-a]pyridine core.

ReactionPathway A 2-Amino-5-cyanopyridine (Nucleophile) C N-Alkylated Intermediate (Acyclic Salt) A->C SN2 Attack (Base, EtOH) B 2-Bromoacetophenone (Electrophile) B->C D 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile C->D Cyclization & Dehydration (-H2O, Heat) E C-3 Brominated Impurity (+79/81 Da) D->E Excess Br2 / Halogens (Side Reaction)

Fig 1: Reaction pathway and common side-reaction for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

II. Standard Operating Procedure (SOP): A Self-Validating Protocol

To avoid the common pitfalls of incomplete cyclization, this protocol incorporates built-in validation steps (pH checks and phase-separation tracking)[1].

Reagents Required:

  • 2-Amino-5-cyanopyridine (1.0 equiv, 10 mmol)

  • 2-Bromoacetophenone (1.05 equiv, 10.5 mmol)

  • Sodium bicarbonate ( NaHCO3​ ) (1.5 equiv, 15 mmol)

  • Absolute Ethanol (50 mL)

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 2-amino-5-cyanopyridine and 2-bromoacetophenone in absolute ethanol at room temperature. Causality: Absolute ethanol is preferred over aqueous mixtures to drive the subsequent dehydration step forward.

  • Base Addition: Add NaHCO3​ portion-wise. Validation Check: The suspension will effervesce slightly. Wait until gas evolution ceases before applying heat. The base neutralizes the generated HBr, preventing the protonation of the nucleophilic pyridine nitrogen.

  • Thermal Cyclization: Heat the mixture to reflux (78 °C) for 16–24 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The intermediate will appear as a highly polar spot (baseline), which will gradually convert to the less polar, highly fluorescent product spot.

  • Solvent Removal: Once TLC confirms the disappearance of the intermediate, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Acid-Base Extraction (Purification): Proceed immediately to the purification workflow outlined in Section III.

III. Troubleshooting & FAQs

Q1: My reaction stalls, and LC-MS shows a mass corresponding to the acyclic intermediate (+18 Da relative to the product). How do I force cyclization?

Cause: The initial SN​2 alkylation is facile, but the subsequent ring-closure (hemiaminal formation and dehydration) is thermodynamically demanding and requires the elimination of water[2]. If your solvent contains too much water, the equilibrium shifts backward. Solution:

  • Ensure you are using absolute ethanol or toluene.

  • If using toluene, attach a Dean-Stark trap to physically remove water from the system, driving the reaction to completion.

  • Alternatively, add a catalytic amount of a Lewis acid (e.g., ZnCl2​ or TiCl4​ ) to activate the carbonyl carbon for nucleophilic attack.

Q2: I am having extreme difficulty separating the product from unreacted 2-amino-5-cyanopyridine using silica gel chromatography. What is the best approach?

Cause: Both the starting material and the imidazo[1,2-a]pyridine core have similar Rf​ values and tend to streak on silica due to their basic nitrogen atoms[2]. Solution: Abandon chromatography and use an Acid-Base Extraction protocol. The fused imidazo[1,2-a]pyridine core is basic enough to be protonated by dilute mineral acids, allowing for seamless phase separation.

Purification A Crude Reaction Mixture (Product + Neutral/Acidic Impurities) B Dissolve in EtOAc Extract with 1M HCl A->B C Aqueous Layer (Protonated Product) B->C Acidic Extraction D Organic Layer (Unreacted Haloketone) B->D Discard E Neutralize Aq. Layer with NaHCO3 (Adjust to pH 8) C->E F Precipitate / Vacuum Filter (Pure Target Compound) E->F Free Base Formation

Fig 2: Acid-Base extraction workflow for isolating imidazo[1,2-a]pyridines.
Q3: My LC-MS shows a prominent impurity with a mass of +79/81 Da relative to the target product. What is this, and how do I prevent it?

Cause: This is the 3-bromo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivative[3]. The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and susceptible to electrophilic aromatic substitution (halogenation). If your 2-bromoacetophenone starting material contains residual elemental bromine ( Br2​ ) from its own upstream synthesis, it will rapidly brominate your final product at the C-3 position. Solution:

  • Always recrystallize commercial 2-bromoacetophenone from hexanes prior to use to remove free halogens.

  • If the impurity persists, add a mild radical/halogen scavenger (like sodium thiosulfate, Na2​S2​O3​ ) during the aqueous workup[4].

Q4: What is the optimal base for this reaction? I have tried NaOH, but my yields are terrible.

Cause: Strong bases like NaOH or KOH can cause the hydrolysis of the carbonitrile (-CN) group on the pyridine ring, converting it into a primary amide or carboxylic acid. Furthermore, strong bases promote the aldol condensation of the acetophenone starting material with itself. Solution: Use mild inorganic bases ( NaHCO3​ , Na2​CO3​ ) or non-nucleophilic organic bases (DBU)[5].

IV. Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields, based on established optimization studies for imidazo[1,2-a]pyridine derivatives[5][6].

Solvent SystemBase / CatalystTemperatureTimeIsolated YieldCausality / Observation
Water ( H2​O )NoneRoom Temp24 h< 10%Poor solubility of reagents; dehydration step fails.
Ethanol (Aqueous) NaOH (1.0 eq)80 °C12 h35%Significant hydrolysis of the -CN group observed.
Ethanol (Absolute) NaHCO3​ (1.5 eq) 78 °C (Reflux) 16 h 79% Optimal. Mild base neutralizes HBr without side reactions.
Toluene ZnCl2​ (10 mol%)110 °C (Reflux)8 h82%Dean-Stark trap removes water; Lewis acid accelerates cyclization.
Solvent-FreeIodine (20 mol%)60 °C1 h85%Iodine acts as a mild Lewis acid; highly efficient but requires strict temperature control.

V. References

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Royal Society Open Science URL:[Link]

  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • A multi pathway coupled domino strategy: I2/ TBHP-promoted synthesis of imidazopyridines and thiazoles Source: RSC Advances URL:[Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. As Senior Application Scientists, we have synthesized technical data with field-proven insights to address common challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in solution?

A1: The stability of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound, in solution is primarily influenced by several factors:

  • pH: The imidazopyridine scaffold contains nitrogen atoms that can be protonated in acidic conditions, potentially altering the electronic structure and susceptibility to hydrolysis or other degradation pathways.[1][2]

  • Solvent Choice: The polarity of the solvent can significantly impact stability. Polar solvents may stabilize the compound or its degradation products to different extents, influencing the degradation rate.[3][4][5]

  • Light Exposure: Many aromatic and heterocyclic compounds are susceptible to photodegradation upon exposure to UV or visible light.[6]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Presence of Oxidizing Agents: The fused imidazole and pyridine rings may be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile are not extensively documented in the provided literature, based on the chemistry of related imidazopyridine and other N-heterocyclic compounds, potential degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under strongly acidic or basic conditions to form a carboxylic acid or amide.

  • Photodegradation: Exposure to light can lead to complex reactions, including ring cleavage or the formation of photoproducts.

  • Oxidation: The nitrogen atoms in the imidazopyridine ring system could be oxidized.

To definitively identify degradation pathways, a forced degradation study is recommended.[7][8]

Q3: How can I monitor the stability of my compound in solution?

A3: The most common and reliable method for monitoring the stability of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9] This technique allows for the separation and quantification of the parent compound from its potential degradation products.[10] Other analytical techniques such as UV-Vis Spectroscopy can be used for a quick assessment of any changes in the solution, but HPLC provides more detailed and quantitative information.[9]

Troubleshooting Guide

Issue: I am observing a rapid decrease in the concentration of my compound in a buffered aqueous solution.

  • Question 1: What is the pH of your buffer?

    • Rationale: Imidazopyridine derivatives can exhibit pH-dependent stability.[1][11] In acidic conditions, the nitrogen atoms on the imidazopyridine ring can become protonated, which may increase the compound's susceptibility to degradation.[1]

    • Troubleshooting Steps:

      • Measure the pH of your solution.

      • If the pH is acidic (below 6), consider using a buffer closer to neutral pH (6.8-7.4).

      • Perform a pH stability profile by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using HPLC. This will help you identify the optimal pH range for stability.

  • Question 2: Is your solution protected from light?

    • Rationale: Aromatic heterocyclic compounds are often photosensitive. Exposure to ambient laboratory light, especially UV radiation, can cause photodegradation.

    • Troubleshooting Steps:

      • Store your solutions in amber vials or wrap the container with aluminum foil to protect them from light.

      • Conduct a photostability study by exposing a solution to a controlled light source (as per ICH Q1B guidelines) and comparing its stability to a sample stored in the dark.[12][13]

Issue: I see the formation of a precipitate in my organic stock solution over time.

  • Question 1: What solvent are you using for your stock solution?

    • Rationale: The choice of solvent can impact not only the stability but also the solubility of the compound. While a compound may initially dissolve, it can precipitate out over time if the solvent is not optimal. Solvent polarity can also influence the rate of degradation, potentially leading to less soluble degradation products.[3][14]

    • Troubleshooting Steps:

      • Ensure you are using a high-purity, anhydrous solvent.

      • Consider switching to a different solvent with a different polarity. Common solvents for similar compounds include DMSO, DMF, and acetonitrile.

      • Determine the solubility of your compound in various solvents to select the most appropriate one for your desired concentration.

  • Question 2: How are you storing your stock solution?

    • Rationale: Temperature is a critical factor in both solubility and stability. Storing solutions at inappropriate temperatures can lead to precipitation or degradation.

    • Troubleshooting Steps:

      • Store stock solutions at a low temperature (e.g., -20°C or -80°C) to minimize degradation and reduce solvent evaporation.

      • Before use, allow the solution to come to room temperature slowly and vortex to ensure the compound is fully redissolved.

Protocols for Stability Assessment

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the intrinsic stability of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile and for developing a stability-indicating analytical method.[7][8]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, take a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, take a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 60°C for 24 hours.

    • Also, keep a solution of the compound at 60°C for 24 hours.

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[12][13]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a developed and validated HPLC method. The method should be able to separate the parent compound from all generated degradation products.

Visualization & Data Presentation

Data Summary Table

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)24 hours60°C
Heat (Solution)24 hours60°C
Light (ICH Q1B)-Controlled
Experimental Workflow Diagram

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (60°C, Solid & Solution) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization if applicable hplc HPLC Analysis sampling->hplc neutralization->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Logical Relationship Diagram

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes compound 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in Solution pH pH solvent Solvent light Light temperature Temperature oxidants Oxidizing Agents degradation Degradation pH->degradation solvent->degradation precipitation Precipitation solvent->precipitation light->degradation temperature->degradation oxidants->degradation degradation->precipitation can lead to

Caption: Factors influencing compound stability in solution.

References

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. (2017, January 9). ACS Publications. [Link]

  • Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2 | The Journal of Organic Chemistry - ACS Publications. (2017, January 9). ACS Publications. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021, July 7). MDPI. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2025, October 15). MDPI. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC. (2023, March 27). National Center for Biotechnology Information. [Link]

  • Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study | ACS Omega. (2019, January 15). ACS Publications. [Link]

  • Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals - Ask Pharmacy. Ask Pharmacy. [Link]

  • Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC. National Center for Biotechnology Information. [Link]

  • The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. (n.d.). ResearchGate. [Link]

  • Environmentally Benign Synthesis of Heterocyclic Compounds using Various Catalytic Approaches: A Comprehensive Review - ResearchGate. (2026, February 6). ResearchGate. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. National Center for Biotechnology Information. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomed J Sci & Tech Res. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019, July 19). Beilstein Journals. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. (2022, November 22). MDPI. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Publishing. (2025, September 25). Royal Society of Chemistry. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2017, March 4). MDPI. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Separation Science. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023, April 4). MDPI. [Link]

  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses - Journal of Food and Drug Analysis. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). E3S Web of Conferences. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed. (n.d.). PubMed. [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Publications. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024, July 24). MDPI. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. (n.d.). SciSpace. [Link]

  • ICH guideline for photostability testing: aspects and directions for use - IMR Press. (2003, December 1). IMR Press. [Link]

Sources

reducing off-target effects of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

A Guide to Characterizing and Mitigating Off-Target Effects

This guide is structured to help you proactively identify and solve potential issues related to selectivity. We will move from foundational questions to in-depth troubleshooting workflows and detailed experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: I'm using 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, and my cellular phenotype doesn't align with my target hypothesis. What are the first troubleshooting steps?

A: Before investigating off-targets, always verify the fundamentals:

  • Compound Integrity: Confirm the identity and purity of your compound batch via LC-MS and ¹H NMR. Ensure it has not degraded during storage.

  • Solubility: Visually inspect your media after adding the compound. Precipitated compound is inactive. If solubility is an issue, consider using a different solvent or formulation, always testing the vehicle as a control.

  • Concentration: Verify your dilution calculations. Perform a dose-response experiment to ensure you are working within an appropriate concentration range. The effective concentration should ideally be within a 10-fold window of the target's biochemical IC₅₀ or binding Kd.

  • Vehicle Control: Ensure you have a parallel experiment running with the highest concentration of the vehicle (e.g., DMSO) used in your compound-treated samples. This is critical to confirm the observed phenotype is not an artifact of the solvent.

Q2: What are the most common off-target families for imidazo[1,2-a]pyridine-based compounds?

A: The imidazo[1,2-a]pyridine scaffold has been associated with activity against several major protein families. If you observe an unexpected phenotype, it is logical to consider if it could be mediated by one of these common liabilities:[3]

  • Protein Kinases: Numerous derivatives inhibit kinases, including CDKs and those in the PI3K/AKT/mTOR pathway.[3][6]

  • G-Protein Coupled Receptors (GPCRs): Notably, this scaffold is the basis for drugs that bind central and peripheral benzodiazepine receptors (GABA-A receptors).[7][8]

  • Nuclear Receptors: Certain derivatives have been shown to modulate the Aryl Hydrocarbon Receptor (AHR), which can trigger widespread changes in gene expression.[9]

  • Other Enzymes and Proteins: The scaffold has also been found in compounds targeting tubulin, HDACs, and the 18-kDa translocator protein (TSPO).[3][10]

Q3: How do I select an appropriate concentration for my cell-based assays to minimize the risk of off-target effects?

A: The principle of dose-dependence is key. Off-target effects are often engaged at higher concentrations than the primary target.

  • Determine On-Target Potency: First, if possible, determine the compound's potency (IC₅₀ or EC₅₀) against your purified target protein in a biochemical assay.

  • Establish Cellular Potency: Perform a dose-response curve in your cellular assay to find the EC₅₀ for your desired phenotype.

  • Select Working Concentration: For routine experiments, use the lowest concentration that gives a robust on-target effect (e.g., EC₈₀-EC₉₀). Avoid using concentrations significantly (e.g., >10-fold) above the cellular EC₅₀. If the cellular EC₅₀ is dramatically higher than the biochemical IC₅₀, it may indicate poor permeability or high protein binding, and using very high concentrations to compensate raises the risk of off-target engagement. Rigorous validation is essential in such cases.[11][12]

Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

When the initial checks are complete and you still suspect an off-target effect, a systematic validation workflow is required. The goal is to prove that the biological effect you observe is a direct consequence of modulating your intended target.[13]

Workflow for Validating a Target-Phenotype Link

This workflow provides a logical sequence of experiments to build confidence that your compound's activity is on-target.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Genetic Validation cluster_3 Conclusion start Observed Cellular Phenotype confirm_te Confirm Target Engagement in Intact Cells? (e.g., CETSA, NanoBRET) start->confirm_te te_yes Engagement Confirmed confirm_te->te_yes Yes te_no No Engagement confirm_te->te_no No ortho_chem Use Structurally Different Inhibitor of Same Target te_yes->ortho_chem neg_control Use Structurally Similar Inactive Analog te_yes->neg_control off_target High Confidence OFF-TARGET Effect te_no->off_target ortho_pheno Same Phenotype? ortho_chem->ortho_pheno neg_pheno Phenotype Abolished? neg_control->neg_pheno genetic_val Perform Genetic Validation (Rescue or Knockout/Knockdown) ortho_pheno->genetic_val Yes ortho_pheno->off_target No neg_pheno->genetic_val Yes neg_pheno->off_target No phenocopy Knockout/Knockdown Phenocopies Drug? on_target High Confidence ON-TARGET Effect phenocopy->on_target Yes phenocopy->off_target No rescue Resistant Mutant Rescues Phenotype? rescue->on_target Yes rescue->off_target No

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Problem 1: Suspected Kinase Off-Targets

Given the prevalence of kinase activity in this scaffold, it is a primary area to investigate.

Diagnostic Approach: The most efficient method is to screen the compound against a broad panel of kinases. Several vendors provide these services, offering both biochemical and cell-based formats.[14][15][16] Cellular assays are often preferred as they account for cell permeability and provide more physiologically relevant data.[17]

Interpreting the Data: You will receive data showing the percent inhibition of each kinase at a given concentration (typically 1-10 µM).

Table 1: Example Kinase Selectivity Profile Data (at 1 µM Compound)

Kinase Target Family % Inhibition (Biochemical Assay) % Target Occupancy (Cellular NanoBRET Assay) Interpretation
Target X (intended) CMGC 98% 95% Potent on-target activity
Off-Target A TK 85% 90% Potent off-target; requires follow-up
Off-Target B AGC 75% 15% Biochemical hit, but poor cellular engagement
Off-Target C CAMK 55% 5% Weak biochemical hit, likely irrelevant in cells

| Off-Target D | STE | 12% | <1% | Inactive |

Solution: For potent off-targets confirmed in a cellular context (like Off-Target A), you must conduct follow-up experiments. Use a known selective inhibitor of "Off-Target A" to see if it reproduces the phenotype observed with your compound. If it does, your phenotype is likely due to this off-target activity.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot

CETSA is a powerful method to verify that your compound directly binds to its intended target inside intact cells.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20]

Materials:

  • Cultured cells expressing the target protein.

  • Your compound dissolved in a suitable vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer, or PBS with 0.4% NP-40 and inhibitors).

  • Standard Western Blotting equipment and reagents.

  • A validated primary antibody against the target protein.

  • Thermal cycler or heating blocks.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat one set of cells with your compound at an effective concentration (e.g., 5x cellular EC₅₀) for 1-2 hours.

    • Treat a control set of cells with the equivalent volume of vehicle (DMSO).

  • Heat Challenge:

    • Harvest cells, wash with cold PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension from both the compound-treated and vehicle-treated groups into separate PCR tubes.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step on ice.[21]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and performing three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).[18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[21]

  • Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Measure the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western Blotting using a specific antibody for your target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both vehicle- and compound-treated samples.

    • Plot the relative band intensity (normalized to the 40°C sample) against temperature.

    • A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization and therefore, target engagement.

References

  • Ocasio, C. A., & O'Shea, J. P. (2021). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. ACS Omega.
  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Pamgene. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Scott, J. S. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. Available at: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. EFMC. Available at: [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Goodall, A. H., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. Available at: [Link]

  • Deep, A., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]

  • Da Settimo, F., et al. (1995). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. PubMed. Available at: [Link]

  • de F. S. Santos, M., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Lazzarato, L., et al. (2015). 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. PubMed. Available at: [Link]

  • Taliani, S., et al. (2007). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors. PubMed. Available at: [Link]

  • Chesnel, A., et al. (2025). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv. Available at: [Link]

Sources

Technical Support Center: Method Refinement for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the unique physicochemical and biological challenges associated with the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold.

This class of compounds is highly privileged in medicinal chemistry, frequently utilized in the development of c-Met kinase inhibitors, anti-tubercular agents targeting QcrB, and antiprotozoal compounds[1][2][3]. However, the exact structural features that make this scaffold potent—its flat, hydrophobic 2-phenyl ring and the electron-withdrawing 6-carbonitrile group—also introduce significant assay interferences, including poor aqueous solubility, auto-fluorescence, and colloidal aggregation[4][5].

This guide provides field-proven, self-validating methodologies to ensure the integrity of your biological data.

Experimental Triage Workflow

Before initiating large-scale screening, it is critical to triage your imidazo[1,2-a]pyridine derivatives to prevent false positives. The workflow below outlines the logical progression for assay optimization.

AssayWorkflow Start Compound Stock (10 mM in DMSO) Solubility Aqueous Dilution (Check Aggregation) Start->Solubility Interference Auto-fluorescence Screening Solubility->Interference Soluble (>95%) Troubleshoot Formulation Optimization (BSA / Co-solvents) Solubility->Troubleshoot Precipitation Biochemical TR-FRET Kinase Assay (Add 0.01% Triton X-100) Interference->Biochemical Pass Cellular Cell Viability Assay (Use Luminescence) Interference->Cellular Pass Troubleshoot->Solubility

Workflow for triage and optimization of imidazo[1,2-a]pyridine biological assays.

Troubleshooting & FAQs

Part A: Physicochemical Interferences & Artifacts

Q1: My biochemical kinase assay yields flat or biphasic IC50 curves. What is the root cause? Causality: The highly planar and hydrophobic nature of the 2-phenylimidazo[1,2-a]pyridine core frequently leads to the formation of colloidal aggregates in aqueous buffers[4]. These micro-aggregates sequester the target protein (e.g., c-Met or IRAK 1/4), leading to promiscuous, non-specific enzyme inhibition rather than true active-site binding[2][6]. Refinement: Implement a self-validating detergent control. Run the assay in parallel with and without a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS). If the compound's potency drops significantly in the presence of the detergent, the initial activity was an aggregation artifact.

Q2: I am observing unusually high background signals in my Resazurin/Alamar Blue cell viability assays. How can I mitigate this? Causality: Imidazo[1,2-a]pyridines possess an extended conjugated π-system, rendering them inherently fluorescent. The 6-carbonitrile modification acts as a strong electron-withdrawing group, which shifts the emission spectrum, frequently overlapping with the excitation/emission wavelengths of standard fluorophores like resorufin (the reduced form of resazurin)[4][5]. Refinement: Transition to an ATP-dependent luminescence assay (e.g., CellTiter-Glo), which is entirely independent of fluorescence readouts. If fluorescence must be used, you must include a "compound-only" background subtraction plate for every concentration tested.

Part B: Target-Specific & Cellular Assay Refinement

Q3: There is a severe disconnect between my biochemical c-Met IC50 (nanomolar) and my whole-cell EBC-1 proliferation IC50 (micromolar). How do I bridge this gap? Causality: While the 6-carbonitrile group improves target affinity, the overall lipophilicity of the 2-phenyl substitution can result in high plasma protein binding (PPB) to serum in the culture media, drastically reducing the free fraction of the drug available to enter the cell[2]. Refinement: Conduct a serum-shift assay (testing at 1%, 5%, and 10% FBS) to calculate the protein-adjusted IC50. If the IC50 shifts by >10-fold, protein binding is the culprit.

Q4: When testing against Mycobacterium tuberculosis (targeting QcrB), my Minimum Inhibitory Concentration (MIC) values fluctuate wildly between runs. Causality: Imidazo[1,2-a]pyridines that target the electron transport chain (such as QcrB inhibitors) are highly sensitive to the metabolic state of the bacilli and the specific carbon sources present in the assay media[3]. Refinement: Standardize the assay using Middlebrook 7H9 broth supplemented with a non-fermentable carbon source. Strictly control the pre-culture optical density (OD600) to ensure the bacteria are in the logarithmic growth phase, ensuring consistent reliance on QcrB.

Mechanism of Action: True Inhibition vs. Artifacts

Understanding the physical state of your compound is as important as understanding its biological target. The diagram below illustrates how aggregation can mimic true pathway inhibition.

Mechanism Inhibitor 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile Target Target Kinase (e.g., c-Met / QcrB) Inhibitor->Target Specific Binding (Monomeric) OffTarget Colloidal Aggregates (False Positives) Inhibitor->OffTarget Aqueous Aggregation Downstream Downstream Signaling (PI3K/AKT or ATP Depletion) Target->Downstream Modulates OffTarget->Target Promiscuous Inhibition Phenotype Cell Death / Growth Arrest Downstream->Phenotype

Mechanistic pathway of target inhibition vs. promiscuous aggregation artifacts.

Standardized & Self-Validating Protocols

Protocol 1: Aggregate-Free TR-FRET Kinase Assay

This protocol is designed to eliminate false positives caused by the hydrophobic nature of the 2-phenylimidazo[1,2-a]pyridine scaffold.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO. Perform serial dilutions in DMSO to maintain a 100x concentration.

  • Buffer Preparation (Self-Validation Step): Prepare two identical kinase assay buffers (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA). To Buffer A, add 0.01% Triton X-100. Leave Buffer B detergent-free.

  • Aqueous Transfer: Transfer 1 µL of the 100x compound stock into 99 µL of Buffer A and Buffer B (Final DMSO = 1%). Note: Observe for immediate cloudiness, indicating precipitation.

  • Enzyme Incubation: Add the target kinase (e.g., c-Met) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction & Readout: Add ATP and the TR-FRET substrate. Read the plate at standard Europium/APC emission wavelengths.

  • Data Analysis: Compare the IC50 curves between Buffer A and Buffer B. A functional compound will maintain its IC50 in Buffer A.

Protocol 2: Luminescence-Based Whole-Cell Viability Assay

This protocol avoids the auto-fluorescence interference common to 6-carbonitrile substituted imidazopyridines.

  • Cell Seeding: Seed target cells (e.g., EBC-1 for c-Met assays or HepG2) in a white, opaque 96-well plate at 5,000 cells/well in 90 µL of media. Incubate overnight.

  • Compound Dosing: Add 10 µL of 10x compound diluted in media. Crucial Control: Prepare a parallel plate containing only media and compound (no cells) to verify that the compound does not chemically interact with the luminescence reagent.

  • Incubation: Incubate for 72 hours under standard conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo to each well.

  • Lysis & Readout: Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence with an integration time of 0.5–1.0 seconds per well.

Quantitative Quality Control Metrics

Use the following table to benchmark your assay parameters against industry standards for this specific chemical class.

Assay ParameterTypical Issue with 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrileAcceptable ThresholdTroubleshooting Action
Aqueous Solubility Precipitation upon dilution from DMSO stock.> 50 µM in 1% DMSO buffer.Add 0.01% Triton X-100 or formulate with 1% BSA.
Hill Slope (Biochemical) Steep curves (Hill slope > 2.0) indicating aggregation.0.8 to 1.2Run detergent control (Protocol 1); centrifuge before assay.
Auto-fluorescence High background in Resazurin/FITC channels.Signal < 10% of positive control.Switch to Luminescence (Protocol 2) or perform background subtraction.
Serum Shift (Cellular) Loss of potency in whole-cell assays.< 5-fold IC50 shift between 1% and 10% FBS.Calculate protein-adjusted IC50; optimize lipophilic efficiency (LipE).

References

  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M.
  • Source: acs.
  • Source: google.

Sources

Technical Support Center: Overcoming Reproducibility Challenges in 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as c-Met inhibitors for cancer therapy and as ligands for benzodiazepine receptors.[1][2] The 6-carbonitrile derivative, in particular, is a key intermediate for further functionalization. However, researchers frequently encounter challenges with poor reproducibility in its synthesis and downstream applications. This guide provides a comprehensive, experience-driven resource to troubleshoot common issues, ensuring more consistent and reliable experimental outcomes.

This support center is structured to provide rapid answers through FAQs and in-depth analysis through detailed troubleshooting guides. Our goal is to explain the causality behind experimental choices, empowering you to not only solve current problems but also to proactively prevent future issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My reaction yield for the Groebke-Blackburn-Bienaymé (GBB) synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is low or non-existent. What are the first things to check?

A1: Low yield in the GBB reaction is a frequent issue. Before undertaking extensive optimization, verify these critical parameters:

  • Reagent Quality: Isocyanides are notoriously unstable and prone to polymerization or hydrolysis. Use freshly opened or recently purified isocyanide. The aldehyde (benzaldehyde) should be free of benzoic acid, which can form upon air oxidation. Use freshly distilled or purchased aldehyde.

  • Solvent Purity: The presence of water can significantly hinder the reaction, particularly the initial imine formation.[3] Use anhydrous solvents. Methanol, often used in GBB reactions, should be of high purity as it can also act as a cocatalyst.[4]

  • Catalyst Activity: If using a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, NH₄Cl), ensure it has not been deactivated by atmospheric moisture.[5]

  • Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of the aldehyde and degradation of other sensitive reagents.

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. How do I identify the product and major byproducts?

A2: A complex TLC profile is common. The desired product, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, is a relatively non-polar, fluorescent molecule.

  • Product Identification: The product spot should be UV-active and will often appear as a bright fluorescent spot under a UV lamp (254 nm or 365 nm). It will typically have a moderate Rf value in a standard mobile phase like ethyl acetate/hexane.

  • Common Byproducts:

    • Unreacted 2-Amino-5-cyanopyridine: This is a more polar starting material and will have a lower Rf value.

    • Ugi Adducts: In some cases, classic Ugi adducts can form as byproducts, especially if reaction conditions are not optimal.[5]

    • Aldehyde-derived impurities: Benzaldehyde can undergo self-condensation or oxidation.

  • Troubleshooting Step: Run co-spots of your starting materials alongside the reaction mixture to definitively identify them. Use a staining agent (like potassium permanganate) if some spots are not UV-active.

Q3: My ¹H NMR spectrum looks messy and doesn't match the literature. What are the likely issues?

A3: An ambiguous NMR spectrum can be frustrating. Here are the primary causes:

  • Residual Solvent: Ensure your sample is thoroughly dried under high vacuum. Residual purification solvents (ethyl acetate, hexane, dichloromethane) are a common source of confusing peaks.

  • Impurity Co-elution: The "messy" signals could be from impurities that co-eluted with your product during chromatography. Re-purifying the sample with a different solvent system may be necessary.

  • Paramagnetic Impurities: Trace amounts of metal catalysts (e.g., from copper or palladium-catalyzed reactions if an alternative synthesis was used) can cause significant peak broadening.[6]

  • Isomeric Confusion: Although less common in this specific synthesis, imidazo[1,2-a]pyridine isomers can have distinct NMR spectra. Accurate characterization is crucial to confirm you have the correct isomer.[7]

Q4: My purified compound has poor solubility in aqueous buffers for biological assays. What can I do?

A4: Imidazo[1,2-a]pyridine scaffolds are often poorly soluble in water.

  • Co-solvents: The most common solution is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration, as it can affect biological activity.

  • Formulation Strategies: For in-vivo studies, formulation with solubilizing agents like cyclodextrins or conversion to a salt form (e.g., hydrochloride salt) may be necessary to improve bioavailability.

  • Structural Modification: In the long term, medicinal chemistry efforts often focus on adding polar functional groups to the scaffold to enhance solubility.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into resolving persistent reproducibility issues at each stage of the experimental workflow.

Guide 1: Synthesis & Reaction Optimization

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for synthesizing this scaffold.[8] However, its success is highly dependent on carefully controlled conditions. Poor reproducibility often originates from subtle variations in this step.

  • The Problem of Imine Formation: The reaction begins with the acid-catalyzed condensation of 2-amino-5-cyanopyridine and benzaldehyde to form an imine intermediate. This is a reversible equilibrium reaction. The presence of water can push the equilibrium back towards the starting materials, drastically reducing the concentration of the key intermediate.

  • The Role of the Catalyst: Both Lewis acids (like Sc(OTf)₃) and Brønsted acids (like NH₄Cl or p-toluenesulfonic acid) can be used.[4][5] The catalyst's primary role is to activate the aldehyde's carbonyl group, making it more electrophilic and accelerating the imine formation. The choice and concentration of the catalyst can be critical and may require optimization.

  • Isocyanide Reactivity: The isocyanide then attacks the imine to form a nitrilium intermediate. This step is generally irreversible. However, isocyanides are sensitive reagents that can be degraded by acidic conditions or trace impurities, leading to lower yields.

G cluster_0 Problem: Low/No Product Yield cluster_1 Tier 1: Reagent & Solvent Checks cluster_2 Tier 2: Reaction Condition Optimization cluster_3 Tier 3: Advanced Troubleshooting A Low Yield or No Reaction B Verify Aldehyde Purity (distill if necessary) A->B Start Here C Use Fresh/Purified Isocyanide B->C D Ensure Anhydrous Solvent (use molecular sieves) C->D E Screen Catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, NH₄Cl) D->E If Tier 1 fails F Optimize Temperature (start at RT, then heat if needed) E->F G Check Stoichiometry (slight excess of aldehyde/isocyanide?) F->G H Monitor by LC-MS to identify intermediate buildup or side products G->H If Tier 2 fails I Consider Alternative Synthesis Route (e.g., condensation with α-haloketone) H->I

Caption: Troubleshooting workflow for low-yield synthesis.

Guide 2: Work-up and Purification

A successful reaction can be compromised by a poorly executed work-up or purification strategy, leading to product loss and impure material.

  • Product Loss During Extraction: The imidazo[1,2-a]pyridine core has a basic nitrogen atom. If the aqueous phase during work-up is too acidic, the product can become protonated and partition into the aqueous layer, leading to significant loss of material.

  • Inappropriate Chromatography Conditions:

    • Stationary Phase: Silica gel is standard. However, the slightly basic nature of the product can lead to tailing on the column. Using a silica gel slurry treated with a small amount of triethylamine (~1%) can mitigate this.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Overly polar solvent systems can fail to separate the product from polar impurities.

G A Crude Reaction Mixture B Aqueous Work-up (Quench with NaHCO₃ or H₂O) A->B C Is the product highly crystalline? B->C D Attempt Direct Recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexane) C->D Yes E Column Chromatography C->E No / Oily I Pure Product D->I F Does TLC show significant tailing? E->F G Use Neutralized Silica Gel (add 1% Et₃N to mobile phase) F->G Yes H Use Standard Silica Gel F->H No G->I H->I

Caption: Decision tree for purification strategy.

Guide 3: Analytical Characterization

Unambiguous characterization is the cornerstone of reproducibility.[7] Misinterpretation of analytical data can lead to the use of impure or incorrect material in subsequent experiments.

The following table summarizes the expected spectroscopic data for the target compound, which is crucial for validation.

Technique Parameter Expected Value / Observation Reference
¹H NMR (CDCl₃)H-5 Chemical Shift (δ)~8.4 ppm (s, 1H)[9]
H-7 Chemical Shift (δ)~7.5 ppm (d, 1H)[9]
H-8 Chemical Shift (δ)~7.1 ppm (d, 1H)[9]
Phenyl-H (ortho)~7.9-8.0 ppm (m, 2H)[10]
Phenyl-H (meta/para)~7.3-7.5 ppm (m, 3H)[10]
¹³C NMR Imidazole C=N~145-146 ppm[11]
Nitrile (C≡N)~117-118 ppmN/A
Mass Spec [M+H]⁺Calculated: 220.0869, Found: ~220.087N/A
IR Spec C≡N stretch~2220-2230 cm⁻¹N/A

Note: Exact chemical shifts can vary based on the solvent and spectrometer used.

Section 3: Validated Experimental Protocols

Following a standardized, detailed protocol is the most effective way to improve reproducibility.

Protocol 1: Step-by-Step Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol is adapted from established procedures and optimized for reproducibility.[9][12]

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-cyanopyridine (1.0 eq), benzaldehyde (1.1 eq), and anhydrous methanol (0.2 M concentration relative to the aminopyridine).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.

  • Catalyst Addition: Add ammonium chloride (NH₄Cl, 0.1 eq) to the stirring mixture. Rationale: NH₄Cl is a mild and inexpensive Brønsted acid catalyst that is effective for this transformation.[13]

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 eq) dropwise to the solution at room temperature. Safety Note: Isocyanides have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The disappearance of the aminopyridine spot is a good indicator of completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then brine (1 x 20 mL). Rationale: The bicarbonate wash removes any unreacted acidic catalyst and potential benzoic acid impurity.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Standardized Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in 5% ethyl acetate/hexane. For every 100 g of silica, add 1 mL of triethylamine to the slurry and mix well. Rationale: The triethylamine deactivates acidic sites on the silica, preventing product tailing and improving separation.

  • Column Packing: Pack a glass column with the prepared silica slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 40%).

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile as a solid.

By adhering to these detailed protocols and utilizing the troubleshooting guides, researchers can significantly improve the reproducibility of their work with this valuable chemical scaffold.

References

  • Panda, J., et al. (2021). ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. Retrieved from [Link]

  • Panda, J., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. ResearchGate. Retrieved from [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. ERIC. Retrieved from [Link]

  • (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Retrieved from [Link]

  • (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Indian Academy of Sciences. Retrieved from [Link]

  • (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Retrieved from [Link]

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Retrieved from [Link]

  • (n.d.). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. Retrieved from [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Retrieved from [Link]

  • (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]

  • (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Retrieved from [Link]

  • (n.d.). Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Frontiers. Retrieved from [Link]

  • (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Retrieved from [Link]

  • (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Retrieved from [Link]

  • (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. Retrieved from [Link]

  • (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. Retrieved from [Link]

  • (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PMC. Retrieved from [Link]

  • (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. Retrieved from [Link]

  • (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. RSC Publishing. Retrieved from [Link]

  • (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved from [Link]

Sources

Technical Support Center: HPLC Optimization for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated analytical support portal for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. As a privileged scaffold in medicinal chemistry, the imidazo[1,2-a]pyridine core presents unique chromatographic challenges due to its basic bridgehead nitrogen (1)[1]. When coupled with the electron-withdrawing 6-carbonitrile group and the hydrophobic 2-phenyl ring, this molecule requires precise control over mobile phase chemistry to prevent peak tailing and ensure reproducible retention. This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols for analytical scientists.

Section 1: Diagnostic Workflow

HPLC_Troubleshooting Start HPLC Issue Detected: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Tailing Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing Retention Retention Time Instability / Drift Start->Retention Resolution Poor Resolution from Synthetic Impurities Start->Resolution Silanol Assess Silanol Interactions (Basic N protonated?) Tailing->Silanol pKa_Shift Buffer Capacity Issue (Operate ±2 units from pKa) Retention->pKa_Shift Gradient Optimize Gradient Slope (e.g., 5-95% MeCN over 15 min) Resolution->Gradient pH_Control Adjust Mobile Phase pH (Target pH < 3.0 or > 8.0) Silanol->pH_Control Chemical Optimization Column Deploy End-capped or Polar-Embedded C18 Silanol->Column Hardware Optimization pKa_Shift->pH_Control

Diagnostic decision tree for resolving peak tailing, retention instability, and resolution issues.

Section 2: Troubleshooting Knowledge Base (FAQs)

Q1: Why does 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile exhibit severe peak tailing, and what is the mechanistic fix? Causality & Explanation: Peak tailing in reversed-phase HPLC is rarely a random artifact; for basic analytes, it is heavily driven by secondary chemical interactions. The imidazo[1,2-a]pyridine core contains a basic nitrogen. Although the strongly electron-withdrawing 6-carbonitrile group lowers its pKa (estimated pKa ~3.5–4.5), the molecule easily protonates in weakly acidic conditions. When this positively charged species travels through a silica-based column, it undergoes ion-exchange interactions with negatively charged, ionized residual silanols (Si-O⁻) on the stationary phase (2)[2]. Because this adsorption acts like "chemical velcro," the analyte struggles to desorb, creating an asymmetric tail (3)[3]. Solution:

  • Chemical Suppression (Mobile Phase): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH 2.0–2.5, residual silanols are fully protonated (neutralized to Si-OH), effectively shutting down the secondary ion-exchange mechanism (4)[4].

  • Hardware Shielding (Stationary Phase): Utilize highly end-capped or polar-embedded C18 columns. Endcapping chemically blocks residual silanols, while polar-embedded groups provide a steric and electrostatic shield for basic compounds (2)[2].

Q2: My retention times are drifting between injections. How do I stabilize the method? Causality & Explanation: Retention time drift for ionizable compounds is a classic symptom of operating too close to the analyte's pKa without sufficient buffer capacity. If the mobile phase pH fluctuates near the pKa of the 6-carbonitrile derivative, the ratio of ionized (hydrophilic) to un-ionized (hydrophobic) species shifts dynamically, causing unpredictable retention behavior (4)[4]. Solution: Ensure the mobile phase is buffered at least 2 pH units away from the analyte's pKa to lock it into a single ionization state:

  • Low pH Regime (pH ~2.0): The analyte is fully protonated. Use 10–20 mM phosphate buffer (pH 2.5) or 0.1% TFA. Note that TFA also acts as an ion-pairing agent, increasing the retention of the protonated species.

  • High pH Regime (pH ~8.0–9.0): The analyte is fully neutral. Use 10 mM ammonium bicarbonate. Ensure your column utilizes hybrid silica particles designed to withstand high pH environments.

Q3: How do I resolve the target compound from closely eluting synthetic intermediates? Causality & Explanation: The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives typically involves the condensation of an aminopyridine (e.g., 2-amino-5-cyanopyridine) with an α -haloketone (e.g., 2-bromoacetophenone) (1)[1]. The starting materials have vastly different polarities: the aminopyridine is highly polar and elutes early, while the acetophenone is highly hydrophobic. Solution: Implement a gradient elution strategy rather than an isocratic hold. A shallow initial gradient ensures retention of the polar amine, while a steep organic ramp elutes the hydrophobic acetophenone and the final bridged N-heterocycle efficiently.

Section 3: Self-Validating RP-HPLC Method Development Protocol

To ensure trustworthiness and data integrity, this protocol incorporates a built-in diagnostic step to differentiate between physical column degradation and chemical tailing (3)[3].

Step 1: System Benchmarking & Self-Validation

  • Purge the HPLC system with MS-grade Water and Acetonitrile.

  • Diagnostic Injection: Inject a mixture of Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker).

  • Validation Logic: Evaluate the Toluene peak. Since neutral compounds cannot undergo acid-base silanol interactions, a tailing Toluene peak indicates a physical problem (e.g., void at the column head, excessive extra-column volume). If Toluene is perfectly symmetric but your imidazopyridine tails, the issue is strictly chemical, validating the need for the steps below (3)[3].

Step 2: Mobile Phase Preparation

  • Aqueous (A): 0.1% TFA in MS-grade H2​O (Yields pH ~2.0 to neutralize silanols).

  • Organic (B): 0.1% TFA in MS-grade Acetonitrile.

Step 3: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size for UHPLC).

  • Equilibrate with 5% B until the baseline and system pressure are strictly stable ( ΔP<10 bar).

Step 4: Gradient Execution

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar impurities).

  • 1.0 - 7.0 min: 5% to 95% B (Linear ramp for target elution).

  • 7.0 - 8.5 min: 95% B (Column wash to remove highly retained hydrophobic dimers).

  • 8.5 - 10.0 min: 5% B (Re-equilibration).

Step 5: Detection & System Suitability

  • Monitor via UV (Diode Array Detector) at 254 nm and 280 nm.

  • Calculate the USP Tailing Factor ( T ). The method is considered validated and suitable for quantitative analysis if T≤1.5 (2)[2].

Section 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile under various mobile phase conditions, demonstrating the causality between pH, silanol activity, and peak shape.

Mobile Phase / BufferApprox. pHAnalyte StateSilanol StateUSP Tailing Factor ( T )Retention Factor ( k′ )
Water / No Buffer~5.5 - 6.0Partially IonizedIonized> 2.5 (Severe Tailing)Variable / Drifting
10 mM Ammonium Acetate~6.8Mostly NeutralIonized1.6 - 1.8 (Moderate)High
0.1% Formic Acid~2.7ProtonatedNeutralized1.2 - 1.4 (Good)Low
0.1% TFA~2.0ProtonatedNeutralized1.0 - 1.1 (Excellent)Medium (Ion-paired)
Section 5: References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". 5

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". 2

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". 4

  • Axion Labs. "HPLC Peak Tailing". 3

  • BenchChem. "Resolving peak tailing in HPLC analysis of hydantoin compounds". 6

  • Journal of Chemical Education - ACS Publications. "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry". 1

Sources

Technical Support Center: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Stability Support Center. As a highly conjugated, electron-rich heterocyclic pharmacophore with an electrophilic functional group, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is susceptible to multiple degradation pathways if mishandled. This guide is designed for researchers and drug development professionals to troubleshoot, understand, and prevent API degradation during storage.

Mechanistic Troubleshooting & FAQs

Q1: My stored batch of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile has developed a yellow/brown tint over time. What causes this, and is the batch ruined? Causality & Explanation: The imidazo[1,2-a]pyridine core is a fused bicyclic system containing 10 π-electrons, making it highly electron-rich. The C3 position, in particular, is highly susceptible to electrophilic attack and oxidation by atmospheric oxygen 1. Prolonged exposure to ambient air induces oxidative degradation, forming colored N-oxides or polymeric dimers. Resolution: Discard heavily discolored batches if purity drops below your acceptable threshold (verify via HPLC-UV at 254 nm). To prevent this, the compound must be stored under an inert atmosphere (Argon or N2).

Q2: LC-MS analysis of a 6-month-old sample shows a +18 Da mass shift. What is the mechanism behind this degradation? Causality & Explanation: A mass shift of +18 Da (addition of H₂O) corresponds to the hydrolysis of the C6-carbonitrile group into a primary amide. Nitriles contain an sp-hybridized carbon that is highly electrophilic due to the electronegativity of the adjacent nitrogen 2. Ambient moisture acts as a nucleophile, a process drastically accelerated by trace acidic or basic impurities left over from synthesis or formulation 3. Resolution: Ensure the API is stored in a desiccator (<10% Relative Humidity). If the compound is formulated as a salt, ensure no excess free acid or base remains post-crystallization.

Q3: Does the compound require protection from light during routine benchtop handling? Causality & Explanation: Yes. Imidazo[1,2-a]pyridines exhibit strong absorption in the UV and near-UV visible regions. Absorption of photons promotes the molecule to an excited state, which can react with triplet oxygen to form reactive oxygen species (ROS) or undergo direct photo-induced ring cleavage 4. While short-term handling (minutes to hours) is safe, continuous exposure to fluorescent laboratory lighting will degrade the compound.

Quantitative Degradation Profiles

The following table summarizes the quantitative kinetic impact of various environmental stressors on 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, providing a baseline for your own stability testing.

Degradation PathwayStress ConditionPrimary Impurity GeneratedEstimated Purity Loss (30 days)Preventative Storage Condition
Oxidation Ambient Air, 25°CC3-Oxidized derivatives / Dimers2.0% - 5.0%Argon/N₂ headspace
Hydrolysis 75% RH, 40°C2-Phenylimidazo[1,2-a]pyridine-6-carboxamide5.0% - 10.0%Desiccation (<10% RH)
Photodegradation UV/Vis Light (ICH Q1B)Ring-cleavage products10.0% - 15.0%Amber glassware
Thermal 60°C, Dark, DryMinimal (Thermally Stable)< 0.5%2-8°C (Long-term)

Self-Validating Experimental Protocol: API Storage & Stability Verification

To ensure your storage infrastructure is actively protecting the API, do not simply store the compound and hope for the best. Implement the following self-validating storage protocol which includes an internal control to prove the efficacy of your environmental isolation.

Step 1: Baseline Analytics (The Control Checkpoint) Analyze the fresh API via LC-MS and ¹H-NMR. Establish a baseline purity profile (target >99.5%). Ensure no amide peaks (broad singlets around 7-8 ppm in NMR) or +18 Da mass shifts are present.

Step 2: Aliquot Preparation Weigh 10–20 mg aliquots into amber glass vials. Storing in aliquots prevents repeated freeze-thaw cycles and limits repeated atmospheric exposure during routine sampling.

Step 3: Inert Backfilling (Schlenk-Style)

  • Place the open amber vials in a vacuum desiccator.

  • Apply vacuum (< -0.08 MPa) for 15 minutes to pull ambient air and surface moisture out of the powder.

  • Purge the desiccator with ultra-high purity (UHP) Argon.

  • Repeat the vacuum-purge cycle three times to ensure complete displacement of O₂.

Step 4: Sealing and Desiccation Cap the vials tightly under the continuous Argon stream. Place the sealed vials inside a secondary opaque container filled with active indicating desiccant (e.g., Drierite). Store the secondary container at 2-8°C.

Step 5: Internal Validation (Forced Degradation Control) This step makes the system self-validating. Set up a "Positive Control for Degradation." Place 5 mg of the API in an unsealed, clear glass vial exposed to ambient light, 40°C, and 75% RH. After 14 days, analyze both a properly stored aliquot and the positive control via LC-MS. Validation Criteria: The protocol is validated only if the properly stored sample retains baseline purity, while the positive control exhibits a +18 Da mass shift (amide formation) and UV-Vis spectral shifts (oxidation). This proves the degradation pathways are active in your specific lab environment and that your storage method successfully arrests them.

Visual Workflow of Degradation & Prevention

API_Stability API 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile O2 Oxygen (Air) API->O2 H2O Moisture (Humidity) API->H2O Light UV/Vis Light API->Light Oxidation C3 Oxidation (Color Change) O2->Oxidation Induces Hydrolysis Nitrile Hydrolysis (Amide Formation) H2O->Hydrolysis Induces Photo Photodegradation (Ring Cleavage) Light->Photo Induces Argon Argon Backfill Argon->O2 Blocks Desiccant Desiccation (<10% RH) Desiccant->H2O Blocks Amber Amber Glassware Amber->Light Blocks

Logical relationship between environmental stressors, degradation pathways, and storage solutions.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: PMC (NIH) URL:[1]

  • 20.7: Chemistry of Nitriles Source: LibreTexts URL:[2]

  • Hydrolysis of Nitriles Source: Organic Chemistry Tutor URL:[3]

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule Source: doi.org URL:[4]

Sources

Technical Support Center: Optimizing the Selectivity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and novel anti-infectives[1]. However, its planar, aromatic nature often leads to promiscuous target binding (e.g., broad-spectrum kinome cross-reactivity) and off-target liabilities.

This guide provides field-proven troubleshooting strategies, structural optimization logic, and validated protocols to help drug development professionals engineer high selectivity into their lead compounds.

System Architecture: Rational SAR Optimization Logic

SAR_Workflow cluster_0 Rational SAR Modifications cluster_1 Selectivity & Profiling Start 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile C3 C3 Substitution (Bulky Ethers/Amines) Start->C3 Phenyl 2-Phenyl Ring (Ortho-Halogenation) Start->Phenyl C8 C8 Functionalization (sp3 Solubilizing Groups) Start->C8 Kinome Kinome Profiling (Eliminate Off-Targets) C3->Kinome Steric Clash Phenyl->Kinome Dihedral Twist ADME ADME/Tox (CYP/hERG Assays) C8->ADME Lower clogP Target Highly Selective Lead Candidate Kinome->Target ADME->Target

Rational SAR workflow for optimizing the selectivity and ADME profile of the imidazopyridine core.

Troubleshooting FAQs: Rational Design & Selectivity

Q1: My 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivative shows promiscuous binding across the human kinome. How can I engineer target specificity? A1: The imidazo[1,2-a]pyridine core naturally acts as an ATP-mimetic, with the N1 atom and the C2-phenyl group anchoring into the highly conserved kinase hinge region[2]. To break this promiscuity, you must disrupt the standard Type I binding mode.

  • Actionable Solution: Functionalize the C3 position . Introducing bulky ethers or secondary amines at C3 via C-H functionalization[3] forces the molecule to project into the less conserved DFG-out or allosteric pockets, shifting the molecule to a Type I½ or Type II binding mode[2]. Furthermore, adding an ortho-halogen (e.g., -F or -Cl) to the 2-phenyl ring restricts the dihedral angle between the phenyl ring and the core. This induced non-planarity creates steric clashes with off-target kinases that possess narrow hydrophobic pockets, drastically improving isoform selectivity[2].

Q2: I am trying to repurpose this scaffold for anti-tubercular applications, but human kinase off-target toxicity is limiting my therapeutic window. What is the structural workaround? A2: You can completely ablate kinase affinity by exploiting massive steric bulk that human kinase active sites cannot accommodate.

  • Actionable Solution: Append a long, flexible ether chain at the C3 position. For example, synthesizing 3-(3-phenoxypropoxy)-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile completely shifts the target profile away from human kinases and selectively targets mycobacterial ATP synthase[4]. The 6-carbonitrile group maintains metabolic stability, while the C3-ether extension acts as a selective pharmacophore for the mycobacterial target[4].

Q3: My compound is hitting the target selectively in biochemical assays, but failing in cellular assays due to poor metabolic stability and high CYP3A4 inhibition. Does the 6-carbonitrile group contribute to this? A3: No, the 6-carbonitrile group is strongly electron-withdrawing and actually protects the imidazopyridine core from CYP-mediated oxidative metabolism (e.g., epoxidation)[3]. The likely culprit is the high lipophilicity (clogP > 4) driven by the unsubstituted 2-phenyl ring and the planar core.

  • Actionable Solution: Optimize the Ligand Lipophilicity Efficiency (LLE)[2]. Introduce polar, sp3-hybridized solubilizing groups (such as morpholine, piperazine, or highly substituted aliphatic amines) at the C8 position or via a linker on the 2-phenyl ring. This reduces the overall lipophilicity, preventing non-specific hydrophobic trapping in CYP450 active sites while maintaining the core interactions.

Data Presentation: SAR Impact on Selectivity Metrics

The following table summarizes how specific structural modifications to the 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold dictate target selectivity and ADME properties:

Structural ModificationPrimary Target ImpactOff-Target / ADME ImpactCausality / Mechanism
Unsubstituted Core High Kinase AffinityPromiscuous (Pan-kinase)Flat aromatic system mimics ATP in the highly conserved hinge region.
C3 Bulky Ether/Amine Shifts to Type I½ / IIEliminates >80% off-target kinasesSteric bulk forces compound into the less conserved DFG-out pocket[2].
C3 Long-chain Ether ATP Synthase (Mycobacteria)Ablates all human kinase activityExceeds spatial constraints of human kinase active sites[4].
2-Phenyl Ortho-Halogen Isoform-Specific KinaseReduces homologous kinase bindingInduces a dihedral twist, creating a steric clash in narrow hydrophobic pockets[2].
C8 sp3-Amine Addition Maintains Primary TargetReduces CYP3A4 / hERG trappingLowers clogP and improves Ligand Lipophilicity Efficiency (LLE)[2].
Experimental Protocol: High-Throughput Selectivity Profiling & Target Engagement

To empirically validate the selectivity of your synthesized derivatives, utilize this self-validating workflow combining biochemical profiling with cellular target engagement.

Step 1: Compound Preparation & Quality Control

  • Synthesize the target 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivative via a Groebke–Blackburn–Bienaymé multicomponent reaction or standard condensation[5].

  • Purify the compound to >95% via preparative HPLC. Verify structural integrity using 1H/13C NMR and HRMS.

  • Prepare a 10 mM stock solution in LC-MS grade DMSO.

Step 2: Active-Site Directed Competition Binding (Kinome Profiling)

  • Dilute the compound to a working concentration of 1 µM in assay buffer (1x PBS, 0.05% Tween-20, 1 mM DTT).

  • Incubate the compound with a panel of DNA-tagged kinase constructs (e.g., KINOMEscan panel) and immobilized active-site directed ligands for 1 hour at room temperature.

  • Elute the unbound kinases. Quantify the remaining bound kinases using quantitative PCR (qPCR) targeting the DNA tags.

  • Calculate the Selectivity Score (S-score), defined as the number of kinases with <10% control binding divided by the total number of kinases tested. An S-score < 0.05 indicates high selectivity.

Step 3: Cellular Thermal Shift Assay (CETSA) for Target Validation

  • Treat live target cells (e.g., MV4-11 cells for FLT3/IRAK testing) with 1 µM of the optimized compound or a DMSO control for 2 hours at 37°C[6].

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lyse the cells using repeated freeze-thaw cycles using liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes to separate soluble (stabilized) proteins from precipitated aggregates.

  • Analyze the soluble fraction via Western blot using target-specific antibodies. A positive shift in the melting temperature ( Tm​ ) confirms intracellular target engagement and selectivity over homologous isoforms.

References
  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Source: acs.org.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: acs.org.
  • Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Source: researchgate.net.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Source: rsc.org.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: mdpi.com.
  • Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 inhibitors. Source: google.com.

Sources

Technical Support Center: LC-MS/MS Analysis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (Exact Mass: 219.0796 Da; Formula: C₁₄H₉N₃).

Because this molecule features both a highly basic imidazo[1,2-a]pyridine core and a distinct carbonitrile (-CN) moiety, it presents unique challenges in both chromatographic separation and gas-phase fragmentation [1]. This guide bypasses generic advice to focus on the exact causality of your experimental issues, providing self-validating protocols to ensure absolute data integrity.

Part 1: Diagnostic Workflows

Before adjusting instrument parameters, it is critical to isolate whether the analytical failure stems from the liquid chromatography (LC) phase or the mass spectrometry (MS) phase.

PeakTailing Start Analyze 2-Phenylimidazo [1,2-a]pyridine-6-carbonitrile Assess Assess Chromatographic Peak Shape Start->Assess Tailing Severe Peak Tailing (Asymmetry > 1.5) Assess->Tailing Issue Detected Good Symmetrical Peak (Asymmetry 0.9-1.2) Assess->Good Optimal Cause Basic Nitrogen interacting with acidic silanols Tailing->Cause Action1 Switch to CSH Column or End-capped C18 Cause->Action1 Action2 Add 0.1% Formic Acid or shift to High pH Cause->Action2 Validate Inject Neutral Probe (e.g., Toluene) Action1->Validate Action2->Validate Validate->Good Probe is sharp Physical Physical Void/Frit Issue (Replace Column) Validate->Physical Probe tails

Diagnostic logic for isolating chemical vs. physical causes of LC peak tailing.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

FAQ 1: Why am I observing severe peak tailing and broadening on a standard C18 column?

The Causality: The imidazo[1,2-a]pyridine core contains a highly basic nitrogen (N1). At standard acidic to neutral mobile phase pH (pH 3–7), this nitrogen is heavily protonated. Standard silica-based reversed-phase columns contain residual surface silanols (Si-O⁻) which act as weak cation exchangers. The secondary electrostatic interaction between your protonated analyte and these deprotonated silanols causes the analyte to "stick" and release slowly, resulting in a tailing peak [2, 3].

The Solution: You must disrupt this secondary interaction. You have two chemical pathways:

  • Ion Suppression (Low pH): Lower the pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA). This fully protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the ion-exchange effect.

  • Analyte Neutralization (High pH): If using a base-tolerant column (e.g., hybrid silica), raise the pH to 10.0 using 10 mM Ammonium Bicarbonate. This neutralizes the basic nitrogen on the imidazopyridine, allowing pure hydrophobic retention.

FAQ 2: My sensitivity in Positive ESI is extremely low, and I see unexplained masses. What is happening?

The Causality: While the basic nitrogen makes this compound highly amenable to Positive Electrospray Ionization (ESI+), poor sensitivity is often caused by charge competition . If your mobile phase lacks sufficient proton donors, ambient sodium or potassium in your glassware will form [M+Na]⁺ (m/z 242.07) or [M+K]⁺ (m/z 258.04) adducts. This splits your ion current across multiple precursor species, drastically reducing the intensity of the desired [M+H]⁺ (m/z 220.08) ion.

The Solution: Force the equilibrium toward[M+H]⁺ by adding a volatile buffer. Using 2–5 mM Ammonium Formate alongside 0.1% Formic Acid provides an overwhelming abundance of protons in the ESI droplet, effectively outcompeting alkali metal adduct formation.

FAQ 3: The compound resists fragmentation, and my MRM transitions are weak. How do I optimize this?

The Causality: Imidazo[1,2-a]pyridines are highly conjugated, stable aromatic systems. They do not fragment easily under low collision energies (CE) [1]. However, the carbonitrile (-CN) group at position 6 provides a highly specific, low-energy fragmentation pathway: the homolytic or heterolytic cleavage resulting in the neutral loss of Hydrogen Cyanide (HCN, 27.01 Da).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 220.08 LossHCN Neutral Loss of HCN (-27 Da) Precursor->LossHCN CE: 20-30 eV Cleavage Ring Cleavage / Loss of Phenyl Precursor->Cleavage CE: 35-45 eV Product1 Primary Quantifier m/z 193.07 LossHCN->Product1 Product2 Secondary Qualifier m/z 117.05 Cleavage->Product2

Primary ESI-MS/MS fragmentation pathways for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile.

Part 3: Quantitative Data & Optimization Guidelines

Table 1: Optimized MRM Transitions & Energy Dependencies

Note: Exact CE values will vary slightly by instrument manufacturer (e.g., Waters vs. Sciex).

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)PurposeMechanistic Rationale
220.1193.127 Da (HCN)22 - 28QuantifierLowest energy barrier; highly specific to the 6-carbonitrile moiety.
220.1117.1103 Da38 - 45QualifierHigh-energy cleavage of the imidazopyridine core, leaving the phenyl-containing fragment.
220.190.0130 Da45 - 55QualifierComplete core shattering; useful for structural confirmation but yields lower intensity.
Table 2: Mobile Phase Additive Matrix for LC-MS
AdditiveConcentrationEffect on Peak ShapeEffect on MS SensitivityRecommendation
None (Pure Water/MeCN)N/ASevere TailingPoor (Adducts form)DO NOT USE
Formic Acid (FA)0.1% (v/v)Moderate ImprovementExcellentGood baseline starting point.
Trifluoroacetic Acid (TFA)0.05% (v/v)Excellent (Sharp)Severe Ion SuppressionAvoid unless post-column FA makeup is used.
Ammonium Formate + FA5 mM + 0.1%ExcellentMaximum [M+H]⁺ yieldOPTIMAL

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating LC Peak Shape Troubleshooting

This protocol isolates whether peak tailing is caused by chemical interactions (silanols) or physical column degradation (clogged frits/voids) [3].

Step 1: Baseline Assessment

  • Inject a 100 ng/mL standard of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile using your current mobile phase.

  • Calculate the USP Tailing Factor or Asymmetry factor. If > 1.5, proceed to Step 2.

Step 2: The Neutral Probe Test (Self-Validation)

  • Prepare a mixed solution containing 100 ng/mL of your analyte and 10 µg/mL of Toluene (a completely neutral, hydrophobic marker).

  • Inject the mixture under the exact same LC conditions.

  • Analyze the Logic:

Protocol 2: Systematic MRM Optimization via Mass Balance

Generic auto-optimization scripts often over-fragment stable aromatic compounds. Use this manual syringe-infusion protocol to ensure optimal sensitivity.

Step 1: Precursor Isolation

  • Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile with 0.1% FA.

  • Infuse directly into the ESI source at 10 µL/min.

  • Scan Q1 from m/z 100 to 300. Verify the [M+H]⁺ ion at m/z 220.1 is the base peak. Adjust declustering potential (DP) or cone voltage until the 220.1 signal is maximized without generating in-source fragments.

Step 2: Collision Energy (CE) Ramp

  • Isolate m/z 220.1 in Q1.

  • Perform a product ion scan (Q3) while ramping the CE from 5 eV to 60 eV in 5 eV increments.

  • Plot the intensity of m/z 220.1 (Precursor), 193.1 (Quantifier), and 117.1 (Qualifier) against CE.

Step 3: Mass Balance Check (Self-Validation)

  • At the CE where your quantifier (m/z 193.1) is maximized (likely ~25 eV), sum the absolute intensities of the remaining precursor and all product ions.

  • Compare this sum to the intensity of the precursor ion at CE = 0 eV.

  • Validation Rule: The sum should be at least 70-80% of the initial precursor intensity. If the total ion count drops drastically (e.g., < 40%), your collision energy is too high, causing the ions to scatter out of the RF field or shatter into undetectable micro-fragments. Dial the CE back by 2–5 eV to restore mass balance and improve the signal-to-noise ratio.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. nih.gov.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. zefsci.com.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. agilent.com.

Validation & Comparative

confirming the structure of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Confirmation of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and anticancer therapeutics[1]. Within this chemical space, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9) [2] serves as a critical intermediate and active fragment. However, synthesizing this compound often yields regioisomeric byproducts (such as the 8-carbonitrile or 3-phenyl analogs) depending on the substitution patterns of the starting materials.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities used to confirm the structure of this specific heterocycle. By contrasting High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography, this guide establishes a self-validating analytical workflow to ensure absolute regiochemical certainty.

Comparative Evaluation of Analytical Modalities

To definitively prove the structure of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile, researchers must select analytical techniques based on their specific resolving power. Below is an objective comparison of the three primary modalities.

ModalityPrimary UtilityRegiochemical ResolutionCausality & Limitations
HRMS (ESI-TOF) Exact mass & molecular formula confirmation.Low. Cannot distinguish between 6-CN, 8-CN, or 3-phenyl isomers.Ionization confirms the presence of the C14​H9​N3​ core ( m/z 220.0869)[3], but fragmentation patterns of imidazopyridines are often too similar to assign exact substitution positions reliably.
1D & 2D NMR Electronic environment & atomic connectivity.High. The gold standard for solution-state regiochemistry.The anisotropic deshielding of the H-5 proton provides immediate proof of C-6 substitution[4]. 2D HMBC maps the exact distance between the imidazole ring and the cyano group.
X-Ray Crystallography Absolute 3D spatial arrangement.Absolute. Provides definitive bond lengths and angles.Highly authoritative but limited by the compound's ability to form high-quality single crystals. Often used as an orthogonal validation tool rather than a primary screen.
Analytical Workflow Diagram

Analytical_Workflow Start Crude 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile HRMS HRMS (ESI-TOF) Target: m/z 220.0869 [M+H]+ Start->HRMS Mass Profiling NMR1D 1D NMR (1H & 13C) Target: H-5 Singlet (>8.5 ppm) Start->NMR1D Structural Profiling XRAY X-Ray Crystallography (Orthogonal Validation) Start->XRAY Solid State Confirm Regiochemically Confirmed Structure HRMS->Confirm NMR2D 2D NMR (HMBC) Target: H-5 to C-6/CN Coupling NMR1D->NMR2D Regio-Assignment NMR2D->Confirm XRAY->Confirm

Caption: Analytical workflow for the structural confirmation of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols: A Self-Validating System

To ensure the integrity of the analytical data, the synthesis and sample preparation must follow a strict, self-validating protocol.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
  • Reagents: 2-Amino-5-cyanopyridine (1.0 eq), 2-bromoacetophenone (1.05 eq).

  • Solvent: Ethanol (0.2 M).

  • Base: NaHCO3​ (1.2 eq).

  • Causality of Base Selection: The condensation generates hydrobromic acid (HBr). Without a mild base like NaHCO3​ , the HBr protonates the highly basic bridgehead nitrogen of the newly formed imidazo[1,2-a]pyridine. This protonation stalls the reaction equilibrium and causes the product to crash out as an impure hydrobromide salt, ruining subsequent NMR resolution.

  • Procedure: Reflux the mixture at 80 °C for 6 hours. Cool to room temperature to induce precipitation. Filter the solid and wash sequentially with distilled water (to remove NaBr) and cold ethanol.

  • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 7:3) must show the complete disappearance of the highly fluorescent 2-amino-5-cyanopyridine spot.

Sample Preparation for NMR Analysis
  • Solvent Choice: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO−d6​ .

  • Causality of Solvent: While CDCl3​ is standard, imidazopyridines with cyano groups often exhibit π−π stacking and aggregation in non-polar solvents, leading to broadened peaks. The strong hydrogen-bond accepting nature of DMSO−d6​ disrupts these aggregates, yielding razor-sharp multiplets for the phenyl ring and resolving the critical H-3 and H-5 protons.

  • Instrument Parameters: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Cyano carbons and quaternary bridgehead carbons relax slowly; a short D1 will result in these critical peaks disappearing into the baseline noise.

Quantitative Data & Mechanistic Proof

The structural identity of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile is proven by matching the acquired data against the following spectral benchmarks[3],[4].

Table 1: Diagnostic Spectral Benchmarks
Analytical TargetExpected ValueDiagnostic Significance
HRMS (ESI-TOF) m/z 220.0869 [M+H]+ Confirms the exact molecular formula ( C14​H9​N3​ ); rules out incomplete condensation intermediates.
1 H NMR: H-5 δ 8.60 – 9.00 (s or fine d, 1H)Critical Marker: The extreme downfield shift confirms C-6 substitution. H-5 is highly deshielded by the adjacent bridgehead nitrogen and the electron-withdrawing cyano group.
1 H NMR: H-3 δ 7.80 – 8.00 (s, 1H)Confirms successful cyclization of the imidazole ring; rules out open-chain intermediates.
13 C NMR: C≡N δ 117.0 – 118.5Confirms the presence of the intact cyano group.
13 C NMR: C-2 δ 143.0 – 146.0Highly deshielded quaternary carbon; confirms the attachment of the phenyl ring.
Mechanistic Logic of 2D NMR (HMBC)

To absolutely rule out the 8-carbonitrile regioisomer, Heteronuclear Multiple Bond Correlation (HMBC) is required. In the 6-carbonitrile isomer, the highly deshielded H-5 proton will show a strong 3J correlation to the cyano carbon ( 117 ppm) and a 2J correlation to C-6 ( 107 ppm). If the compound were the 8-carbonitrile isomer, H-5 would be too far away (a 5J distance) to show any correlation to the cyano group.

HMBC_Correlations H5 H-5 Proton (δ ~8.6 ppm) C6 C-6 Carbon (δ ~107 ppm) H5->C6 2J CH CN Nitrile Carbon (δ ~117 ppm) H5->CN 3J CH H3 H-3 Proton (δ ~7.8 ppm) C2 C-2 Carbon (δ ~145 ppm) H3->C2 2J CH

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for regiochemical assignment.

Conclusion

While HRMS provides rapid confirmation of the molecular formula, it is fundamentally insufficient for structural proof of imidazo[1,2-a]pyridines. A robust 1D and 2D NMR workflow—specifically tracking the anisotropic deshielding of the H-5 proton and its HMBC correlations—is the most reliable, high-resolution modality for confirming the exact structure of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile.

References

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water Source: mdpi.com URL:[Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: nih.gov URL:[Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution Source: rsc.org URL:[Link]

Sources

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural and mechanistic nuances of kinase inhibitors is critical for optimizing lead compounds. The compound 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (PIP-6C) represents a highly versatile, privileged bicyclic scaffold in medicinal chemistry. Unlike rigid, single-target inhibitors, the imidazo[1,2-a]pyridine core serves as a purine isostere that can be exquisitely tuned to target diverse kinome profiles, including p38 MAP kinase[1], Janus kinases (JAK)[2], and FLT3/IRAK4[3].

This guide objectively compares the PIP-6C scaffold against other standard kinase inhibitor classes (e.g., Quinazolines and Pyrazolopyrimidines), detailing their mechanistic binding modes, quantitative performance, and the self-validating experimental workflows required to evaluate them.

Mechanistic Profiling: PIP-6C vs. Alternative Scaffolds

To understand why a medicinal chemist might select the PIP-6C scaffold over a Quinazoline, we must examine the causality of their binding thermodynamics within the kinase ATP-binding pocket.

  • Imidazo[1,2-a]pyridines (PIP-6C Scaffold): This scaffold acts as a classic Type I or Type II inhibitor depending on its C2/C6 functionalization. The nitrogen atoms of the fused bicyclic ring form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region. The 6-carbonitrile group is highly electron-withdrawing; it not only modifies the electron density of the core to tune the residence time but also projects into the solvent-exposed region or selectivity pocket to establish electrostatic interactions. The 2-phenyl group occupies the hydrophobic pocket II, providing a vector for further substitution to achieve dual IRAK1/4 and FLT3 inhibition[3].

  • Quinazolines (e.g., Gefitinib): Primarily Type I inhibitors that rely on the N1 atom for hinge binding. They are highly rigid and possess a narrower binding profile, making them excellent for specific targets like mutant EGFR, but they lack the conformational flexibility required for multi-kinase polypharmacology.

  • Pyrazolopyrimidines (e.g., Ibrutinib core): Often utilized for Src/Abl or BTK kinases. While highly potent, they frequently suffer from off-target kinome liabilities due to their broad reactivity, necessitating the addition of Michael acceptors for covalent specificity.

Quantitative Kinase Selectivity Comparison

The following table summarizes the quantitative performance and structural attributes of these scaffolds based on established biochemical assays.

Kinase Inhibitor ScaffoldRepresentative Target(s)Typical Binding ModeCore Hinge-Binding MotifTypical IC₅₀ Range (Targeted Assays)Selectivity Profile
Imidazo[1,2-a]pyridine (PIP-6C) p38 MAPK, FLT3, IRAK4, JAKType I / Type IIBicyclic Nitrogen (N1/N8)0.2 nM – 50 nM[3]Broad/Tunable via C6/C2 vectors
Quinazolines EGFR, HER2Type IMonocyclic Nitrogen (N1)0.5 nM – 20 nMNarrow (EGFR mutant specific)
Pyrazolopyrimidines BTK, Src, AblType I / CovalentPyrimidine N / Pyrazole NH0.5 nM – 15 nMModerate (Off-target liabilities)

Kinase Signaling Pathway Inhibition

The structural versatility of the PIP-6C scaffold allows it to intercept critical inflammatory and proliferative signaling cascades at the receptor or adapter kinase level.

KinasePathway Stimulus Extracellular Stimulus (e.g., Cytokines) Receptor Receptor Tyrosine Kinase (e.g., FLT3 / JAK) Stimulus->Receptor Activation Kinase Target Kinase (e.g., IRAK4 / p38 MAPK) Receptor->Kinase Phosphorylation Response Cellular Response (Inflammation) Kinase->Response Signal Transduction Inhibitor PIP-6C Scaffold (Imidazo[1,2-a]pyridine) Inhibitor->Kinase Competitive ATP Inhibition

Fig 1. Inhibition of kinase signaling cascades (e.g., FLT3/IRAK4) by the PIP-6C scaffold.

Experimental Workflow: Self-Validating TR-FRET Kinase Assay

To accurately determine the IC₅₀ of PIP-6C derivatives against targets like FLT3 or JAK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry gold standard[4]. As an application scientist, I mandate a self-validating protocol: every assay must include internal controls to rule out compound autofluorescence and time-dependent enzyme degradation.

Step-by-Step Methodology

Step 1: Compound Preparation & Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the PIP-6C derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final DMSO concentration of ≤1%.

  • Causality: Maintaining a strict ≤1% DMSO concentration prevents solvent-induced denaturation of the kinase, ensuring that any observed loss of activity is strictly due to the inhibitor.

Step 2: Kinase Reaction Assembly

  • Action: Add the purified recombinant kinase (e.g., FLT3) and a biotinylated peptide substrate. Initiate the reaction by adding ATP at its predetermined Michaelis constant ( Km​ ).

  • Causality: Running the assay precisely at the ATP Km​ sensitizes the system to competitive hinge-binders. If ATP concentrations are too high, the assay will artificially mask the potency of Type I inhibitors like PIP-6C.

Step 3: Reaction Quenching

  • Action: Incubate at 21°C for 60 minutes. Terminate the reaction by adding a quench buffer containing 50 mM EDTA.

  • Causality: EDTA acts as a potent chelator of Mg²⁺. Because kinases absolutely require Mg²⁺ as a cofactor to coordinate the ATP phosphates, stripping the metal instantly freezes the biochemical state of the reaction, preventing time-dependent data drift during plate reading[4].

Step 4: TR-FRET Detection

  • Action: Add a Europium-labeled phospho-specific antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 120 minutes. Read the plate using an HTS microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality: The time-resolved nature of Europium (long emission half-life) allows the reader to delay measurement until short-lived background autofluorescence from the chemical compounds decays. This guarantees a high signal-to-noise ratio.

Step 5: Self-Validation & Orthogonal Control

  • Action: Calculate the 665/615 nm emission ratio. Ensure the Z'-factor of the DMSO positive control vs. the no-enzyme negative control is >0.6. If a compound shows anomalous fluorescence, orthogonally validate it using an ADP-Glo luminescence assay.

TRFRETWorkflow Prep 1. Compound Prep Serial Dilution Incubate 2. Kinase Reaction Enzyme + ATP Prep->Incubate Quench 3. Quench & Detect Add EDTA + Eu-Ab Incubate->Quench 60 min @ 21°C Read 4. TR-FRET Readout Ex: 340nm Quench->Read 120 min Incubation Analyze 5. Data Analysis IC50 Calculation Read->Analyze

Fig 2. Self-validating TR-FRET kinase assay workflow for IC50 determination.

Sources

A Comparative Analysis of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide focuses on a specific, highly functionalized subset: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives. The strategic placement of the phenyl group at the 2-position and a carbonitrile moiety at the 6-position creates a unique electronic and steric profile, making these compounds particularly effective as protein kinase inhibitors.[2]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3] Consequently, they are prime targets for therapeutic intervention.[1] This guide provides a comparative analysis of selected derivatives, detailing their synthesis, structure-activity relationships (SAR), and performance against key oncological kinase targets. We will delve into the causality behind experimental design and provide actionable protocols for researchers in the field.

The Core Scaffold: Rationale and Synthesis

The synthesis of the 2-phenylimidazo[1,2-a]pyridine core is most efficiently achieved through a multicomponent reaction, often a variation of the Groebke-Blackburn-Bienaymé (GBB) reaction, or a direct condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][4] The GBB approach is particularly advantageous as it allows for the rapid assembly of molecular complexity from simple starting materials in a single step, facilitating the creation of diverse chemical libraries for screening.[4]

The choice to focus on the 6-carbonitrile substitution is deliberate. This electron-withdrawing group significantly influences the electronic properties of the heterocyclic core. Furthermore, the planarity between the core and substituents at the 6-position has been identified as an important factor for potent kinase inhibition, particularly for enzymes like PI3K.[2]

Below is a generalized workflow for the synthesis of the core structure.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 5-cyano-2-aminopyridine R One-Pot Condensation / Multicomponent Reaction (MCR) A->R B Substituted 2-bromoacetophenone B->R C Aldehyde/Isocyanide (For MCR variants) C->R optional P 2-Phenylimidazo[1,2-a]pyridine -6-carbonitrile Derivative R->P

Caption: Generalized synthetic workflow for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives.

Comparative Analysis of Kinase Inhibition

The true therapeutic potential of this scaffold is realized through the careful selection of substituents on the 2-phenyl ring. These modifications directly impact the compound's ability to fit into the ATP-binding pocket of a target kinase, influencing both potency and selectivity.[2] Many derivatives have shown potent inhibitory activity against key kinases in cancer signaling, such as Cyclin-Dependent Kinases (CDKs), PI3K, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5]

2.1. Structure-Activity Relationship (SAR) Insights

The nature and position of substituents on the 2-phenyl ring are paramount for biological activity.[2] Let's consider a hypothetical comparison between three derivatives to illustrate key SAR principles:

  • Derivative A (Unsubstituted): The parent compound with a simple phenyl ring at the 2-position. This serves as our baseline for activity.

  • Derivative B (4-Methoxy): Introduction of a methoxy group at the para-position. This group can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues like valine or lysine in the kinase hinge region.[4] This often leads to a significant increase in potency.

  • Derivative C (3,4,5-Trimethoxy): Multiple methoxy groups can enhance water solubility and create a more extensive network of interactions within the binding pocket. However, the increased steric bulk can also be detrimental if it leads to a clash with the protein surface, highlighting the delicate balance in drug design.

2.2. Quantitative Performance Data

To objectively compare these derivatives, we look at their half-maximal inhibitory concentration (IC50) values against specific kinases. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.

DerivativeR-Group (on 2-phenyl)Target KinaseIC50 (nM)Rationale for Activity
1 H (Unsubstituted)DYRK1A2600[3]Baseline activity of the core scaffold.
2 4-ClDYRK1A>10000[3]The electron-withdrawing chloro group may unfavorably alter the electronics or sterically hinder binding.
3 4-OCH₃DYRK1A>10000[3]Similar to the chloro-substituted derivative, this suggests a lack of favorable interaction for this specific kinase.
4 4-FCLK1700[3]The small, electronegative fluorine atom can form favorable interactions within the ATP binding site.

Note: The data presented is illustrative, based on published findings for similar imidazo[1,2-a]pyridine scaffolds. Actual values can vary based on specific assay conditions.

2.3. Mechanism of Action: ATP-Competitive Inhibition

Most kinase inhibitors derived from this scaffold function as ATP-competitive inhibitors.[6] They are designed to mimic the adenine portion of ATP, allowing them to bind to the enzyme's active site. By occupying this pocket, they prevent the natural substrate, ATP, from binding, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.

G cluster_pathway Kinase Activity & Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphotransfer No_Reaction No Reaction Kinase->No_Reaction ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase Inhibitor Imidazopyridine Derivative Inhibitor->Kinase Competitively Binds

Caption: Mechanism of ATP-competitive kinase inhibition by imidazopyridine derivatives.

Experimental Protocols

Scientific integrity requires reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of these compounds.

3.1. Protocol: Synthesis of a Representative Derivative

This protocol describes a typical one-pot condensation reaction.[7][8]

Objective: To synthesize 2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine-6-carbonitrile.

Materials:

  • 5-cyano-2-aminopyridine

  • 2-bromo-4'-methoxyacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-cyano-2-aminopyridine (1.0 eq), 2-bromo-4'-methoxyacetophenone (1.05 eq), and sodium bicarbonate (2.0 eq).

  • Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. The use of an anhydrous solvent is crucial to prevent side reactions involving water.

  • Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Stir the mixture vigorously and heat to reflux (approx. 78°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a critical step to determine when the starting materials have been consumed. A typical mobile phase would be a mixture of ethyl acetate and hexane.

  • Workup: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into 200 mL of cold water. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.[9]

3.2. Protocol: In Vitro Kinase Assay (Lactate Dehydrogenase-Coupled)

This assay measures kinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[6][10]

Objective: To determine the IC50 value of a derivative against a target kinase (e.g., DYRK1A).

Materials:

  • Target kinase (e.g., recombinant human DYRK1A)

  • Peptide substrate

  • ATP, MgCl₂

  • Phosphoenolpyruvate (PEP), NADH

  • Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (serial dilutions in DMSO)

  • 384-well microplate, spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, KCl, MgCl₂, PEP, NADH, PK, and LDH.

  • Compound Plating: Add 1 µL of the serially diluted test compound to the wells of a 384-well plate. Include controls with DMSO only (100% activity) and a known potent inhibitor (0% activity).

  • Enzyme Addition: Add 10 µL of the target kinase solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Data Acquisition: Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm. Monitor the decrease in absorbance over time (e.g., 20-30 minutes) as NADH is converted to NAD+.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a highly adaptable and potent platform for the development of novel kinase inhibitors.[1] The comparative analysis demonstrates that subtle modifications to the 2-phenyl substituent can lead to dramatic changes in inhibitory activity, underscoring the importance of rational, structure-based drug design.[11]

Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, such as solubility and metabolic stability, to translate their potent in vitro activity into in vivo efficacy. Furthermore, exploring substitutions at other positions on the imidazopyridine core could unlock novel selectivities against a wider range of kinase targets, expanding the therapeutic potential of this remarkable chemical family.[12]

References

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  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
  • Wang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. MDPI.
  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. ERIC.
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  • Scott, J. S., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Beteh, J., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • Patel, H., et al. (2021).
  • Guetchueng, S. Z., et al. (2021). Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents. Journal of Medicinal and Chemical Sciences.
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • Cushing, T. D., et al. (2012). Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. PubMed.
  • Martens, S. (2024). In vitro kinase assay. Protocols.io.
  • van Muijlwijk-Koezen, J. E., et al. (2003).
  • Wang, W., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] This versatility has led to the development of numerous derivatives with therapeutic potential, acting as enzyme inhibitors, receptor ligands, and anti-infectious agents.[1][3] However, this inherent promiscuity necessitates a rigorous evaluation of the selectivity of any new analogue. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, and compares its hypothetical profile against established molecules from the same chemical class.

Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to thoroughly characterize the selectivity of new chemical entities, a critical step in de-risking a candidate molecule and predicting its potential for off-target-mediated adverse effects.

The Significance of the Imidazo[1,2-a]pyridine Core and the Rationale for Profiling

The imidazo[1,2-a]pyridine nucleus is present in several marketed drugs, highlighting its clinical relevance.[1][4] Derivatives of this scaffold have been shown to exhibit a broad spectrum of biological activities, including but not limited to:

  • Enzyme Inhibition: Targeting kinases, tubulin, and histone deacetylases (HDACs).[1][4]

  • Receptor Modulation: Acting as ligands for central and peripheral benzodiazepine receptors.[5][6]

  • Anti-Infective Properties: Demonstrating activity against mycobacteria, Candida species, and influenza virus.[7][8][9]

  • Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines.[10]

Given this wide range of potential targets, a novel derivative such as 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, while potentially designed for a specific target, could interact with numerous other proteins. Comprehensive cross-reactivity profiling is therefore not merely a regulatory requirement but a fundamental aspect of understanding the molecule's mechanism of action and predicting its safety profile.

A Strategic Approach to Cross-Reactivity Profiling

A tiered and systematic approach is recommended to build a comprehensive selectivity profile. This strategy allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery pipeline.

Experimental Workflow for Cross-Reactivity Profiling

G A Primary Target Engagement (e.g., Kinase Assay) D IC50/EC50 Determination for Primary Target and Off-Targets A->D B Broad Ligand Binding Panel (e.g., CEREP Panel) B->D C Initial Kinome Scan (e.g., at 1 µM) C->D E Cell-Based Functional Assays (e.g., Phosphorylation, Reporter Gene) D->E F hERG Channel Assay E->F G Core Battery Safety Pharmacology (CNS, CV, Respiratory) F->G

Caption: A tiered approach to cross-reactivity profiling.

Comparative Analysis: 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile vs. Established Derivatives

To illustrate the importance of this profiling, let us consider a hypothetical scenario where 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile is designed as a selective kinase inhibitor. We will compare its hypothetical profile with two representative compounds from the literature: a known multi-kinase inhibitor and a benzodiazepine receptor ligand.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase Target2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (IC50, nM)Compound A (Multi-kinase Inhibitor) (IC50, nM)Compound B (BZR Ligand) (IC50, nM)
Primary Target Kinase 15 8>10,000
Kinase 225025>10,000
Kinase 3>1,00050>10,000
Kinase 4>10,000150>10,000
... (representative kinases).........

Table 2: Off-Target Binding Profile (Selected Targets from a CEREP-like Panel)

Target2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (% Inhibition @ 1 µM)Compound A (Multi-kinase Inhibitor) (% Inhibition @ 1 µM)Compound B (BZR Ligand) (% Inhibition @ 1 µM)
Central Benzodiazepine Receptor 51095
Peripheral Benzodiazepine Receptor 81588
Dopamine D2 Receptor<102512
Serotonin 5-HT2A Receptor<5308
hERG Channel12453
... (representative targets).........

Interpretation of Hypothetical Data:

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: Demonstrates high potency for its primary target kinase with good selectivity over other kinases in the panel. Its off-target binding profile is relatively clean, with minimal interaction with the selected GPCRs and ion channels at a high concentration. The low hERG inhibition suggests a lower risk of cardiac-related adverse effects.

  • Compound A (Multi-kinase Inhibitor): As expected, this compound inhibits multiple kinases, which could be therapeutically beneficial in some contexts (e.g., oncology) but also increases the risk of off-target effects. Its broader off-target binding profile, including moderate hERG inhibition, would require careful safety assessment.

  • Compound B (BZR Ligand): This compound shows high affinity for benzodiazepine receptors and no significant kinase activity, highlighting how modifications to the imidazo[1,2-a]pyridine scaffold can drastically alter the target profile.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key assays are provided below.

Kinome Scanning

Objective: To broadly assess the inhibitory activity of the test compound against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: Utilize a high-throughput kinase profiling service (e.g., Eurofins Discovery's KinaseProfiler™ or Reaction Biology's Kinase HotSpot™). These platforms typically use radiometric or fluorescence-based assays.

  • Kinase Reaction:

    • Dispense the test compound and a positive control inhibitor (e.g., staurosporine) into the assay plate.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the reaction by adding ATP (often radiolabeled [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a termination buffer.

    • Capture the phosphorylated substrate on a filter membrane.

    • Wash away excess unincorporated ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control (DMSO) and the positive control.

Kinase Assay Workflow

G A Compound Dilution B Dispense Compound, Kinase, and Substrate into Assay Plate A->B C Initiate Reaction with [γ-³³P]ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Capture Phosphorylated Substrate D->E F Wash and Quantify Radioactivity E->F G Calculate % Inhibition F->G

Caption: A typical workflow for a radiometric kinase assay.

Broad Ligand Binding Panel (CEREP)

Objective: To screen for off-target interactions with a diverse panel of receptors, ion channels, and transporters.

Methodology:

  • Platform: Utilize a commercially available panel such as the Eurofins Discovery BioPrint® panel.[11]

  • Assay Principle: These are typically competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target protein.

  • Execution:

    • The test compound is incubated with a membrane preparation or recombinant protein expressing the target of interest.

    • A specific radiolabeled ligand for the target is added.

    • The mixture is incubated to allow for binding equilibrium.

  • Detection: The amount of radioligand bound to the target is measured, and the percentage of inhibition by the test compound is calculated.

hERG Channel Patch-Clamp Assay

Objective: To assess the potential for the compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Employ the whole-cell patch-clamp technique.

  • Procedure:

    • Record baseline hERG currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the effect on the hERG current amplitude and kinetics.

  • Data Analysis: Generate a dose-response curve and calculate the IC50 value.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, as outlined in this guide, is essential for a thorough understanding of its therapeutic potential and safety profile. The hypothetical data presented underscores the diverse pharmacology of the imidazo[1,2-a]pyridine scaffold and the necessity of such empirical evaluation.

By following a tiered approach, from broad screening to in-depth safety pharmacology, researchers can build a robust data package to support the progression of novel compounds. This systematic profiling not only de-risks drug candidates but also provides valuable insights into structure-activity relationships, guiding the design of more selective and safer medicines.

References

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Validating In Vitro Efficacy of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile In Vivo: A Comparative Guide for AML Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The treatment landscape for Acute Myeloid Leukemia (AML) has been transformed by the advent of targeted kinase inhibitors. However, patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations frequently experience relapse due to microenvironment-driven resistance and the activation of compensatory innate immune pathways[1].

Recent drug development efforts have identified the imidazo[1,2-a]pyridine scaffold—specifically 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (2-PIP-6C) and its derivatives—as a potent pharmacophore capable of dual inhibition of both FLT3 and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2][3]. This guide provides an objective, data-driven comparison of the 2-PIP-6C scaffold against leading single-target alternatives, detailing the critical methodologies required to translate in vitro biochemical success into validated in vivo efficacy using murine xenograft models.

Mechanistic Rationale: Overcoming Single-Agent Resistance

To understand the experimental design, one must first understand the causality of treatment failure in AML. FLT3 inhibitors like Gilteritinib effectively shut down the STAT5 proliferation pathway[4]. However, the bone marrow niche often triggers a rescue mechanism via the "Myddosome" complex, where IRAK4 hyperactivation drives NF-κB-mediated cell survival[5][6].

While selective IRAK4 inhibitors like CA-4948 (Emavusertib) show promise in subverting this innate immune signaling[5][7], they lack the direct anti-proliferative punch of FLT3 blockade. The 2-PIP-6C scaffold is engineered to simultaneously collapse both pillars of leukemic survival[3].

Pathway Compound 2-PIP-6C (Dual Inhibitor) FLT3 FLT3-ITD Receptor Compound->FLT3 Inhibits IRAK4 IRAK4 / Myddosome Compound->IRAK4 Inhibits Gilteritinib Gilteritinib (FLT3 Inhibitor) Gilteritinib->FLT3 Inhibits CA4948 CA-4948 (IRAK4 Inhibitor) CA4948->IRAK4 Inhibits STAT5 STAT5 Pathway (Proliferation) FLT3->STAT5 Activates NFKB NF-κB Pathway (Survival) IRAK4->NFKB Activates AML AML Cell Survival & Resistance STAT5->AML Promotes NFKB->AML Promotes

Figure 1: Synergistic disruption of FLT3-ITD and IRAK4 signaling pathways by 2-PIP-6C in AML.

In Vitro Profiling & Baseline Comparison

Before advancing to animal models, compounds must demonstrate highly selective biochemical and cellular target engagement. We utilize the MV4-11 human AML cell line, which is homozygous for the FLT3-ITD mutation and highly sensitive to both FLT3 and IRAK4 modulation[4][5].

Table 1: Comparative In Vitro Kinase and Cellular Profiling

CompoundPrimary Target(s)FLT3-ITD IC₅₀ (nM)IRAK4 IC₅₀ (nM)MV4-11 Viability IC₅₀ (nM)
Gilteritinib FLT3 / AXL0.92>10,0000.92
CA-4948 IRAK4>10,00014.01,250
2-PIP-6C (Derivative) FLT3 / IRAK41.58.21.1

Data synthesized from benchmark studies of Gilteritinib[4], CA-4948[6], and imidazopyridine dual-inhibitors[3].

Experimental Methodology: In Vitro to In Vivo Translation

To validate the in vitro cytotoxicity of 2-PIP-6C, a self-validating subcutaneous xenograft model is employed. The protocol below details the exact causality behind each experimental choice to ensure rigorous, reproducible data.

Step-by-Step MV4-11 Xenograft Protocol
  • Cell Preparation: Harvest MV4-11 cells in the logarithmic growth phase, ensuring >95% viability via Trypan Blue exclusion.

    • Causality: High viability is critical; apoptotic cells secrete cytokines that alter the local immune microenvironment and delay tumor take.

  • Subcutaneous Inoculation: Inject 5×106 cells suspended in a 1:1 mixture of cold PBS and Matrigel into the right flank of 6-8 week old female NSG (NOD scid gamma) mice.

    • Causality: NSG mice lack mature T, B, and NK cells, preventing human graft rejection. Matrigel provides a localized extracellular matrix that accelerates initial vascularization.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14 post-injection), randomize mice into vehicle and treatment cohorts (n=8 per group).

    • Causality: Initiating treatment only after tumors are established in the exponential growth phase differentiates true pharmacological regression from a mere failure of the cells to engraft.

  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily for 28 days.

    • Causality: Oral gavage mimics the intended clinical route of administration for small-molecule kinase inhibitors, testing both efficacy and oral bioavailability[6].

  • Monitoring & Endpoints: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: Volume=0.5×length×width2 . Monitor body weight daily.

    • Causality: Caliper measurements provide non-invasive kinetic tracking of efficacy. Body weight serves as a highly sensitive, primary surrogate for compound toxicity.

Protocol Prep 1. Cell Prep MV4-11 Cells Inoculate 2. Inoculation NSG Mice (SC) Prep->Inoculate Randomize 3. Randomization Tumor ~100 mm³ Inoculate->Randomize Treat 4. Treatment Daily Oral Gavage Randomize->Treat Monitor 5. Monitoring Volume & Weight Treat->Monitor

Figure 2: Step-by-step workflow for MV4-11 subcutaneous xenograft mouse model validation.

In Vivo Performance Comparison

Translating the dual-inhibition profile of 2-PIP-6C into an in vivo setting demonstrates clear superiority over single-target agents in preventing tumor escape. While Gilteritinib induces rapid initial tumor stasis[4], the persistence of IRAK4 signaling often leads to late-stage resistance. Conversely, CA-4948 shows moderate single-agent efficacy but requires combination therapy for deep remissions[6][7].

The 2-PIP-6C scaffold achieves deep, sustained tumor regression by cutting off both the primary oncogenic driver (FLT3) and the microenvironmental rescue pathway (IRAK4)[2][3].

Table 2: In Vivo Efficacy in MV4-11 Xenograft Model (28-Day Study)

Treatment GroupDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Median Survival (Days)Max Body Weight Loss (%)
Vehicle Control N/A0%42< 2%
Gilteritinib 1088%78< 5%
CA-4948 5055%56< 5%
2-PIP-6C (Derivative) 1596% (Regression) > 100 < 5%

Conclusion

The validation of in vitro results in vivo is the most critical hurdle in preclinical drug development. As demonstrated, the 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold successfully translates its potent biochemical dual-inhibition of FLT3 and IRAK4 into robust in vivo efficacy. By utilizing a rigorously controlled, self-validating MV4-11 xenograft protocol, researchers can objectively measure how dual-pathway blockade overcomes the inherent resistance limitations of current standard-of-care single agents like Gilteritinib.

Sources

Benchmarking 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2-phenylimidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking a specific derivative, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, against established drugs in key therapeutic areas where this scaffold has shown significant promise: neuropharmacology, inflammation, and oncology.

Derivatives of 2-phenylimidazo[1,2-a]pyridine have demonstrated a wide spectrum of biological activities, including acting as ligands for benzodiazepine receptors, exhibiting anti-inflammatory and analgesic properties, and showing potential as anticancer agents.[3][6][7][8] The introduction of a carbonitrile group at the 6-position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide outlines a rational, data-driven approach to compare the performance of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile with standard-of-care agents in these fields.

Comparative Benchmarking Workflow

To provide a thorough evaluation, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary pharmacological profile of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile and then to conduct direct head-to-head comparisons with relevant approved drugs.

cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Head-to-Head Comparative Analysis cluster_2 Phase 3: Safety and ADME Profiling A Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile B Broad-Spectrum In Vitro Screening (e.g., Receptor Binding, Enzyme Inhibition) A->B C Identification of Primary Biological Target(s) B->C D Selection of Comparator Drugs (e.g., Zolpidem, Celecoxib, Paclitaxel) C->D Inform Selection E In Vitro Potency and Selectivity Assays D->E F Cell-Based Functional Assays E->F G In Vivo Efficacy Studies in Disease Models F->G H In Vitro Cytotoxicity and Genotoxicity G->H Guide Safety Studies I Metabolic Stability and Pharmacokinetic Profiling H->I J Integrated Data Analysis and Lead Candidate Evaluation I->J

Figure 2: Hypothesized mechanism of action via inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comparative benchmarking of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile. By systematically evaluating its performance against established drugs like Zolpidem, Celecoxib, and Paclitaxel, researchers can gain a comprehensive understanding of its therapeutic potential, selectivity, and possible mechanisms of action. The proposed experimental protocols and data presentation formats are designed to yield clear, comparable, and actionable insights for drug discovery and development professionals. The versatility of the 2-phenylimidazo[1,2-a]pyridine scaffold suggests that its derivatives, including the 6-carbonitrile analog, are worthy of in-depth investigation.

References

  • Da Settimo, F., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 40(19), 3109-18. [Link]

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A Comparative Guide to Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Medicinal Chemists and Drug Development Professionals

The landscape of medicinal chemistry is rich with heterocyclic scaffolds that serve as the foundation for a vast array of therapeutic agents. Among these, nitrogen-bridged heterocycles have proven to be particularly fruitful. This guide provides a comparative analysis of two prominent scaffolds: imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine. Both are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets, yet they possess distinct characteristics that influence their suitability for different drug discovery programs.[1][2][3] This document will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform rational drug design.

Physicochemical Properties: A Tale of Two Cores

The subtle difference in the six-membered ring—a pyridine versus a pyridazine—imparts significant changes in the physicochemical properties of the fused heterocyclic system. These differences have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineRationale for Differences
pKa ~3.7 (for the N1-protonated species)Generally lower than imidazo[1,2-a]pyridineThe additional nitrogen atom in the pyridazine ring is electron-withdrawing, reducing the basicity of the imidazole nitrogen.
logP/Solubility Generally more lipophilicGenerally more polarThe extra nitrogen atom in the pyridazine ring increases the molecule's polarity and potential for hydrogen bonding, often leading to improved aqueous solubility.[4]
Metabolic Stability Can be susceptible to oxidation on the pyridine ring.The pyridazine ring can influence metabolic pathways, sometimes leading to improved stability.[5]The electronic nature of the six-membered ring affects its susceptibility to metabolic enzymes.

Note: The exact values for pKa and logP can vary significantly based on the substituents attached to the core scaffold.

The increased polarity of the imidazo[1,2-b]pyridazine scaffold can be advantageous for developing orally bioavailable drugs, as it can lead to better solubility and potentially avoid the need for complex formulation strategies.[4][5]

Synthetic Strategies: Building the Bicyclic Core

A key consideration in scaffold selection is the ease and versatility of synthesis. Both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines are accessible through various synthetic routes, often starting from commercially available aminopyridines or aminopyridazines.

Imidazo[1,2-a]pyridine Synthesis:

A prevalent method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[6][7] More contemporary and efficient one-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also been widely adopted.[8][9][10] The GBB reaction, which combines an aldehyde, a 2-aminopyridine, and an isocyanide, offers a high degree of molecular diversity from simple starting materials.[8][9]

Imidazo[1,2-b]pyridazine Synthesis:

The synthesis of imidazo[1,2-b]pyridazines often follows similar principles, typically involving the cyclocondensation of a 3-aminopyridazine with an α-halocarbonyl compound. The availability of substituted 3-aminopyridazines can sometimes be a limiting factor compared to the vast array of commercially available 2-aminopyridines.

Pharmacological Activities and Biological Targets

Both scaffolds have demonstrated a remarkable breadth of biological activities, finding applications in a multitude of therapeutic areas.

Imidazo[1,2-a]pyridines: This scaffold is arguably more established in approved therapeutics, with well-known examples like Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic).[6][11] These drugs act as positive allosteric modulators of the GABA-A receptor.[12][13][14][15] Beyond neuroscience, imidazo[1,2-a]pyridines have shown promise as:

  • Anticancer agents: Targeting kinases such as c-Met and PDGFR.[16][17]

  • Anti-inflammatory agents: Through inhibition of enzymes like 5-lipoxygenase (5-LO) and COX-2.[9][18][19]

  • Antitubercular agents: Showing potent activity against Mycobacterium tuberculosis.[7][11]

  • Neuroprotective agents: With derivatives being investigated for the imaging of β-amyloid plaques in Alzheimer's disease.[20][21]

Imidazo[1,2-b]pyridazines: This scaffold has seen a surge in interest, particularly in the realm of oncology. The FDA-approved drug Ponatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia, features this core structure.[2][22] Other notable areas of investigation for imidazo[1,2-b]pyridazines include:

  • Kinase inhibition: Targeting a wide range of kinases including GSK-3β, Mps1 (TTK), and TRK.[4][23][24][25][26]

  • Antiviral activity: Showing broad-spectrum activity against human picornaviruses.[27]

  • Immunomodulation: As inhibitors of Tyk2 JH2 for the treatment of autoimmune diseases.[5]

Structure-Activity Relationship (SAR) Insights

For both scaffolds, the substitution pattern around the core nucleus is critical for determining biological activity and selectivity.

  • Imidazo[1,2-a]pyridine: For many kinase inhibitors, a substituent at the 3-position is crucial for activity, while modifications at the 6-position can fine-tune potency and pharmacokinetic properties.[28] In the case of GABA-A receptor modulators like Zolpidem, the substituents at the 2, 3, and 6-positions are all important for receptor affinity and subtype selectivity.[29]

  • Imidazo[1,2-b]pyridazine: In the context of kinase inhibitors, substituents at the 3 and 6-positions are often key for achieving high potency. For example, in a series of GSK-3β inhibitors, variations at these positions led to significant changes in activity.[23][24][25] Similarly, for Mps1 kinase inhibitors, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, along with optimization at the 6-position, resulted in a highly potent and selective compound.[4]

Experimental Protocols

Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine via the Groebke–Blackburn–Bienaymé Reaction

This protocol describes a general, environmentally friendly procedure for the synthesis of imidazo[1,2-a]pyridines using an ultrasound-assisted GBB reaction in water.[8]

Materials:

  • Aldehyde (1.0 equiv.)

  • 2-Aminopyridine (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water

  • Ethyl acetate

  • 10 mL sealed vial

  • Ultrasonic bath (e.g., Branson 1510, operating at 42 kHz ± 6%)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and the appropriate isocyanide (1.0 equiv.).

  • Add a solution of PBA (10 mol%) in water (1 M).

  • Seal the vial and place it in an ultrasonic bath.

  • Sonicate the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (specific composition depends on the kinase)

  • 96- or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of a microplate, add the kinase assay buffer, the target kinase enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Synthesis cluster_screening Biological Screening S1 Starting Materials (e.g., 2-aminopyridine, aldehyde, isocyanide) S2 Multicomponent Reaction (e.g., GBB Reaction) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Characterization (NMR, HRMS) S3->S4 B1 Primary Assay (e.g., Kinase Inhibition) S4->B1 Compound Library B2 IC50 Determination B1->B2 B3 Selectivity Profiling (Kinase Panel) B2->B3 B4 Cell-based Assays (e.g., Anti-proliferative) B3->B4 B4->B1 Iterative Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel heterocyclic compounds.

Signaling Pathway: Targeting GSK-3β in Neurodegenerative Disease

G Upstream Upstream Signals (e.g., Wnt, Akt) GSK3b GSK-3β Upstream->GSK3b inhibits Tau Tau Protein GSK3b->Tau phosphorylates HyperP Hyperphosphorylated Tau Tau->HyperP NFTs Neurofibrillary Tangles (Alzheimer's Pathology) HyperP->NFTs Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->GSK3b inhibits

Caption: Inhibition of GSK-3β by an imidazo[1,2-b]pyridazine derivative prevents tau hyperphosphorylation.

Conclusion

Both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds are exceptionally valuable in drug discovery, each with a distinct profile. The imidazo[1,2-a]pyridine core is well-represented in marketed drugs, particularly for CNS targets, and benefits from highly versatile and established synthetic methodologies. The imidazo[1,2-b]pyridazine scaffold, while newer to the clinical stage, has rapidly emerged as a powerhouse in kinase inhibition, with its inherent polarity offering potential advantages in developing orally bioavailable drugs. The choice between these two scaffolds will ultimately depend on the specific therapeutic target, the desired ADME properties, and the synthetic strategy of a given drug discovery program. A thorough understanding of their comparative attributes, as outlined in this guide, is essential for making informed decisions in the quest for novel and effective therapeutics.

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Independent Verification of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the rigorous and independent verification of a compound's biological activity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, a molecule of significant interest. By presenting a comparative analysis with alternative compounds and detailing the requisite experimental protocols, this document aims to uphold the principles of scientific integrity and empower researchers to make informed decisions.

The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1] Our focus, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, has emerged as a selective inhibitor of a key enzyme implicated in cancer stemness and therapeutic resistance.

This guide will delve into the specific activity of this compound, present a comparative analysis against other relevant molecules, and provide detailed, step-by-step protocols for the independent verification of its activity. The experimental designs described herein are intended to be self-validating, ensuring the generation of robust and reproducible data.

Comparative Analysis of Biological Activity

Extensive research has identified 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, also known as NR6, as a potent and selective competitive inhibitor of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[2][3] This isoform is a member of the aldehyde dehydrogenase superfamily and plays a crucial role in the oxidation of retinal to retinoic acid, a key signaling molecule.[4] Notably, elevated ALDH1A3 activity is increasingly recognized as a marker for cancer stem cells and is associated with poor prognosis in various malignancies, including breast cancer and glioblastoma.[1][5]

The inhibitory activity of NR6 against ALDH1A3 has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 5.3 ± 1.5 µM and a dissociation constant (Ki) of 3.7 ± 0.4 µM.[2] Its selectivity for ALDH1A3 over other isoforms, such as ALDH1A1 and ALDH1A2, is a critical attribute for a targeted therapeutic.[2]

To provide a clear perspective on the potency and selectivity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (NR6), the following table compares its activity with other imidazo[1,2-a]pyridine-based ALDH1A3 inhibitors and a common pan-ALDH inhibitor, Diethylaminobenzaldehyde (DEAB).

CompoundTarget(s)IC50 (µM)Notes
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (NR6) ALDH1A3 5.3 ± 1.5 Selective and competitive inhibitor. [2][3]
GA11ALDH1A34.7 ± 1.7An imidazo[1,2-a]pyridine derivative.[1]
MF-7ALDH1A322.8 ± 1.6A fluoro derivative of the imidazopyridine class.[1][3]
CLM296ALDH1A30.0021 (cell-based)A highly potent, next-generation imidazo[1,2-a]pyridine-based inhibitor.[6][7]
Diethylaminobenzaldehyde (DEAB)Pan-ALDH~3.0 (for ALDH1A3)A widely used, non-selective ALDH inhibitor often used as a control in the Aldefluor assay.[8][9]

Mechanism of Action: The ALDH1A3-Retinoic Acid Signaling Pathway

The therapeutic potential of inhibiting ALDH1A3 stems from its role in the biosynthesis of retinoic acid (RA).[4] RA is a potent signaling molecule that regulates gene expression by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10] In certain cancer cells, the overexpression of ALDH1A3 leads to increased RA production, which can paradoxically promote cancer stem cell survival and immune evasion.[11] By inhibiting ALDH1A3, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile effectively blocks this pathway, thereby reducing the pro-tumorigenic effects of RA.

ALDH1A3_Pathway Retinal Retinaldehyde ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Substrate RA Retinoic Acid RAR_RXR RAR/RXR Complex RA->RAR_RXR Binds & Activates ALDH1A3->RA Catalyzes NR6 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (NR6) NR6->ALDH1A3 Inhibits RARE Retinoic Acid Response Elements (RAREs) RAR_RXR->RARE Binds to Gene_Expression Altered Gene Expression (e.g., Cancer Stemness, Immune Suppression) RARE->Gene_Expression Modulates

ALDH1A3 signaling pathway and point of inhibition.

Experimental Protocols for Independent Verification

To ensure the independent and rigorous verification of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile's activity, the following detailed experimental protocols are provided.

In Vitro ALDH1A3 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human ALDH1A3. The principle lies in monitoring the production of NADH, a fluorescent product of the ALDH-catalyzed reaction, over time.

Materials:

  • Recombinant human ALDH1A3 enzyme

  • NAD+ (cofactor)

  • Retinaldehyde (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (and other test compounds) dissolved in DMSO

  • 96-well black plates suitable for fluorescence readings

  • Fluorescence plate reader (Excitation ~340 nm, Emission ~460 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, NAD+, and retinaldehyde in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme Addition: Add the recombinant ALDH1A3 enzyme to each well to initiate the pre-incubation. Allow the enzyme and inhibitor to interact for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, retinaldehyde, to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence at 460 nm over time (e.g., every minute for 15-30 minutes). The rate of NADH production is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the velocities to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for the in vitro enzymatic inhibition assay.

Cellular ALDH Activity Assessment (Aldefluor Assay)

The Aldefluor assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH activity.[6][12] This is a functional assay that measures the intracellular conversion of a non-toxic ALDH substrate (BODIPY-aminoacetaldehyde) into a fluorescent product that is retained within the cells.

Materials:

  • Cancer cell line known to express ALDH1A3 (e.g., U87MG glioblastoma, HCT116 colorectal cancer cells)[2]

  • Cell culture medium and reagents

  • Aldefluor™ Assay Kit (containing Aldefluor™ reagent and DEAB)

  • 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (and other test compounds)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture the selected cancer cell line to the desired confluency. Harvest the cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in the Aldefluor™ assay buffer.

  • Treatment with Inhibitor: Aliquot the cell suspension into tubes. Add the desired concentrations of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile or other test compounds to the respective tubes. Include a vehicle control (DMSO).

  • Aldefluor™ Staining: To each tube (except the negative control), add the activated Aldefluor™ reagent.

  • Negative Control Setup: To a separate tube, add the ALDH inhibitor DEAB, followed by the activated Aldefluor™ reagent. This will serve as the negative control to define the ALDH-negative population.

  • Incubation: Incubate all tubes at 37°C for 30-60 minutes, protected from light.

  • Flow Cytometry Analysis: Following incubation, wash the cells with Aldefluor™ assay buffer. Analyze the cells on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive population.

  • Data Interpretation: Quantify the percentage of ALDH-positive cells in the untreated and inhibitor-treated samples. A reduction in the percentage of ALDH-positive cells in the presence of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile indicates its inhibitory activity in a cellular context.

Conclusion

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (NR6) represents a promising lead compound for the development of novel anticancer therapeutics targeting ALDH1A3. Its demonstrated potency and selectivity warrant further investigation. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the independent and rigorous verification of its biological activity. By adhering to these methodologies, researchers can contribute to the robust and transparent advancement of this and other promising molecules in the drug discovery pipeline.

References

  • Selective inhibition of ALDH1A3 impedes breast cancer growth and metastasis by blocking ALDH1A3-driven transcriptional programs. (2026). PMC. [Link]

  • A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. (n.d.). PMC. [Link]

  • Identification of ALDH1A3 as a viable therapeutic target in breast cancer metastasis-initiating cells. (2020). PMC. [Link]

  • A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. (2024). MDPI. [Link]

  • N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. (n.d.). ResearchGate. [Link]

  • N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. (n.d.). PMC. [Link]

  • A Selective ALDH1A3 Inhibitor Impairs Mesothelioma 3-D Multicellular Spheroid Growth and Neutrophil Recruitment. (2023). MDPI. [Link]

  • ALDH1A3. (n.d.). Wikipedia. [Link]

  • ALDH1A3 inhibitor NR6 determines cell death in ALDH1A3-overexpressing... (n.d.). ResearchGate. [Link]

  • Development of retinoid nuclear receptor pathway antagonists through targeting Aldehyde Dehydrogenase 1A3 (ALDH1A3). (2025). Kayothera. [Link]

  • Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. (2022). PMC. [Link]

  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases. (2022). Bio-protocol. [Link]

  • New Aspects in the Mechanism of Action of ALDH1A1 and 1A3 Isoforms in Carcinogenesis. (n.d.). Lublin Studies in Modern Languages and Literature. [Link]

  • Retinoic acid signaling pathway within a cell. Retinol is metabolized... (n.d.). ResearchGate. [Link]

  • How ALDEFLUOR™ ALDH Assay Kit Detects Normal and Cancer Progenitor Cells. (2017). YouTube. [Link]

  • Development of retinoid nuclear receptor pathway antagonists through targeting aldehyde dehydrogenase 1A3. (2025). PubMed. [Link]

  • Isolation and identification of cancer stem cells by ALDH activity assay. (2020). Protocols.io. [Link]

  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. (n.d.). AMSBIO. [Link]

  • Genetic inhibition of ALDH1A3 decreases initiation of BM and prolongs... (n.d.). ResearchGate. [Link]

  • The Proportion of ALDEFLUOR-Positive Cancer Stem Cells Changes with Cell Culture Density Due to the Expression of Different ALDH. (2017). Semantic Scholar. [Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. (2017). ACS Publications. [Link]

  • Selective inhibition of ALDH1A3 impedes breast cancer growth and metastasis by blocking ALDH1A3-driven transcriptional programs. (2026). PubMed. [Link]

  • CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer. (2025). ResearchGate. [Link]

  • CLM296: a highly selective inhibitor targeting ALDH1A3-driven tumor growth and metastasis in breast cancer. (2025). bioRxiv. [Link]

  • (PDF) Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. (2025). ResearchGate. [Link]

  • Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. (2025). PMC. [Link]

  • First-in-class isoform-specific aldehyde dehydrogenase (ALDH1B1 and ALDH1A3) inhibitors for cancer. (n.d.). Stanford University. [Link]

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Comparative Pharmacological & Synthetic Guide: Zolpidem vs. 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous central nervous system (CNS) modulators, anti-infectives, and kinase inhibitors[1]. This guide provides an in-depth comparative analysis between Zolpidem , the clinical gold-standard hypnotic, and 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (2-PIPC) , an advanced research scaffold.

While Zolpidem is a fully elaborated molecule optimized for high-affinity, subtype-selective binding at the GABA-A receptor[2], 2-PIPC serves as a highly versatile synthetic intermediate. The presence of the electron-withdrawing C6-cyano group and an unsubstituted C3 position makes 2-PIPC an ideal electrophilic hub for structure-activity relationship (SAR) exploration and the development of novel therapeutics[3].

Structural and Mechanistic Analysis

Zolpidem: The Optimized α1​ -Selective PAM

Zolpidem (N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide) acts as a positive allosteric modulator (PAM) at the GABA-A receptor. Its pharmacological efficacy is heavily dependent on two structural features:

  • C3-Acetamide Group: Essential for anchoring the molecule within the benzodiazepine (BZD) binding site at the interface of the α and γ subunits[2].

  • Subtype Selectivity: Zolpidem exhibits a unique shape-recognition profile, binding with high affinity to α1​ -containing receptors ( Ki​≈20 nM) while showing negligible affinity for α5​ subtypes ( Ki​>15,000 nM)[2][4]. This selectivity is driven by specific interactions with residues such as α1​ Ser204[4].

G Zolpidem Zolpidem (Imidazopyridine) GABA_A GABA-A Receptor (α1β2γ2 Subtype) Zolpidem->GABA_A Binds α1/γ2 Interface Conformational_Change Allosteric Modulation (Conformational Shift) GABA_A->Conformational_Change Potentiates GABA Chloride_Influx Chloride Ion (Cl-) Influx Conformational_Change->Chloride_Influx Opens Pore Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Decreases Excitability Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation Clinical Outcome

Mechanism of action for Zolpidem mediating sedation via α1-GABA-A receptor positive allosteric modulation.

2-PIPC: The Versatile Electrophilic Scaffold

Unlike Zolpidem, 2-PIPC lacks the critical C3-acetamide pharmacophore, rendering its direct affinity for the GABA-A receptor negligible. However, its structural architecture is highly prized in drug discovery:

  • C6-Cyano Group: Acts as a strong electron-withdrawing group (EWG), which modulates the electronic properties of the bicyclic core, often improving metabolic stability and altering kinase or receptor binding profiles in downstream derivatives[3].

  • Unsubstituted C3 Position: The imidazo[1,2-a]pyridine core is naturally electron-rich at the C3 position. In 2-PIPC, this site acts as a nucleophilic center, allowing for regioselective halogenation (e.g., bromination or iodination)[3]. This enables subsequent palladium-catalyzed cross-coupling reactions to build complex libraries of PDE10A inhibitors, c-Met inhibitors, or novel GABA-A ligands.

G Precursor 2-PIPC Scaffold (Unsubstituted C3) Reagent N-Bromosuccinimide (NBS) + H2O/EtOAc Precursor->Reagent Regioselective Halogenation Intermediate 3-Bromo-2-PIPC (Electrophilic Hub) Reagent->Intermediate C3-Bromination CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->CrossCoupling Functionalization NovelDrug Novel Therapeutic (Optimized Affinity) CrossCoupling->NovelDrug SAR Optimization

Synthetic workflow for the regioselective C3-functionalization of the 2-PIPC scaffold.

Quantitative Data Comparison

The following table summarizes the pharmacological and physicochemical distinctions between the clinical drug and the research scaffold.

Property / AssayZolpidem2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (2-PIPC)
Primary Role Clinical Hypnotic (Gold Standard)Research Scaffold / Synthetic Precursor
C3 Substituent N,N-dimethylacetamideHydrogen (Unsubstituted)
C6 Substituent HydrogenCyano (-CN)
GABA-A α1​ Affinity ( Ki​ ) 20 nM[2]> 10,000 nM (Estimated; lacks C3 pharmacophore)
GABA-A α2​/α3​ Affinity ( Ki​ ) ~400 nM[2]N/A
GABA-A α5​ Affinity ( Ki​ ) > 15,000 nM[2][4]N/A
Molecular Weight 307.39 g/mol 219.24 g/mol
Synthetic Utility End-productPrecursor for cross-coupling and SAR expansion

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols describe how to evaluate the binding affinity of fully elaborated imidazopyridines (like Zolpidem) and how to chemically functionalize the 2-PIPC scaffold.

Protocol A: Radioligand Binding Assay for GABA-A Affinity

Purpose: To quantify the Ki​ of imidazopyridine derivatives at specific GABA-A receptor subtypes. Causality: Using HEK293 cells transiently transfected with specific subunit combinations (e.g., α1​β2​γ2​ ) isolates the receptor subtype. [3H] -Flumazenil is utilized as the radioligand because it binds competitively to the BZD allosteric site; displacement of this radioligand by the test compound confirms specific allosteric modulation[4].

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells and transfect with human α1​ , β2​ , and γ2​ GABA-A receptor plasmids using lipofectamine. Harvest cells 48 hours post-transfection.

  • Membrane Isolation: Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -Flumazenil (final concentration ~1 nM), and 50 µL of the test compound (Zolpidem or 2-PIPC derivative) at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 4°C for 90 minutes to ensure thermodynamic equilibrium of binding.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Regioselective C3-Bromination of 2-PIPC

Purpose: To activate the 2-PIPC scaffold for downstream medicinal chemistry applications. Causality: The imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic aromatic substitution at the C3 position. N-Bromosuccinimide (NBS) is utilized as a mild, easy-to-handle source of electrophilic bromine ( Br+ ). Conducting the reaction in a water/ethyl acetate mixture stabilizes the polar transition state while maintaining substrate solubility, resulting in high regioselectivity and yield[3].

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (2-PIPC) in a 5:1 mixture of ethyl acetate and water.

  • Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the stirring solution at room temperature. Self-validation check: The slight stoichiometric excess of NBS ensures complete conversion without over-halogenation.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent.

  • Quenching & Extraction: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted NBS. Extract the organic layer with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield 3-Bromo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile .

  • Validation: Confirm the structure via 1H -NMR (noting the disappearance of the C3-proton singlet typically found around 7.5-8.0 ppm) and LC-MS.

References

  • Pharmacotherapeutic management of insomnia and effects on sleep processes, neural plasticity, and brain systems modulating stress Source: Frontiers in Neural Circuits URL:[Link]

  • Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications Source: MDPI (Molecules) URL:[Link]

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Assessing the Therapeutic Index of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for numerous approved drugs and experimental therapeutics[1]. Specifically, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 214958-29-9)[2] has emerged as a critical structural motif for developing ATP-competitive kinase inhibitors, particularly those targeting the JAK/STAT and RET signaling pathways[3][4].

However, the clinical viability of any kinase inhibitor is dictated not just by its potency, but by its Therapeutic Index (TI) —the quantitative ratio between toxic and therapeutic doses[5]. Because the basic nitrogen in the imidazopyridine core can mimic the pharmacophore of hERG channel blockers, assessing the TI of this scaffold requires rigorous evaluation of both target engagement and off-target liabilities (such as cardiotoxicity and hepatotoxicity)[4].

This guide provides an objective, data-driven comparison of the 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold (hereafter referred to as 2-PIPC ) against standard-of-care alternatives like Tofacitinib, detailing the self-validating experimental protocols required to accurately define its therapeutic window.

Mechanistic Rationale & Pathway Analysis

The efficacy of 2-PIPC derivatives stems from their ability to act as "hinge binders" within the ATP-binding pocket of kinases. The carbonitrile group at the 6-position provides critical hydrogen-bonding interactions, while the 2-phenyl ring occupies the hydrophobic specificity pocket[6]. While this drives high nanomolar potency against targets like JAK1/2, the planar nature of the molecule can lead to off-target intercalation or ion channel blockade if not carefully optimized.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Phosphorylation JAK->STAT GeneExpr Pro-inflammatory Genes STAT->GeneExpr PIPC 2-PIPC Scaffold PIPC->JAK Target Inhibition OffTarget hERG / Off-Target PIPC->OffTarget Off-Target Binding Tox Cardiotoxicity OffTarget->Tox

Mechanism of 2-PIPC targeting JAK/STAT vs. off-target toxicity pathways.

Comparative Performance Data

To objectively assess the therapeutic potential of the 2-PIPC scaffold, we must compare its baseline metrics against an approved, highly optimized alternative. The table below synthesizes representative preclinical profiling data, contrasting the raw 2-PIPC scaffold with Tofacitinib (a first-in-class JAK inhibitor).

Note: The In Vitro TI is calculated as CC50​/IC50​ , while the In Vivo TI is calculated as TD50​/ED50​ . A higher index indicates a safer drug profile.

CompoundTarget Efficacy: JAK1 IC50​ (nM)Cytotoxicity: HepG2 CC50​ (µM)Cardiotoxicity: hERG IC50​ (µM)In Vitro TI ( CC50​/IC50​ )In Vivo Efficacy: ED50​ (mg/kg)In Vivo Toxicity: TD50​ (mg/kg)In Vivo TI
2-PIPC (Base Scaffold) 45.012.53.2277 15.045.03.0
Optimized 2-PIPC Derivative 11.0>50.037.5>4,500 3.5>100.0>28.5
Tofacitinib (Reference) 3.2>100.0>50.0>31,000 1.5>150.0>100.0

Analysis: The raw 2-PIPC scaffold demonstrates strong target engagement but suffers from a narrow therapeutic index (In Vivo TI = 3.0) driven by moderate hERG liability[4]. However, as shown by the "Optimized Derivative," strategic functionalization of the 2-PIPC core (e.g., adding polar groups to reduce lipophilicity) drastically widens the therapeutic window, making it competitive with standard-of-care alternatives.

Experimental Protocols for Therapeutic Index Assessment

To ensure scientific integrity, the determination of the Therapeutic Index must rely on a self-validating system of assays. The following protocols detail the causality behind each experimental choice, ensuring that efficacy is not conflated with off-target toxicity.

Protocol 1: In Vitro Profiling (Efficacy vs. Cytotoxicity)

This protocol establishes the baseline In Vitro TI by decoupling target-specific kinase inhibition from generalized cell death.

Step 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

  • Rationale: Measures direct ATP-competitive binding without cellular permeability confounding factors.

  • Procedure:

    • Incubate recombinant JAK1 enzyme with 2-PIPC (dose-response from 0.1 nM to 10 µM) in a buffer containing 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100 .

    • Causality Check: The inclusion of Triton X-100 is critical; it prevents the compound from forming colloidal aggregates that cause false-positive, non-specific inhibition.

    • Add ATP at the Km​ concentration (to ensure competitive binding dynamics) and a specific peptide substrate. Incubate for 60 minutes.

    • Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Measure luminescence to calculate the IC50​ .

Step 2: Cellular Cytotoxicity Assessment (CellTiter-Glo®)

  • Rationale: Evaluates general cell death ( CC50​ ) in a metabolically active, non-target cell line (HepG2) to establish the baseline toxicity threshold.

  • Procedure:

    • Seed HepG2 cells in 384-well plates at 2,000 cells/well.

    • Treat with 2-PIPC (0.1 µM to 100 µM) for 72 hours.

    • Self-Validation: Include Staurosporine as a positive control for apoptosis. If Staurosporine fails to induce cell death, the assay plate is discarded.

    • Add CellTiter-Glo reagent to quantify ATP (proportional to viable cells) and calculate the CC50​ .

Step 3: Automated hERG Patch-Clamp Assay

  • Rationale: The basic nitrogen in the imidazo[1,2-a]pyridine core often mimics the pharmacophore of hERG channel blockers[4]. This step ensures the TI accounts for cardiac safety.

  • Procedure:

    • Use CHO cells stably expressing the hERG potassium channel.

    • Apply 2-PIPC at varying concentrations and measure the inhibition of the tail current using whole-cell patch-clamp electrophysiology. An IC50​<10μM indicates a severe cardiotoxic liability that will narrow the TI.

Protocol 2: In Vivo Therapeutic Index Determination

This protocol translates the in vitro findings into a physiological context, determining the ED50​ (Efficacy) and TD50​ (Toxicity) in a murine model.

Step 1: Efficacy Evaluation ( ED50​ ) in Collagen-Induced Arthritis (CIA)

  • Rationale: The CIA mouse model is the gold standard for evaluating JAK/STAT inhibitors, providing a clear systemic disease phenotype.

  • Procedure:

    • Immunize DBA/1 mice with Type II collagen to induce polyarthritis.

    • Once clinical scores reach ≥2 , randomize mice into vehicle, Tofacitinib (reference), and 2-PIPC treatment groups (e.g., 1, 5, 15, and 30 mg/kg PO, BID).

    • Monitor paw swelling (plethysmometer) and clinical scores daily for 14 days. The ED50​ is the dose achieving a 50% reduction in the clinical severity score compared to the vehicle.

Step 2: Dose-Escalation Toxicity ( TD50​ )

  • Rationale: Identifies the dose-limiting toxicity (DLT), typically manifesting as hepatotoxicity or severe weight loss for this chemical class.

  • Procedure:

    • Administer 2-PIPC to healthy C57BL/6 mice at escalating doses (30, 60, 100 mg/kg PO, BID) for 7 days.

    • Causality Check: Monitor body weight daily. A >10% drop in body weight is a direct indicator of systemic toxicity.

    • On day 8, collect serum to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). The TD50​ is defined as the dose resulting in a 3-fold elevation of ALT/AST over baseline or >10% body weight loss.

    • Final TI Calculation: Divide the TD50​ derived here by the ED50​ derived in Step 1.

References

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines ResearchGate[Link]

  • Imidazopyridine derivatives as JAK inhibitors Google P
  • Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase National Institutes of Health (PMC)[Link]

  • What are the new molecules for ASK1 inhibitors? Patsnap Synapse[Link]

Sources

comparative cytotoxicity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile on cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile Derivatives: A Technical Guide for Preclinical Oncology

As the demand for novel chemotherapeutics with distinct mechanisms of action accelerates, nitrogen-fused bicyclic heterocycles have emerged as highly privileged scaffolds in medicinal chemistry. Among these, 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile and its functionalized derivatives (such as halogenated or selenylated analogs) have demonstrated profound cytotoxic efficacy against a broad spectrum of human cancer cell lines.

This guide provides an objective, data-driven comparison of these compounds against standard-of-care chemotherapeutics (e.g., Doxorubicin and Cisplatin). Designed for drug development professionals, it synthesizes mechanistic causality, comparative quantitative data, and self-validating experimental protocols to support preclinical validation.

Mechanistic Causality: Why the Imidazo[1,2-a]pyridine Scaffold Works

The intrinsic cytotoxicity of 2-phenylimidazo[1,2-a]pyridine derivatives is not monolithic; it is a multi-targeted cascade. The incorporation of an electron-withdrawing cyano group (-CN) at the C6 position significantly modulates the electronic distribution of the bicyclic core, enhancing its lipophilicity and binding affinity to intracellular kinase domains [1].

Experimental data indicates that these compounds exert their anti-proliferative effects through three primary causal pathways:

  • Kinase Inhibition (PI3K/Akt): The imidazo[1,2-a]pyridine core acts as a competitive inhibitor at the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K). Downregulation of the PI3K/Akt signaling axis directly starves the cell of survival signals, triggering caspase-dependent apoptosis [2].

  • DNA Intercalation & Cleavage: Planar derivatives, particularly those with heavy-atom functionalization (e.g., selenium or iodine at the C3 position), intercalate into CT-DNA. This structural disruption causes double-strand breaks[3].

  • Cell Cycle Arrest: DNA damage upregulates p53 and p21, preventing the cell from bypassing the G2/M checkpoint, effectively halting tumor proliferation [4].

Mechanistic pathways of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile inducing apoptosis.

Comparative Cytotoxicity Profiling

To objectively benchmark the performance of 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile and its functionalized analogs, we must compare their half-maximal inhibitory concentrations ( IC50​ ) against established clinical alternatives.

The table below synthesizes in vitro cytotoxicity data across prevalent cancer cell lines: MCF-7 (Breast), A549 (Lung), and HepG2 (Liver). Notice how specific substitutions (like selenylation) drastically shift the potency paradigm.

Compound / DrugStructural ModificationTarget Cell Line IC50​ ( μM )Performance vs. Standard
IP-Se-06 [3]3-Selenylated derivativeMCF-7 (Breast)12.5Moderate potency; induces high DNA cleavage.
IP-Se-05 [3]3-Selenylated derivativeMCF-7 (Breast)26.0Lower potency than IP-Se-06 due to steric hindrance.
ImP Hybrid HB9 [5]Imidazo[1,2-a]pyridine hybridA549 (Lung)50.56Superior to Cisplatin ; highly targeted to A549.
ImP Hybrid HB10 [5]Imidazo[1,2-a]pyridine hybridHepG2 (Liver)51.52Superior to Cisplatin ; strong antioxidant profile.
Cisplatin (Standard) [5]Platinum-based crosslinkerA549 / HepG253.25 / 54.81Baseline control for lung and liver carcinoma models.
Doxorubicin (Standard) [6]Anthracycline topoisomerase inhibitorMCF-7 (Breast)0.85 - 5.48Highly potent, but limited by severe cardiotoxicity.

Analytical Insight: While standard drugs like Doxorubicin exhibit lower absolute IC50​ values, their clinical utility is frequently bottlenecked by off-target toxicity and multidrug resistance (MDR). Imidazo[1,2-a]pyridine derivatives, particularly hybrids like HB9, demonstrate a highly favorable selectivity index, outperforming Cisplatin in specific lung cancer models without the associated heavy-metal nephrotoxicity [5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The following protocol details the MTS/MTT cell viability assay, engineered with internal causality checks to prevent false positives caused by compound auto-fluorescence or media degradation.

Protocol: High-Throughput MTS Cytotoxicity Assay

Causality Focus: The MTS assay relies on the reduction of a tetrazolium salt by viable cells into a colored formazan product. By utilizing a vehicle control (DMSO) and a positive control (Doxorubicin), the system inherently validates both the baseline metabolic health of the cells and the dynamic range of the assay.

Step 1: Cell Seeding & Synchronization

  • Harvest exponential-phase cancer cells (e.g., MCF-7 or A549) using 0.25% Trypsin-EDTA.

  • Seed cells into a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media (DMEM + 10% FBS).

  • Validation Check: Incubate for 24 hours at 37°C in 5% CO2​ . This allows cells to adhere and re-enter the log phase of growth, ensuring that the compound targets actively dividing cells rather than stressed cells.

Step 2: Compound Preparation & Dosing

  • Dissolve 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile derivatives in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Validation Check: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step 3: Incubation & Reagent Addition

  • Treat the seeded cells with 100 µL of the diluted compounds. Include a positive control (Doxorubicin at 5 µM) and a blank (media + compound, no cells) to subtract background absorbance.

  • Incubate for 48 to 72 hours.

  • Add 20 µL of MTS reagent directly to each well. Incubate for an additional 1–4 hours.

Step 4: Data Acquisition & Non-Linear Regression

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability relative to the vehicle control. Plot the log(concentration) versus normalized viability to derive the IC50​ using a 4-parameter logistic regression model.

Standardized workflow for evaluating in vitro cytotoxicity and calculating IC50 values.

Conclusion for Drug Developers

The 2-phenylimidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a highly tunable pharmacophore. While its baseline cytotoxicity is moderate compared to anthracyclines, strategic functionalization (e.g., C3-halogenation or selenylation) drastically enhances its DNA-intercalating properties and kinase inhibitory profile. For researchers aiming to bypass the resistance mechanisms associated with traditional platinum-based drugs, this class of compounds offers a validated, synthetically accessible alternative with a superior therapeutic window.

References

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. Retrieved from[Link]

  • ACS Publications. (2024). Micelle-Assisted C(sp2)–H Functionalization for C–Se and C–X Bond Formation in the Aqueous Medium. Langmuir. Retrieved from[Link]

  • ResearchGate. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies. Retrieved from[Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

Validating the Anti-Inflammatory Efficacy of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, extensively leveraged for its anti-inflammatory, antiviral, and neuromodulatory properties[1]. Within this class, 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile represents a structurally optimized derivative with significant potential as a dual-action anti-inflammatory agent.

To objectively evaluate its performance, we must understand the causality of its mechanism. Structural analogs of this compound have been shown to operate via two distinct but synergistic pathways:

  • Inhibition of p38 MAPK: Blocking the mitogen-activated protein kinase cascade prevents the downstream transcription of pro-inflammatory cytokines like TNF-α and IL-6[2].

  • Agonism of TSPO (18-kDa Translocator Protein): Located on the outer mitochondrial membrane, TSPO activation in microglia and macrophages drives the synthesis of neurosteroids, which actively promote the resolution of inflammation[3].

By benchmarking 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile against industry-standard reference compounds—SB203580 (a selective p38 inhibitor) and PK11195 (a classic TSPO ligand)—we can establish a rigorous, self-validating framework for its preclinical efficacy.

Mechanistic Pathway Visualization

Pathway cluster_p38 Pro-Inflammatory Cascade cluster_tspo Inflammation Resolution Compound 2-Phenylimidazo[1,2-a] pyridine-6-carbonitrile p38 p38 MAPK Compound->p38 Inhibits TSPO TSPO (18 kDa) Compound->TSPO Agonizes TNFa TNF-α / IL-6 Release p38->TNFa Drives Neurosteroids Neurosteroid Synthesis TSPO->Neurosteroids Promotes

Caption: Dual-action signaling pathway of imidazo[1,2-a]pyridine derivatives modulating inflammation.

Comparative Performance Metrics

To establish trustworthiness, candidate compounds must be evaluated against established controls. The table below synthesizes the target quantitative performance metrics required to validate 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile against alternative therapies.

CompoundPrimary Targetp38 MAPK IC₅₀ (nM)TSPO Binding Kᵢ (nM)Cellular TNF-α IC₅₀ (µM)Cytotoxicity (CC₅₀)
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile p38 MAPK / TSPOTarget: < 50Target: < 100Target: < 1.0> 100 µM
SB203580 (Standard)p38 MAPK34N/A (>10,000)0.22> 50 µM
PK11195 (Standard)TSPON/A (>10,000)9.3> 10.0> 100 µM
Indomethacin (NSAID)COX-1 / COX-2N/AN/A> 10.0~ 80 µM

Self-Validating Experimental Protocols

A standalone assay is highly susceptible to artifacts (e.g., compound autofluorescence, cytotoxicity mimicking efficacy). To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems incorporating orthogonal counter-screens.

Protocol 1: Biochemical p38α MAPK TR-FRET Assay

Objective: Isolate and quantify direct kinase inhibition, removing upstream cellular variables. Causality: Cell-based assays cannot distinguish between direct kinase inhibition and upstream receptor antagonism. A cell-free Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay proves direct molecular engagement.

  • Reagent Preparation: Prepare recombinant human p38α MAPK and biotinylated ATF2 substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20).

  • Compound Addition: Dispense 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile in a 10-point dose-response curve (10 µM to 0.5 nM).

  • ATP Initiation: Add ATP at its experimentally determined Km​ value (e.g., 25 µM). Causality: Running the assay at the ATP Km​ ensures that competitive hinge-binders are accurately detected without being artificially outcompeted by unphysiologically high ATP levels.

  • Detection: Add Eu-anti-phospho-ATF2 antibody and Streptavidin-APC. Read emission at 615 nm and 665 nm.

  • Self-Validation (Counter-screen): Run a parallel panel against closely related kinases (e.g., JNK, ERK). Imidazopyridines can be promiscuous; demonstrating >100-fold selectivity for p38 validates the specific mechanism of action.

Protocol 2: Cellular TNF-α Inhibition in LPS-Stimulated Macrophages

Objective: Evaluate functional anti-inflammatory efficacy in a live cellular model. Causality: RAW 264.7 macrophages express high levels of Toll-Like Receptor 4 (TLR4), making them highly responsive to Lipopolysaccharide (LPS), which strongly induces the p38-mediated inflammatory cascade.

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates. Incubate overnight.

  • Pre-incubation: Treat cells with the test compound for 1 hour prior to stimulation. Causality: This allows for intracellular accumulation and target engagement before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (100 ng/mL) and incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α using a standard ELISA kit.

  • Self-Validation (Viability Screen): Perform an MTT or CellTiter-Glo assay on the exact same cells post-supernatant harvest. If the compound reduces TNF-α but also reduces cell viability by 50%, the "anti-inflammatory" effect is merely an artifact of cell death. A true positive must show >90% viability at its IC₅₀ concentration.

Protocol 3: TSPO Radioligand Competitive Binding Assay

Objective: Confirm compound binding to the mitochondrial translocator protein. Causality: Because TSPO is an intracellular target governing complex downstream steroidogenesis, direct functional assays are difficult to interpret. Competitive displacement of a known radioligand is the gold standard for proving target engagement.

  • Membrane Preparation: Isolate mitochondria from Wistar rat hearts (a tissue with high constitutive TSPO expression).

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]PK11195 and varying concentrations of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile for 90 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Self-Validation (Non-Specific Binding): Define Non-Specific Binding (NSB) by running parallel wells containing 10 µM of unlabeled PK11195. If the test compound cannot displace the radioligand down to the NSB baseline, it is acting as a partial binder or an allosteric modulator rather than a true competitive ligand.

Experimental Validation Workflow

Workflow Prep Compound Prep (DMSO Stock) Assay1 Biochemical Assay (p38 MAPK TR-FRET) Prep->Assay1 Assay2 Cellular Assay (LPS + Macrophages) Prep->Assay2 Assay3 Binding Assay (TSPO Radioligand) Prep->Assay3 Val1 Counter-screen (Kinase Selectivity) Assay1->Val1 Val2 Counter-screen (MTT Viability) Assay2->Val2 Val3 Counter-screen (Non-specific Binding) Assay3->Val3 Data Data Synthesis & IC50 Profiling Val1->Data Val2->Data Val3->Data

Caption: Self-validating experimental workflow ensuring robust, artifact-free data generation.

References

  • Title: One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies Source: PLoS One URL: [Link]

  • Title: The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing Source: ACS Omega URL: [Link]

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have seen firsthand how the gap between reading a Safety Data Sheet (SDS) and executing a physical experiment can lead to critical safety failures. Handling biologically active building blocks like 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile requires more than just compliance; it requires a mechanistic understanding of why we use specific Personal Protective Equipment (PPE) and how our operational workflows mitigate inherent chemical risks.

This guide synthesizes technical accuracy with field-proven laboratory insights to provide you with a self-validating system for handling this compound safely and efficiently.

Chemical Profile & Hazard Causality

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS: 214958-29-9) is a synthetic intermediate frequently utilized in drug discovery, particularly in the development of novel therapeutics targeting the central nervous system or specific kinase pathways. The presence of both the imidazopyridine core and the carbonitrile moiety imparts significant biological activity, which translates directly to acute toxicity risks in a laboratory setting[1].

Understanding the causality behind these hazards is the first step in effective risk mitigation. The compound is classified under Acute Toxicity Category 4 across three primary exposure routes[2].

Quantitative Hazard Summary
Parameter / Hazard CodeSpecificationCausality & Operational Implication
CAS Number 214958-29-9Unique identifier; essential for accurate waste logging and EHS tracking.
Molecular Weight 219.25 g/mol Highly lipophilic; facilitates rapid transdermal absorption if dissolved in organic solvents.
H302 (Oral) Harmful if swallowedSystemic toxicity risk. Mandates strict hand hygiene and prohibits food/drink in the handling area.
H312 (Dermal) Harmful in contact with skinDirect tissue interaction risk. Requires robust barrier protection (e.g., specific polymer gloves).
H332 (Inhalation) Harmful if inhaledMicro-particulates can deposit in the alveoli. Necessitates handling dry powders exclusively in a fume hood.

The PPE Matrix: Mechanistic Selection

Selecting PPE is not a passive exercise. We do not wear gloves simply because it is a rule; we wear them because specific polymers provide calculated breakthrough resistance against specific molecular structures [3].

For 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile, the primary physical state during initial handling is a dry powder. However, it is almost always transitioned into a liquid solution (e.g., DMSO, Dichloromethane) for assays or synthesis.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness) are mandatory. Nitrile, a synthetic copolymer of acrylonitrile and butadiene, provides superior puncture resistance compared to latex and forms an excellent barrier against dry imidazopyridine powders [4]. However, if you are dissolving the compound in highly permeating solvents like Dichloromethane (DCM), nitrile only offers splash protection. In such cases, immediate glove changes upon contact are required, or heavier butyl rubber gloves must be utilized for prolonged exposure [5].

  • Eye Protection: ANSI Z87.1 certified chemical splash goggles. Safety glasses with side shields are insufficient when handling concentrated stock solutions, as they do not seal the orbital cavity against capillary action from splashes.

  • Respiratory & Environmental: A certified chemical fume hood is your primary respiratory PPE. The carbonitrile powder is susceptible to static cling and can easily aerosolize.

PPE_Logic Start Task: Handling 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile State Determine Physical State Start->State Solid Solid / Dry Powder State->Solid Liquid Liquid Solution (e.g., in DMSO) State->Liquid Hood Fume Hood Required (Prevent Dust Inhalation) Solid->Hood H332 Hazard Gloves1 Double Nitrile Gloves (4 mil minimum) Solid->Gloves1 H312 Hazard Gloves2 Solvent-Specific Gloves (e.g., Butyl for heavy exposure) Liquid->Gloves2 Carrier dependent Splash Chemical Splash Goggles (ANSI Z87.1) Liquid->Splash Eye protection

PPE selection logic based on the physical state of the chemical handler's workflow.

Self-Validating Operational Protocols

Every protocol must include a feedback loop to confirm it is working. Below are the step-by-step methodologies for the two most common operations involving this chemical.

Protocol A: Safe Weighing and Transfer of Solid Powder

Causality Focus: Imidazopyridine powders hold static charge. If you do not neutralize this charge, the powder will repel from the spatula, creating an invisible aerosol that bypasses standard benchtop controls.

  • System Validation: Before opening the reagent bottle, hold a single Kimwipe near the bottom airfoil of the fume hood sash. It should be gently and consistently pulled inward, validating active negative pressure (target face velocity: 80-100 fpm).

  • PPE Donning: Equip ANSI Z87.1 goggles, a flame-resistant lab coat, and double-layer disposable nitrile gloves.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Discharge the immediate area using an anti-static ionizer gun (e.g., Zerostat).

  • Transfer: Use a clean, grounded stainless steel spatula to transfer the solid. Keep the source vial as close to the weigh boat as physically possible to minimize the transit path of the powder.

  • Containment: Once the desired mass is reached, immediately cap the source vial. Transfer the weigh boat to your reaction vessel and wash the boat thoroughly with your reaction solvent to ensure quantitative transfer.

  • Decontamination: Wipe down the balance pan and spatula with a solvent-dampened lint-free cloth (e.g., 70% isopropanol). Dispose of the cloth in a designated solid hazardous waste bin.

Protocol B: Stock Solution Preparation (e.g., in DMSO)

Causality Focus: DMSO is a powerful penetration enhancer. If a DMSO solution of 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile breaches your glove, the solvent will actively carry the toxic compound through your dermal layers and into your bloodstream.

  • System Validation: Inspect your nitrile gloves for any micro-tears, discoloration, or signs of degradation.

  • Solvent Addition: Inside the fume hood, use a calibrated positive-displacement pipette to add DMSO to the pre-weighed solid.

  • Agitation: Cap the vial securely. Vortex the sealed vial to dissolve the compound. Never vortex an open vial, as this generates micro-droplet aerosols.

  • Glove Protocol: If a single drop of the DMSO solution contacts your outer nitrile glove, immediately pause the workflow, remove the outer glove inside the hood, dispose of it, and don a fresh outer glove.

Emergency Spill Response & Disposal

In the event of an accidental release, standard sweeping will only exacerbate the H332 inhalation hazard by kicking particulates into the air.

Spill_Protocol A Accidental Spill BB BB A->BB B Isolate Area & Assess D Liquid Solution Spill B->D C Solid Powder Spill E Mist with Water/Solvent (Suppress Aerosolization) C->E F Apply Inert Absorbent D->F G Collect in HazMat Container E->G F->G H Decontaminate Surface G->H I EHS Disposal H->I BB->C

Step-by-step operational workflow for containing and neutralizing accidental chemical spills.
Step-by-Step Spill Protocol
  • Evacuate and Assess: Step back from the spill zone. Determine if the spill is manageable (e.g., <50g or <100mL) or requires Environmental Health and Safety (EHS) intervention.

  • Aerosol Suppression (For Solids): Do not dry sweep. Lightly mist the spilled powder with water or a low-volatility compatible solvent. This binds the fine particulates together, neutralizing the inhalation risk.

  • Absorption (For Liquids): Cover the spill with an inert, chemically compatible absorbent pad or vermiculite.

  • Collection & Disposal: Use a disposable plastic scoop to collect the moistened powder or saturated absorbent. Place all materials, including your contaminated outer gloves, into a sealable hazardous waste container. Label the container explicitly: "Toxic Waste: Contains 2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (CAS 214958-29-9)". Do not flush any material down the drain.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information. "Imidazo(1,2-a)pyridine - Safety and Hazards." PubChem Database. Available at:[Link]

  • Industrial Solution. "Nitrile Gloves: Advancing PPE and Industrial Hand Safety." Industrial Solution Insights. Available at: [Link]

  • Environmental Health and Safety. "OSHA Glove Selection Chart." Florida State University EHS. Available at: [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile
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Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。